(R)-FT709
Beschreibung
Eigenschaften
Molekularformel |
C23H22N4O7S |
|---|---|
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C23H22N4O7S/c1-13-25-20-17(3-2-4-18(20)34-13)21(28)23(29)26-9-14-11-27(12-15(14)10-26)35(30,31)16-7-19-22(24-8-16)33-6-5-32-19/h2-4,7-8,21,28H,5-6,9-12H2,1H3/t21-/m0/s1 |
InChI-Schlüssel |
SCFWBZTVFCUBIZ-NRFANRHFSA-N |
Isomerische SMILES |
CC1=NC2=C(C=CC=C2O1)[C@@H](C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2O1)C(C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (R)-FT709 as a Selective USP9X Inhibitor
Introduction
Ubiquitin-Specific Peptidase 9, X-linked (USP9X), is a highly conserved deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a multitude of protein substrates.[1] By removing ubiquitin chains, USP9X protects its substrates from proteasomal degradation, thereby influencing a wide array of cellular processes. These include cell polarity, ribosomal quality control, stem cell function, and neuronal development.[1][2] Dysregulation of USP9X has been implicated in various diseases, including cancer and neurodevelopmental disorders, making it an attractive therapeutic target.[1][3]
This compound (also referred to as FT709) is a potent, highly selective, and cell-active small-molecule inhibitor of USP9X.[4][5] It was developed to provide a specific chemical probe to investigate the cellular functions of USP9X, overcoming the limitations of less specific inhibitors like WP1130.[2][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity, impact on signaling pathways, and detailed experimental protocols for its use.
Mechanism of Action
This compound functions as an active-site inhibitor of USP9X.[2][5] It directly competes with ubiquitin-conjugated substrates for binding to the catalytic domain of the enzyme. By occupying the active site, this compound prevents USP9X from cleaving ubiquitin chains from its target proteins. This cessation of deubiquitination allows E3 ubiquitin ligases to continue marking the substrate proteins, leading to their recognition and subsequent degradation by the 26S proteasome. The acute inhibition of USP9X by this compound effectively recapitulates the phenotype of USP9X gene deletion, resulting in the rapid depletion of key substrate proteins.[2][5]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics.
Table 1: Potency of this compound
| Assay Type | Description | Target Cell Line / System | Measured Endpoint | IC₅₀ | Reference(s) |
| Biochemical Assay | In vitro enzymatic activity | Recombinant USP9X | Cleavage of Ub-rhodamine substrate | 82 nM | [2][6] |
| Cell-Based Assay | Cellular target engagement | BxPC3 Pancreatic Cancer Cells | Reduction of CEP55 protein levels | 131 nM | [2][5][6] |
| Active-Site Probe Competition | In vitro binding | MCF7 Breast Cancer Cell Lysate | Displacement of HA-UbC2Br probe | ~0.5 µM | [2][5][6] |
| Active-Site Probe Competition | In situ binding | Intact MCF7 Cells | Displacement of HA-UbC2Br probe | ~5 µM | [2][5][6] |
Table 2: Selectivity of this compound
| Assay Type | Panel | Result | Reference(s) |
| Biochemical Inhibition Assay | Panel of >20 deubiquitinating enzymes (DUBs) | IC₅₀ > 25 µM for all tested DUBs | [2][6][7] |
| Mass Spectrometry Profiling | Ub-probe pulldown from cell lysates | USP9X is uniquely sensitive among 21 quantified DUBs | [2][6] |
Impact on Cellular Signaling Pathways
USP9X regulates numerous signaling pathways by stabilizing key protein components. Inhibition by this compound can, therefore, have profound effects on these pathways.
Ribosomal Quality Control (RQC)
USP9X is a crucial regulator of the RQC pathway, which resolves stalled ribosomes during translation.[2] It stabilizes the E3 ligase ZNF598, which ubiquitinates ribosomal subunits upon stalling to initiate quality control processes.[7] Treatment with this compound leads to the degradation of ZNF598 and another RQC-associated protein, MKRN2, thereby impairing the ribosomal stalling response.[2][5][7]
Hippo Tumor Suppressor Pathway
In some contexts, USP9X acts as a tumor suppressor by potentiating the Hippo pathway.[8] It interacts with, deubiquitinates, and stabilizes core components of the kinase cascade, including LATS1/2.[8][9] A stable LATS kinase can then phosphorylate and inhibit the oncogenic transcriptional co-activators YAP and TAZ.[8] Inhibition of USP9X by this compound would be predicted to destabilize LATS, leading to YAP/TAZ activation and potentially promoting cell proliferation.
WNT Signaling Pathway
The role of USP9X in WNT signaling is complex and context-dependent. One study demonstrated that USP9X deubiquitylates Dishevelled-2 (DVL2), a key scaffolding protein in the WNT pathway.[10] This action promotes canonical WNT signaling, which leads to the stabilization of β-catenin.[10] Therefore, inhibiting USP9X with this compound could potentially suppress canonical WNT activation in certain cellular environments.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from Clancy et al., 2021.[2][6]
In Vitro USP9X Inhibition Assay (Ub-Rhodamine)
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of USP9X.
-
Reagents: Recombinant human USP9X enzyme, Ubiquitin-Rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer. b. In a 384-well plate, add the diluted this compound solution or DMSO control. c. Add recombinant USP9X enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate. e. Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader. The signal is generated upon cleavage of the substrate by active USP9X.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Cell-Based CEP55 Reduction Assay (MSD ELISA)
This assay quantifies the cell-based potency of this compound by measuring the degradation of a known USP9X substrate, CEP55.
-
Cell Culture: Plate BxPC3 cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO control for a specified period (e.g., 24 hours).
-
Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: a. Use a Meso Scale Discovery (MSD) ELISA platform with an antibody pair specific for CEP55. b. Coat the plate with a capture antibody for CEP55. c. Add cell lysates to the wells and incubate to allow CEP55 to bind. d. Wash the wells and add a SULFO-TAG labeled detection antibody. e. After incubation and washing, add MSD Read Buffer and measure the electrochemiluminescence signal on an MSD instrument.
-
Data Analysis: Normalize the signal to total protein concentration. Plot the normalized CEP55 levels against the log of the this compound concentration to calculate the cellular IC₅₀.[11]
DUB Active Site Probe Competition Assay
This workflow determines if an inhibitor binds to the active site of a DUB by competing with a covalent, activity-based probe.
-
Reagents: MCF7 cells, lysis buffer, this compound, HA-tagged Ubiquitin C2-bromo-propylamide (HA-UbC2Br) probe.
-
Procedure (In Vitro): a. Prepare crude MCF7 cell lysates. b. Incubate 50 µg of lysate with varying concentrations of this compound or DMSO for 1 hour at 37°C. c. Add 1 µg of the HA-UbC2Br probe and incubate for an additional 5 minutes at 37°C. The probe will covalently bind to the active site of DUBs that are not occupied by the inhibitor. d. Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Procedure (In Situ): a. Treat intact MCF7 cells with varying concentrations of this compound for 4 hours at 37°C. b. Lyse the cells and immediately add the HA-UbC2Br probe for 5 minutes at 37°C. c. Stop the reaction as described above.
-
Analysis: a. Separate proteins by SDS-PAGE. b. Perform a Western blot using an anti-HA antibody to detect probe-labeled DUBs and an anti-USP9X antibody to confirm protein levels. c. Quantify the intensity of the HA-labeled USP9X band. A decrease in band intensity with increasing inhibitor concentration indicates successful competition at the active site.[6]
References
- 1. USP9X - Wikipedia [en.wikipedia.org]
- 2. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FT709 | USP9X inhibitor | Probechem Biochemicals [probechem.com]
- 6. rupress.org [rupress.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Deubiquitinating Enzyme USP9X Suppresses Tumor Growth via LATS Kinase and Core Components of the Hippo Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. USP9X Deubiquitylates DVL2 to Regulate WNT Pathway Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(R)-FT709: An In-Depth Technical Guide to its Impact on Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FT709 is a potent and highly selective small molecule inhibitor of the deubiquitinase Ubiquitin Specific Peptidase 9X (USP9X).[1][2][3] Deubiquitinating enzymes (DUBs) play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein stability and function. USP9X has emerged as a significant regulator in various cellular processes, including cell cycle progression, apoptosis, and key signaling pathways implicated in cancer. This technical guide provides a comprehensive overview of the biological pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the catalytic activity of USP9X. This leads to the accumulation of polyubiquitinated substrates that are subsequently targeted for proteasomal degradation. The primary mechanism involves the stabilization of ubiquitin chains on target proteins, leading to their degradation and a subsequent downstream signaling cascade.
Quantitative Data on Protein Abundance Changes
Treatment of cells with this compound leads to significant changes in the proteome. Quantitative mass spectrometry-based proteomics has identified several key USP9X substrates that are downregulated upon inhibitor treatment. The following table summarizes the notable protein abundance changes observed in HCT116 cells treated with 10 µM this compound for 24 hours.
| Protein Name | Gene Name | Function | Log2 Fold Change |
| Zinc finger protein 598 | ZNF598 | Ribosomal quality control, E3 ubiquitin ligase | -1.58 |
| Makorin RING finger protein 2 | MKRN2 | Ribosomal quality control, E3 ubiquitin ligase | -1.15 |
| Pericentriolar material 1 | PCM1 | Centrosome organization and function | -1.12 |
| Centrosomal protein of 55 kDa | CEP55 | Cytokinesis, midbody ring assembly | -1.05 |
| Centrosomal protein of 131 kDa | CEP131 | Centrosome and cilia function | -1.02 |
| Dual specificity protein kinase TTK | TTK | Spindle assembly checkpoint | -1.01 |
Data adapted from Clancy, A., et al. (2021). The deubiquitylase USP9X controls ribosomal stalling. Journal of Cell Biology.[1]
Affected Signaling Pathways
The inhibition of USP9X by this compound has been shown to impact several critical signaling pathways, primarily through the destabilization of key regulatory proteins.
Ribosomal Quality Control and Centrosome Function
A primary and well-documented consequence of this compound treatment is the disruption of the ribosomal quality control (RQC) pathway and centrosome function.[1][2] USP9X normally deubiquitinates and stabilizes key proteins involved in these processes. Inhibition by this compound leads to the degradation of these substrates, impairing cellular function.
Wnt/β-catenin Signaling Pathway
USP9X is a positive regulator of the canonical Wnt signaling pathway. It achieves this by deubiquitinating and stabilizing key components of the pathway, including Dishevelled-2 (DVL2) and β-catenin.[4][5][6][7] By inhibiting USP9X, this compound can lead to the degradation of these proteins, thereby attenuating Wnt signaling.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is also modulated by USP9X. USP9X deubiquitinates and stabilizes SMAD4, a central mediator of TGF-β signaling.[8][9][10][11] Inhibition of USP9X by this compound can therefore lead to the degradation of SMAD4 and a subsequent reduction in TGF-β-mediated transcriptional responses.
Apoptosis Regulation via Mcl-1
USP9X plays a pro-survival role by deubiquitinating and stabilizing the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). By inhibiting USP9X, this compound promotes the ubiquitination and subsequent proteasomal degradation of Mcl-1, thereby sensitizing cancer cells to apoptosis.
Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol describes a fluorometric assay to measure the in vitro activity of USP9X and its inhibition by this compound using a ubiquitin-rhodamine substrate.[12][13][14][15]
Materials:
-
Purified recombinant human USP9X enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DUB Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in DUB Assay Buffer) to each well.
-
Add 5 µL of purified USP9X enzyme (at a final concentration of e.g., 1 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of Ub-Rho110 substrate (at a final concentration of e.g., 50 nM) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Western Blot for Protein Degradation
This protocol details the steps to assess the effect of this compound on the protein levels of USP9X substrates in cultured cells.[16][17][18][19][20]
Materials:
-
Human cell line (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-CEP55, anti-ZNF598) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Conclusion
This compound is a valuable tool for elucidating the diverse cellular functions of USP9X. Its high potency and selectivity make it a promising candidate for further investigation as a therapeutic agent, particularly in oncology. This technical guide provides a foundational understanding of the biological pathways modulated by this compound, offering a framework for future research into its mechanism of action and potential clinical applications. The provided data, pathway diagrams, and experimental protocols are intended to empower researchers in their exploration of USP9X biology and the therapeutic potential of its inhibition.
References
- 1. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP9X-mediated deubiquitination of B-cell CLL/lymphoma 9 potentiates Wnt signaling and promotes breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinase USP9X deubiquitinates β-catenin and promotes high grade glioma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP9X Deubiquitylates DVL2 to Regulate WNT Pathway Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitinase USP9X controls Wnt signaling for CNS vascular formation and barrier maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USP9X integrates TGF-β and hypoxia signalings to promote ovarian cancer chemoresistance via HIF-2α-maintained stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP9X prevents AGEs-induced upregulation of FN and TGF-β1 through activating Nrf2-ARE pathway in rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USP9X integrates TGF-β and hypoxia signalings to promote ovarian cancer chemoresistance via HIF-2α-maintained stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β-Induced Phosphorylation of Usp9X Stabilizes Ankyrin-G and Regulates Dendritic Spine Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Deubiquitination Assay. [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Introduction to Western Blot Detection of Proteins [sigmaaldrich.com]
- 18. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 19. ucallmlab.com [ucallmlab.com]
- 20. ptglab.com [ptglab.com]
An In-depth Technical Guide on (R)-FT709 and its Role in Ribosomal Stalling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-FT709 is a potent and selective small-molecule inhibitor of the deubiquitylase USP9X. Its mechanism of action indirectly influences protein translation by modulating the stability of key components of the ribosomal quality control (RQC) pathway. This technical guide provides a comprehensive overview of this compound, detailing its biochemical activity, its impact on cellular pathways leading to the impairment of ribosomal stall resolution, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.
Introduction to this compound and Ribosomal Stalling
Protein synthesis is a fundamental cellular process, and the ribosome is the molecular machine responsible for translating messenger RNA (mRNA) into protein. Ribosomal stalling occurs when a ribosome pauses or arrests during the elongation phase of translation. This can be triggered by various factors, including problematic mRNA sequences (e.g., poly(A) tracts), damaged mRNA, or a deficiency in charged tRNAs.[1] If not resolved, stalled ribosomes can lead to the production of truncated, potentially toxic proteins and can sequester essential translation machinery, thereby disrupting cellular homeostasis.
To counteract these detrimental effects, cells have evolved a sophisticated surveillance mechanism known as the ribosomal quality control (RQC) pathway. A critical step in RQC is the recognition of stalled ribosomes, often when a trailing ribosome collides with a stalled one, forming a di-ribosome complex. This collision is sensed by the E3 ubiquitin ligase ZNF598, which then ubiquitinates specific ribosomal proteins, initiating a cascade of events that includes the degradation of the nascent polypeptide chain and the recycling of the ribosomal subunits.
This compound does not directly interact with the ribosome. Instead, it is a potent and selective inhibitor of Ubiquitin Specific Peptidase 9, X-linked (USP9X), a deubiquitylase (DUB) that removes ubiquitin modifications from its substrates.[1][2][3] Key substrates of USP9X include the E3 ligases ZNF598 and Makorin Ring Finger Protein 1/2 (MKRN1/2), which are themselves integral components of the RQC pathway.[1][2] By inhibiting USP9X, this compound leads to the destabilization and subsequent degradation of ZNF598 and MKRNs.[1] This depletion of essential RQC factors impairs the cell's ability to efficiently resolve stalled ribosomes, making this compound a valuable tool for studying the RQC pathway and a potential therapeutic agent in diseases where cells are particularly reliant on this pathway, such as certain cancers.
Quantitative Data on this compound
The following tables summarize the key quantitative data reported for this compound, providing insights into its potency and selectivity.
| Parameter | Value | Assay Type | Reference |
| IC50 vs. USP9X | 82 nM | In vitro biochemical DUB assay (Ub-rhodamine substrate) | [1][2][3] |
| IC50 for CEP55 reduction | 131 nM | Cell-based MSD ELISA assay in BxPC3 cells | [1][2][3] |
| IC50 vs. USP9X (in cell extracts) | ~0.5 µM | DUB competition assay with HA-UbC2Br probe in MCF7 cell extracts | [1] |
| IC50 vs. USP9X (in situ) | ~5 µM | DUB competition assay with HA-UbC2Br probe in intact MCF7 cells | [1] |
| Selectivity | >25 µM | In vitro biochemical DUB assay against a panel of >20 DUBs | [1] |
Table 1: Potency and Selectivity of this compound
| Treatment | Cell Line | Effect | Reference |
| 10 µM this compound for 24h | HCT116 | Decreased protein levels of ZNF598 and MKRN2 | [1] |
| 10 µM this compound | HCT116 | Reduction in ZNF598 protein levels, recapitulating USP9X gene deletion | [1] |
Table 2: Cellular Effects of this compound on RQC Components
Signaling Pathways and Experimental Workflows
Mechanism of this compound in the Ribosomal Quality Control Pathway
The following diagram illustrates the signaling pathway through which this compound impacts ribosomal stalling.
Caption: Mechanism of this compound in impairing ribosomal stall resolution.
Experimental Workflow for SILAC-based Proteomics
This diagram outlines the typical workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to identify changes in the proteome upon treatment with this compound.
Caption: Workflow for SILAC-based quantitative proteomics.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound and its effects on the ribosomal quality control pathway. These are based on methodologies described in the primary literature.
In Vitro Deubiquitinase (DUB) Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of USP9X.
-
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-rhodamine110, which upon cleavage by a DUB, releases rhodamine110, resulting in a measurable increase in fluorescence.
-
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.002% Tween-20, 5 mM DTT.[4]
-
Recombinant human USP9X enzyme.
-
Ubiquitin-rhodamine110 substrate.
-
This compound compound dilutions in DMSO.
-
384-well or 1536-well black assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Dispense nanoliter quantities into the assay plate.
-
Prepare a 2x solution of USP9X enzyme in assay buffer (e.g., to a final concentration of 0.025 nM).[1] Add to the wells containing the compound and pre-incubate for 30 minutes at room temperature.
-
Prepare a 2x solution of Ubiquitin-rhodamine110 in assay buffer (e.g., to a final concentration of 25 nM).[1]
-
Initiate the reaction by adding the Ubiquitin-rhodamine110 solution to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) in a plate reader at regular intervals.
-
Calculate the rate of reaction for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
DUB Competition Assay with Active-Site Probe
This assay assesses the ability of this compound to compete with a covalent, active-site-directed probe for binding to USP9X, both in cell extracts and in intact cells.
-
Principle: An activity-based probe, such as HA-tagged Ubiquitin C-terminal bromoethyl (HA-UbC2Br), forms a covalent bond with the active site cysteine of DUBs. Pre-incubation with a competitive inhibitor like this compound will prevent probe binding.
-
Reagents:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.5 mM EDTA, 250 mM sucrose, 1 mM DTT, and protease inhibitors.[1]
-
MCF7 or other suitable cell line.
-
This compound compound dilutions in DMSO.
-
HA-UbC2Br probe.
-
Anti-HA antibody for Western blotting.
-
-
Procedure (for cell extracts):
-
Prepare crude cell extracts from MCF7 cells.
-
Incubate 50 µg of cell lysate with varying concentrations of this compound for 1 hour at 37°C.[1]
-
Add 1 µg of HA-UbC2Br probe and incubate for 5 minutes at 37°C.[1]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-HA antibody to detect probe-labeled DUBs. A decrease in the HA signal for USP9X indicates competition by this compound.
-
-
Procedure (in situ):
-
Treat intact MCF7 cells with varying concentrations of this compound for a specified time (e.g., 3 hours at 37°C).
-
Lyse the cells and proceed with the probe labeling and analysis as described for cell extracts.
-
SILAC-based Quantitative Proteomics
This method allows for the unbiased, large-scale quantification of protein abundance changes in cells treated with this compound compared to control-treated cells.
-
Principle: Cells are metabolically labeled with "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids (e.g., Arginine and Lysine). The "light" and "heavy" cell populations are then subjected to different treatments. After combining the cell lysates, proteins are digested, and the resulting peptides are analyzed by mass spectrometry. The ratio of the intensities of the "heavy" to "light" peptide pairs reflects the relative abundance of the corresponding protein.
-
Reagents:
-
SILAC-DMEM medium lacking L-arginine and L-lysine.
-
Dialyzed fetal bovine serum (FBS).
-
"Light" amino acids: L-arginine (Arg0) and L-lysine (Lys0).
-
"Heavy" amino acids: 13C6-L-arginine (Arg6) and 13C6-L-lysine (Lys6).
-
HCT116 or other suitable cell line.
-
This compound and DMSO (vehicle).
-
Lysis Buffer (example): 0.1 M Tris-HCl (pH 8.0), 0.1 M DTT, 4% SDS.[5]
-
Trypsin for protein digestion.
-
-
Procedure:
-
Culture HCT116 cells for at least 6-8 doublings in "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Treat the "heavy" labeled cells with this compound (e.g., 10 µM for 24 hours) and the "light" labeled cells with DMSO.
-
Harvest the cells, and combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells and extract proteins.
-
Perform in-solution or in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use software such as MaxQuant to identify peptides and quantify the heavy/light ratios for each identified protein. Proteins with significantly altered ratios are considered to be affected by the this compound treatment.
-
Ribosomal Stalling Reporter Assay
This assay provides a quantitative measure of ribosomal read-through or stalling at a specific mRNA sequence in living cells.
-
Principle: A reporter construct is designed to express a fusion protein, typically consisting of a normalization fluorescent protein (e.g., GFP), a P2A "self-cleaving" peptide, the stalling sequence of interest (e.g., a poly(A) tract), and a second fluorescent protein (e.g., RFP). If the ribosome translates the entire open reading frame, both GFP and RFP will be produced at a 1:1 ratio. If the ribosome stalls on the intervening sequence, the translation of the downstream RFP will be reduced, leading to a lower RFP:GFP ratio, which can be quantified by flow cytometry.
-
Reagents:
-
Reporter plasmid (e.g., pEGFP-P2A-[stalling sequence]-RFP).
-
Control plasmid (e.g., pEGFP-P2A-RFP without a stalling sequence).
-
HEK293T or other suitable cell line.
-
Transfection reagent.
-
This compound and DMSO.
-
Flow cytometer.
-
-
Procedure:
-
Transfect HEK293T cells with the stalling reporter plasmid or the control plasmid.
-
After an appropriate time for plasmid expression (e.g., 24 hours), treat the cells with this compound or DMSO for a defined period (e.g., 48-72 hours).
-
Harvest the cells and analyze them by flow cytometry.
-
For each cell, measure the fluorescence intensity of both GFP and RFP.
-
Calculate the RFP:GFP ratio for a large population of cells. A decrease in this ratio in this compound-treated cells compared to DMSO-treated cells indicates an impairment of the cell's ability to resolve the ribosomal stall, leading to less read-through and reduced RFP production.
-
Co-immunoprecipitation (Co-IP)
This technique is used to demonstrate the physical interaction between USP9X and its substrates, such as ZNF598, in a cellular context.
-
Principle: An antibody against a protein of interest (the "bait," e.g., FLAG-tagged ZNF598) is used to pull down the bait protein and any interacting partners (the "prey," e.g., endogenous USP9X) from a cell lysate. The immunoprecipitated complex is then analyzed by Western blotting.
-
Reagents:
-
HEK293T cells.
-
Expression plasmid for the tagged bait protein (e.g., ZNF598-FLAG).
-
Transfection reagent.
-
Co-IP Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.3% Triton X-100, 5 mM EDTA, supplemented with protease inhibitors.[1]
-
Antibody-coupled agarose (B213101) or magnetic beads (e.g., anti-FLAG M2 affinity gel).
-
Antibodies for Western blotting (e.g., anti-FLAG and anti-USP9X).
-
-
Procedure:
-
Transfect HEK293T cells with the ZNF598-FLAG expression plasmid.
-
After 24-48 hours, lyse the cells in Co-IP Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the lysate (e.g., 750 µg of total protein) with anti-FLAG affinity gel for 2 hours at 4°C.[1]
-
Wash the beads several times with a suitable wash buffer (e.g., TBS: 10 mM Tris-HCl pH 7.5, 100 mM NaCl) to remove non-specific binders.[1]
-
Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling.
-
Analyze the eluate and a sample of the input lysate by SDS-PAGE and Western blotting using anti-FLAG and anti-USP9X antibodies. The presence of USP9X in the FLAG immunoprecipitate indicates an interaction with ZNF598.
-
Conclusion
This compound is a valuable chemical probe for investigating the intricacies of the ribosomal quality control pathway. Its high potency and selectivity for USP9X allow for the specific interrogation of the roles of USP9X and its substrates, ZNF598 and MKRNs, in maintaining translational fidelity. By destabilizing these key E3 ligases, this compound effectively impairs the cellular response to ribosomal stalling events. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies of protein synthesis, cellular stress responses, and for the potential development of novel therapeutic strategies targeting the RQC pathway.
References
- 1. rupress.org [rupress.org]
- 2. The deubiquitylase USP9X controls ribosomal stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FT709's Effect on Centrosome Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Centrosome amplification is a hallmark of many cancers, contributing to genomic instability and tumor progression. This has led to the exploration of therapeutic strategies targeting centrosome function. FT709 has emerged as a potent and selective inhibitor of Ubiquitin-Specific Protease 9X (USP9X), a deubiquitinase critically involved in maintaining centrosome integrity. This technical guide provides an in-depth overview of the effects of FT709 on centrosome function, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Note on Stereochemistry: The available scientific literature extensively documents the biological activity of FT709, which has been identified as the (S)-enantiomer. While the compound (R)-FT709 is commercially available, there is currently no published data on its specific effects on centrosome function or its activity against USP9X. Therefore, this guide will focus on the known effects of the active (S)-enantiomer, referred to as FT709 in the cited literature.
Introduction: The Role of USP9X in Centrosome Function
The centrosome is the primary microtubule-organizing center in animal cells, playing a pivotal role in cell division, polarity, and intracellular transport. Aberrations in centrosome number, known as centrosome amplification, can lead to mitotic errors and aneuploidy, driving tumorigenesis.[1][2][3][4][5]
USP9X is a deubiquitinase that has been identified as an integral component of the centrosome. It functions to stabilize key centrosomal proteins, including Pericentriolar Material 1 (PCM1), Centrosomal Protein of 55 kDa (CEP55), and CEP131, by removing ubiquitin chains and preventing their proteasomal degradation.[6] The stabilization of these proteins is crucial for proper centrosome duplication and function. Dysregulation of USP9X activity has been linked to centrosome amplification and is implicated in the progression of certain cancers.[6]
(S)-FT709: A Potent and Selective USP9X Inhibitor
(S)-FT709 is a small molecule inhibitor that demonstrates high potency and selectivity for USP9X.[7] Its inhibitory action on USP9X leads to the destabilization and subsequent degradation of key centrosomal proteins, thereby impacting centrosome function.
Mechanism of Action
(S)-FT709 directly inhibits the deubiquitinase activity of USP9X. This inhibition prevents the removal of ubiquitin from USP9X substrates, including the centrosomal proteins PCM1 and CEP55. The increased ubiquitination of these proteins targets them for degradation by the proteasome, leading to their reduced levels at the centrosome. This disruption of centrosomal protein homeostasis interferes with proper centrosome duplication and function.
Quantitative Data on (S)-FT709 Activity
The following tables summarize the key quantitative data from in vitro and cell-based assays investigating the activity of (S)-FT709.
| Parameter | Value | Assay Type | Reference |
| IC50 for USP9X | 82 nM | Biochemical Assay | [7][8] |
| IC50 for CEP55 Reduction | 131 nM | BxPC3 cell-based MSD ELISA | [6][7] |
Table 1: In Vitro and Cell-Based Potency of (S)-FT709. This table highlights the potent inhibition of USP9X by (S)-FT709 and its downstream effect on the levels of the centrosomal protein CEP55.
| Cell Line | Treatment | Observed Effect | Reference |
| HCT116 | 10 µM (S)-FT709 for 24h | Decreased levels of CEP55 | [2] |
| HCT116 | 10 µM (S)-FT709 for 24h | Decreased levels of PCM1 and CEP131 | [8] |
Table 2: Effect of (S)-FT709 on Centrosomal Protein Levels in Cancer Cell Lines. This table illustrates the impact of (S)-FT709 treatment on the abundance of key centrosomal proteins in a colon cancer cell line.
Signaling Pathways and Experimental Workflows
USP9X-Mediated Regulation of Centrosome Protein Stability
The following diagram illustrates the signaling pathway through which USP9X regulates the stability of centrosomal proteins and how (S)-FT709 disrupts this process.
Caption: USP9X pathway and (S)-FT709 inhibition.
Experimental Workflow for Assessing (S)-FT709's Effect on CEP55 Levels
The diagram below outlines the key steps in a typical experiment to quantify the reduction of CEP55 levels following treatment with (S)-FT709.
Caption: Workflow for CEP55 reduction assay.
Experimental Protocols
Meso Scale Discovery (MSD) ELISA for CEP55 Quantification
This protocol is adapted from the methodology described in Clancy et al., 2021.[7]
Objective: To quantify the levels of CEP55 in cell lysates following treatment with (S)-FT709.
Materials:
-
BxPC3 cells (or other suitable cell line)
-
96-well plates
-
(S)-FT709
-
RIPA buffer
-
MSD ELISA platform
-
Primary antibody against CEP55 (capture)
-
Primary antibody against CEP55 (detection)
-
SULFO-TAG conjugated secondary antibody
-
MSD Read Buffer
Procedure:
-
Cell Seeding: Seed BxPC3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of (S)-FT709 (e.g., starting from 20 µM with 1:2 dilutions) for 6 hours. Include a DMSO-treated control.
-
Cell Lysis: Aspirate the media and lyse the cells in RIPA buffer.
-
Plate Coating: Coat a 96-well MSD plate with the capture anti-CEP55 antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
Sample Incubation: Add the cell lysates to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add the detection anti-CEP55 antibody.
-
Secondary Antibody Incubation: Wash the plate and add the SULFO-TAG conjugated secondary antibody.
-
Reading: Wash the plate, add MSD Read Buffer, and read the plate on an MSD Sector Imager.
-
Data Analysis: Determine the IC50 value for CEP55 reduction by plotting the signal against the log of the inhibitor concentration.
Immunofluorescence Staining for Centrosome Visualization
This is a general protocol that can be adapted for visualizing centrosomes after (S)-FT709 treatment.
Objective: To visualize and quantify centrosomes in cells treated with (S)-FT709.
Materials:
-
Cells grown on coverslips
-
(S)-FT709
-
Fixative (e.g., cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies against centrosomal markers (e.g., anti-γ-tubulin, anti-centrin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with (S)-FT709 at the desired concentration and for the desired time.
-
Fixation: Wash the cells with PBS and fix with cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against centrosomal markers diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI or Hoechst for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting for Centrosomal Proteins
This is a general protocol for detecting changes in centrosomal protein levels.
Objective: To determine the levels of centrosomal proteins (e.g., CEP55, PCM1) in cell lysates after (S)-FT709 treatment.
Materials:
-
Cells treated with (S)-FT709
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against centrosomal proteins and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Detect the signal using a chemiluminescence imaging system.
Conclusion and Future Directions
(S)-FT709 is a valuable research tool for investigating the role of USP9X in centrosome biology and a potential starting point for the development of therapeutics targeting centrosome abnormalities in cancer. Its ability to induce the degradation of key centrosomal proteins through the inhibition of USP9X provides a clear mechanism for disrupting centrosome function.
Future research should focus on several key areas:
-
Investigating the activity of this compound: Direct experimental evaluation of the (R)-enantiomer is necessary to determine its biological activity and potential effects on centrosome function.
-
Elucidating the full spectrum of centrosomal substrates of USP9X: A comprehensive understanding of all the centrosomal proteins regulated by USP9X will provide a more complete picture of its role in centrosome biology.
-
Evaluating the in vivo efficacy of USP9X inhibitors: Preclinical studies in animal models are needed to assess the therapeutic potential and safety profile of targeting USP9X for the treatment of cancers with centrosome amplification.
By continuing to explore the intricate mechanisms of centrosome regulation and the effects of targeted inhibitors like (S)-FT709, the scientific community can pave the way for novel and effective cancer therapies.
References
- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol to identify centrosome-associated transcription factors during mitosis in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Delving into the Molecular Recognition of USP9X by (R)-FT709: A Structural and Functional Analysis
For Immediate Release
This technical guide provides a comprehensive analysis of the structural and functional aspects of the interaction between the deubiquitinase (DUB) USP9X and its potent and selective inhibitor, (R)-FT709. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting USP9X in various diseases, including cancer and neurodevelopmental disorders. While a co-crystal structure of USP9X in complex with this compound is not publicly available, this guide synthesizes the existing biochemical, cellular, and structural data to illuminate the mechanism of inhibition and the broader biological context of USP9X function.
Quantitative Analysis of this compound Potency and Selectivity
This compound has been identified as a highly potent and selective inhibitor of USP9X. The following tables summarize the key quantitative data characterizing its inhibitory activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (in vitro) | 82 nM | Biochemical assay monitoring the cleavage of a Ub-rhodamine substrate. | [1][2][3][4][5] |
| IC50 (cell-based) | 131 nM | Reduction of CEP55 levels in BxPC3 pancreatic cancer cells. | [3][5] |
| Competition with Active Site Probe (Cell Lysates) | ~0.5 µM | Competition with HA-UbC2Br probe in MCF7 breast cancer cell extracts. | [3][5] |
| Competition with Active Site Probe (Intact Cells) | ~5 µM | Competition with HA-UbC2Br probe in intact MCF7 cells. | [3][5] |
Table 1: Potency of this compound against USP9X
| Assay | Result | Details | Reference |
| DUB Panel Screen | IC50 > 25 µM | Tested against a panel of over 20 deubiquitinases. | [3][4][5] |
| Mass Spectrometry Profiling | USP9X uniquely sensitive | Immunoprecipitation of HA-UbC2Br probe-labeled DUBs from cell lysates treated with FT709, followed by mass spectrometry quantification of 23 DUBs. | [5] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.
Biochemical Inhibition Assay (In Vitro Potency)
The in vitro potency of FT709 against USP9X was determined using a fluorescence-based assay.[2][6]
-
Enzyme and Substrate: Recombinant human USP9X catalytic domain and a ubiquitin-rhodamine substrate were used.
-
Assay Principle: The assay measures the increase in fluorescence that occurs upon the enzymatic cleavage of the rhodamine group from the ubiquitin substrate.
-
Procedure:
-
USP9X enzyme was incubated with varying concentrations of FT709 in an appropriate assay buffer.
-
The reaction was initiated by the addition of the ubiquitin-rhodamine substrate.
-
Fluorescence intensity was measured over time using a plate reader.
-
-
Data Analysis: The initial reaction rates were plotted against the inhibitor concentration, and the IC50 value was determined by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay (CEP55 Reduction)
To confirm target engagement in a cellular context, the effect of FT709 on the levels of a known USP9X substrate, CEP55, was measured.[3][7]
-
Cell Line: BxPC3 pancreatic cancer cells were used.
-
Treatment: Cells were treated with a serial dilution of FT709 for a defined period (e.g., 6 hours).[7]
-
Lysis and Quantification:
-
Cells were lysed, and the total protein concentration was determined.
-
CEP55 protein levels were quantified using a Meso Scale Discovery (MSD) electrochemiluminescence assay.[7]
-
-
Data Analysis: The levels of CEP55 were normalized to total protein and plotted against the FT709 concentration to determine the cellular IC50.
Mass Spectrometry-Based Deubiquitinase Selectivity Profiling
To assess the selectivity of FT709 across the DUBome, a competitive activity-based protein profiling (ABPP) approach was employed.[5][7]
-
Cell Lysate Preparation: Crude extracts from a suitable cell line (e.g., MCF-7) were prepared.[7]
-
Inhibitor Incubation: Aliquots of the cell lysate were incubated with different concentrations of FT709 or a vehicle control (DMSO).[6]
-
Active Site Probe Labeling: A ubiquitin-based active site probe (e.g., HA-UbC2Br) was added to the lysates to covalently label the active DUBs.[6]
-
Immunoprecipitation and Digestion: The probe-labeled DUBs were immunoprecipitated using an anti-HA antibody. The captured proteins were then subjected to in-solution trypsin digestion.[7]
-
LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured DUBs.
-
Data Analysis: The abundance of each identified DUB in the FT709-treated samples was compared to the vehicle control to determine the inhibitor's selectivity.
USP9X Signaling Pathways
USP9X is a critical regulator of numerous cellular processes by deubiquitinating and stabilizing a wide range of protein substrates.[8] The following diagrams illustrate some of the key signaling pathways in which USP9X plays a pivotal role.
Caption: USP9X positively regulates the Hippo tumor suppressor pathway.
Caption: USP9X regulates WNT pathway specification via DVL2 deubiquitination.
Structural Insights into the USP9X Catalytic Domain
While a co-crystal structure with this compound is unavailable, the crystal structure of the human USP9X catalytic domain (PDB ID: 5WCH) provides a foundation for understanding its function and inhibition.[9][10]
The structure was resolved at 2.5 Å and reveals a canonical USP-fold consisting of three subdomains: fingers, palm, and thumb.[9][11][12] A notable feature is an unusual β-hairpin insertion. The catalytic triad (B1167595) residues are aligned in an active conformation, poised for catalysis.[9][11] Structural comparisons and biochemical data suggest the presence of three ubiquitin-binding sites (S1, S1', and S2), which are crucial for the recognition and processing of polyubiquitin (B1169507) chains.[12][13]
The binding of this compound is expected to occur within the catalytic cleft, likely forming interactions with key residues of the active site to prevent the binding and cleavage of the ubiquitin substrate. The high selectivity of this compound suggests that it may exploit unique structural features of the USP9X active site that are not conserved in other deubiquitinases.
Conclusion
This compound is a potent and highly selective inhibitor of USP9X, demonstrating robust activity both in vitro and in cellular contexts. While the precise binding mode of this compound to USP9X awaits elucidation through co-crystallization studies, the available data provides a strong foundation for its use as a chemical probe to investigate the diverse biological roles of USP9X. Further structural and functional studies will be invaluable for the rational design of next-generation USP9X inhibitors with enhanced therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. rcsb.org [rcsb.org]
- 10. 5WCH: Crystal structure of the catalytic domain of human USP9X [ncbi.nlm.nih.gov]
- 11. Crystal structure and activity-based labeling reveal the mechanisms for linkage-specific substrate recognition by deubiquitinase USP9X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the in vitro Potency and Mechanism of Action of (R)-FT709
This technical guide provides an in-depth overview of the in vitro potency, mechanism of action, and experimental protocols related to (R)-FT709, a potent and selective inhibitor of the deubiquitylase Ubiquitin Specific Peptidase 9X (USP9X). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also referred to as FT709, is a small molecule inhibitor targeting USP9X, an enzyme implicated in various cellular processes such as centrosome function, mitotic chromosome alignment, degradation of the epidermal growth factor receptor (EGFR), and circadian rhythms.[1] By inhibiting USP9X, this compound offers a valuable tool for investigating the biological roles of this deubiquitylase and presents a potential therapeutic strategy in relevant disease contexts.
Quantitative Assessment of in vitro Potency
The in vitro potency of FT709 has been characterized through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Target/Endpoint | System | IC50 Value | Reference |
| Biochemical Assay | USP9X Enzymatic Activity | Purified Enzyme | 82 nM | [2][3][4] |
| Cell-Based Assay | CEP55 Protein Reduction | BxPC3 Pancreatic Cancer Cells | 131 nM | [2][4] |
| Active Site Probe Competition | USP9X Probe Binding | MCF7 Breast Cancer Cell Lysates | ~0.5 µM | [2][4] |
| Active Site Probe Competition | USP9X Probe Binding | Intact MCF7 Breast Cancer Cells | ~5 µM | [2][4] |
Mechanism of Action and Signaling Pathway
FT709 exerts its biological effects through the selective inhibition of USP9X. USP9X is a deubiquitylase that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. The inhibition of USP9X by FT709 leads to the accumulation of ubiquitinated substrates and their subsequent degradation. This results in a downstream reduction of key cellular proteins.[2][5]
Known substrates of USP9X that are affected by FT709 treatment include:
-
ZNF598: An E3 ubiquitin ligase involved in ribosomal quality control.[2]
-
CEP55, PCM1, CEP131: Centrosomal proteins crucial for cell division.[2]
-
TTK (Mps1): A mitotic kinase involved in the spindle assembly checkpoint.[2]
The inhibition of USP9X by FT709 disrupts these pathways, leading to impaired ribosomal stalling responses and defects in centrosome function and mitosis.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments used to determine the in vitro potency of FT709 are outlined below.
This assay quantifies the direct inhibitory effect of FT709 on the enzymatic activity of purified USP9X.
-
Principle: The assay measures the fluorescence increase resulting from the cleavage of a ubiquitin-rhodamine (Ub-rhodamine) substrate by USP9X.[2][3]
-
Procedure:
-
Purified USP9X enzyme is incubated with varying concentrations of FT709.
-
The Ub-rhodamine substrate is added to initiate the enzymatic reaction.
-
The reaction is monitored over time by measuring the increase in fluorescence intensity.
-
The rate of reaction at each inhibitor concentration is calculated.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[4]
-
-
Data Analysis: The percent inhibition is calculated relative to a DMSO control. The IC50 value represents the concentration of FT709 required to inhibit 50% of the USP9X enzymatic activity.
This assay measures the potency of FT709 in a cellular context by quantifying the reduction of a known USP9X substrate, CEP55.
-
Principle: A Meso Scale Discovery (MSD) electrochemiluminescence ELISA is used to measure the levels of endogenous CEP55 protein in cell lysates after treatment with FT709.[2][4]
-
Procedure:
-
BxPC3 cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of FT709 (e.g., starting from 20 µM) for a specified duration (e.g., 6 hours).[4]
-
Cells are lysed, and the total protein concentration is determined.
-
Cell lysates are transferred to an MSD plate coated with a CEP55 capture antibody.
-
A detection antibody (e.g., anti-CEP55) and a SULFO-TAG labeled secondary antibody are added.
-
The plate is read on an MSD Sector Imager, and the electrochemiluminescence signal is quantified.[4]
-
-
Data Analysis: The signal is normalized to total protein content. The dose-dependent reduction of CEP55 is plotted to determine the cellular IC50 value.
This assay confirms that FT709 engages with USP9X at its active site within a complex cellular environment.
-
Principle: The assay measures the ability of FT709 to compete with a ubiquitin-based active site probe (e.g., HA-UbC2Br) for binding to USP9X in cell lysates or intact cells.[2][4]
-
Procedure:
-
For Cell Lysates: MCF7 cell lysates are incubated with varying concentrations of FT709 for 30 minutes at 25°C.[2]
-
For Intact Cells: Intact MCF7 cells are incubated with FT709 for 3 hours at 37°C before lysis.[2]
-
The active site probe HA-UbC2Br is added to the lysates and incubated for 5 minutes at 37°C to label active deubiquitylases.[2]
-
The reaction is stopped, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies against USP9X and the HA-tag to visualize the probe-labeled USP9X.
-
-
Data Analysis: The intensity of the probe-labeled USP9X band is quantified. A decrease in band intensity with increasing FT709 concentration indicates successful competition for the active site. The IC50 is the concentration of FT709 that reduces probe binding by 50%.[6]
Selectivity Profile
FT709 has demonstrated high selectivity for USP9X. When tested against a panel of over 20 other deubiquitylases (DUBs) in biochemical assays, FT709 was found to be inactive, with IC50 values greater than 25 µM for all off-targets tested.[2][5] This high selectivity makes it a precise chemical probe for studying USP9X function.
References
Beyond the Primary Target: An In-depth Technical Guide to the Cellular Landscape of (R)-FT709
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FT709, also known as FT709, has emerged as a potent and highly selective inhibitor of Ubiquitin-Specific Protease 9X (USP9X), a key deubiquitinating enzyme (DUB) implicated in a multitude of cellular processes and disease states. With an in vitro IC50 of 82 nM, its specificity for USP9X has been demonstrated to be significantly greater than for other DUBs, making it a valuable tool for elucidating the specific functions of USP9X.[1][2][3][4] This technical guide delves into the cellular targets of this compound, with a primary focus on delineating the landscape of proteins and pathways affected by its activity. While current evidence strongly points to a high degree of selectivity for USP9X, this document will present the available data on both the direct target and the downstream consequences of its inhibition, providing a comprehensive overview for researchers in drug development and cell biology.
I. This compound: Potency and Selectivity
This compound demonstrates potent inhibition of USP9X in both biochemical and cellular assays. The selectivity of this compound is a critical aspect of its utility as a chemical probe.
Quantitative Data on this compound Potency and Selectivity
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | USP9X | IC50 | 82 nM | [1][2] |
| Cell-Based Assay | BxPC3 pancreatic cancer cells | IC50 (CEP55 reduction) | 131 nM | [1][2] |
| DUB Panel Screen | >20 other DUBs | IC50 | >25 µM | [1][2][4] |
| DUB Competition Assay (in cell extracts) | USP9X (vs. HA-UbC2Br probe) | IC50 | ~0.5 µM | [1][2] |
| DUB Competition Assay (in intact cells) | USP9X (vs. HA-UbC2Br probe) | IC50 | ~5 µM | [1][2] |
II. Cellular Targets and Downstream Effects of USP9X Inhibition by this compound
The primary mechanism of action of this compound is the inhibition of USP9X's deubiquitinating activity. This leads to alterations in the ubiquitination status and subsequent stability of a range of cellular proteins. Quantitative proteomics has been instrumental in identifying these downstream targets.
A. Quantitative Proteomic Analysis of this compound-Treated Cells
A Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative mass spectrometry study was conducted on HCT116 colon cancer cells treated with 10 µM this compound for 24 hours to identify proteins with altered abundance.[1]
Table of Proteins Significantly Decreased Upon this compound Treatment in HCT116 Cells
| Protein Name | Gene Name | Function | Log2 Fold Change | Reference |
| Centrosomal Protein 55 | CEP55 | Centrosome and midbody organization, cytokinesis | Significantly Decreased | [1][4] |
| Centrosomal Protein 131 | CEP131 | Centrosome function | Significantly Decreased | [1] |
| Pericentriolar Material 1 | PCM1 | Centrosome assembly | Significantly Decreased | [1] |
| Dual specificity protein kinase TTK | TTK | Mitotic checkpoint signaling | Significantly Decreased | [1] |
| Zinc finger protein 598 | ZNF598 | Ribosomal quality control, E3 ubiquitin ligase | Significantly Decreased | [1][4] |
| Makorin Ring Finger Protein 1 | MKRN1 | Ribosomal quality control, E3 ubiquitin ligase | Significantly Decreased | [4] |
| Makorin Ring Finger Protein 2 | MKRN2 | Ribosomal quality control, E3 ubiquitin ligase | Significantly Decreased | [1][4] |
B. Signaling Pathways Modulated by this compound
The inhibition of USP9X by this compound leads to the destabilization of its substrates, impacting key cellular signaling pathways.
This compound treatment leads to a reduction in the levels of the E3 ubiquitin ligases ZNF598 and MKRN1/2.[1][4] These proteins are crucial components of the ribosomal quality control (RQC) pathway, which is responsible for resolving stalled ribosomes and degrading aberrant nascent polypeptide chains. By inhibiting USP9X, this compound indirectly impairs the RQC pathway.
Caption: this compound inhibits USP9X, leading to destabilization of ZNF598 and MKRN1/2 and subsequent impairment of ribosomal quality control.
This compound treatment results in decreased levels of several centrosomal proteins, including CEP55, CEP131, and PCM1, as well as the mitotic kinase TTK.[1] USP9X is known to regulate the stability of these proteins, and their downregulation upon this compound treatment suggests an impact on centrosome integrity and mitotic progression.
Caption: this compound-mediated USP9X inhibition destabilizes key centrosomal and mitotic proteins, affecting cell division.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound.
A. In Vitro Deubiquitinase (DUB) Assay
Objective: To determine the IC50 of this compound against USP9X and other DUBs.
Materials:
-
Recombinant human USP9X and other DUB enzymes
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound compound
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the DUB enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.
-
Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
B. Cell-Based CEP55 Reduction Assay
Objective: To determine the cellular potency of this compound by measuring the reduction of a known USP9X substrate, CEP55.
Materials:
-
BxPC3 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-CEP55, anti-loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment or ELISA-based detection system.
Procedure:
-
Seed BxPC3 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of CEP55 and the loading control by Western blotting or a quantitative immunoassay (e.g., Meso Scale Discovery ELISA).[1]
-
Quantify the band intensities or signal and normalize the CEP55 levels to the loading control.
-
Plot the normalized CEP55 levels against the this compound concentration and determine the IC50 value.
C. Quantitative Mass Spectrometry (SILAC)
Objective: To identify and quantify changes in the proteome of cells treated with this compound.
Materials:
-
HCT116 cells
-
SILAC-compatible DMEM lacking L-lysine and L-arginine
-
"Light" (12C6, 14N2-Lys; 12C6, 14N4-Arg) and "Heavy" (13C6, 15N2-Lys; 13C6, 15N4-Arg) amino acids
-
Dialyzed fetal bovine serum
-
This compound compound
-
Lysis buffer, digestion enzymes (e.g., trypsin), and mass spectrometry reagents and instrumentation.
Procedure:
-
Culture HCT116 cells for at least six doublings in either "light" or "heavy" SILAC medium for complete incorporation of the labeled amino acids.
-
Treat the "heavy" labeled cells with this compound (e.g., 10 µM for 24 hours) and the "light" labeled cells with DMSO as a control.
-
Harvest and lyse the cells.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify peptides and quantify the "heavy"/"light" ratios using appropriate software (e.g., MaxQuant).
-
Proteins with significantly altered ratios are identified as being affected by this compound treatment.
Caption: Workflow for quantitative proteomic analysis of this compound-treated cells using SILAC.
IV. Conclusion: High Specificity with Defined Downstream Consequences
The available evidence strongly supports the classification of this compound as a highly selective inhibitor of USP9X. Comprehensive DUB panel screening and competitive profiling in cell lysates have not revealed significant off-target deubiquitinase activities. The observed cellular effects of this compound, including the destabilization of proteins involved in ribosomal quality control and centrosome function, are consistent with the known substrate profile of USP9X. Therefore, at present, the "off-target" effects of this compound are best understood as the downstream consequences of potent and specific USP9X inhibition. Future studies employing unbiased target identification methods, such as chemical proteomics with immobilized this compound or cellular thermal shift assays, would be invaluable in definitively mapping any direct, non-USP9X interacting partners. For now, this compound remains an exceptional tool for dissecting the cellular roles of USP9X with a high degree of confidence in its on-target specificity.
References
The Therapeutic Potential of (R)-FT709 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and other tauopathies, represent a significant and growing unmet medical need. A key pathological hallmark of these conditions is the accumulation of misfolded and aggregated proteins, such as tau and α-synuclein, leading to synaptic dysfunction and neuronal death. The ubiquitin-proteasome system (UPS) and autophagy are critical cellular quality control pathways responsible for the clearance of these toxic protein species. Deubiquitinating enzymes (DUBs) are key regulators of these pathways, and their dysregulation has been implicated in the pathogenesis of neurodegeneration.
This technical guide focuses on the therapeutic potential of (R)-FT709, a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 9X (USP9X), in the context of neurodegenerative diseases. While direct preclinical studies of this compound in neurodegeneration models are emerging, a strong scientific rationale for its therapeutic application can be constructed from the known functions of its target, USP9X, in the pathobiology of these disorders. This document will provide an in-depth overview of the preclinical data for this compound, the role of USP9X in neurodegeneration, detailed experimental protocols, and a forward-looking perspective on the development of this compound as a novel therapeutic agent.
Introduction to this compound
This compound is a highly potent and selective inhibitor of the deubiquitinating enzyme USP9X.[1][2][3] Its chemical structure is presented below.
This compound Chemical Structure:
-
Systematic Name: (2S)-1-[5-[(2,3-dihydro-1,4-dioxino[2,3-b]pyridin-7-yl)sulfonyl]-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-hydroxy-2-(2-methyl-4-benzoxazolyl)-ethanone
-
Molecular Formula: C₂₃H₂₂N₄O₇S
-
Molecular Weight: 498.5 g/mol
Quantitative Preclinical Data of this compound
The following tables summarize the key quantitative data for this compound from published preclinical studies.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| USP9X IC₅₀ | 82 nM | In vitro biochemical assay (Ub-rhodamine substrate) | [1][2][3] |
| CEP55 Reduction IC₅₀ | 131 nM | BxPC3 pancreatic cancer cells (MSD ELISA assay) | [1][2][3] |
| HA-UbC2Br Competition IC₅₀ (Cell Extracts) | ~0.5 µM | MCF7 breast cancer cell extracts | [1][3] |
| HA-UbC2Br Competition IC₅₀ (Intact Cells) | ~5 µM | Intact MCF7 breast cancer cells | [1][3] |
Table 2: Selectivity of this compound
| DUB Panel | IC₅₀ | Reference |
| >20 DUBs | >25 µM | [1][3] |
The Role of USP9X in Neurodegenerative Diseases
USP9X is a crucial deubiquitinase that regulates the stability and degradation of numerous substrate proteins involved in critical cellular processes.[4][5] Emerging evidence strongly implicates USP9X in the pathophysiology of neurodegenerative diseases, particularly those characterized by the aggregation of tau and α-synuclein.
USP9X and α-Synuclein Pathology in Parkinson's Disease
In the context of Parkinson's disease and other synucleinopathies, USP9X has been identified as a key regulator of α-synuclein fate.[2][6][7] USP9X deubiquitinates monoubiquitinated α-synuclein, a species prone to aggregation.[8][9] This deubiquitination by USP9X directs α-synuclein towards the autophagy-lysosomal pathway for clearance.[2][6][7] Significantly, reduced levels of cytosolic USP9X have been observed in the substantia nigra of Parkinson's disease patients and in the cortices of individuals with Diffuse Lewy Body Disease (DLBD).[2][6] This decrease in USP9X activity may lead to the accumulation of monoubiquitinated α-synuclein, thereby promoting its aggregation and the formation of toxic inclusions.[2][6][8]
USP9X and Tau Pathology in Alzheimer's Disease and Tauopathies
USP9X also plays a significant role in regulating the stability of tau, the primary component of neurofibrillary tangles in Alzheimer's disease and other tauopathies.[10] Studies have demonstrated that knockdown of USP9X can reduce the expression of tau.[11][12] Furthermore, inhibition of USP9X has been shown to promote autophagy and accelerate the degradation of both total and phosphorylated tau.[13][14] A recent study revealed that downregulation of USP9X in the dentate gyrus of the hippocampus in mice leads to Alzheimer's-like cognitive deficits and pathological features, including tau hyperphosphorylation and increased levels of amyloid precursor protein (APP).[15] These findings suggest that inhibiting USP9X could be a viable therapeutic strategy to enhance the clearance of pathological tau.
Signaling Pathways and Experimental Workflows
USP9X-Mediated Regulation of α-Synuclein Degradation
The following diagram illustrates the role of USP9X in determining the degradation pathway of α-synuclein.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. La FAM fatale: USP9X in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Usp9x Disrupts Cortical Architecture, Hippocampal Development and TGFβ-Mediated Axonogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Synuclein fate is determined by USP9X-regulated monoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Synuclein fate: proteasome or autophagy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Deubiquitinating Enzymes in Parkinson’s Disease [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. New tau regulators and therapeutic targets for neurodegenerative disorders discovered | Texas Children's [texaschildrens.org]
- 11. Deubiquitinating Enzymes Ubiquitin-Specific Proteases 7 and 10 Regulate TAU Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medindia.net [medindia.net]
- 13. USP9X-mediated deubiquitination of Raptor contributes to autophagy impairment and memory deficits in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USP9X-mediated deubiquitination of Raptor contributes to autophagy impairment and memory deficits in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Downregulation of USP9X in the DG Region of the Hippocampus Leads to AD‐Like Cognitive Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of (R)-FT709 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-FT709, also known as FT709, is a potent and selective small-molecule inhibitor of Ubiquitin Specific Peptidase 9, X-linked (USP9X), a deubiquitinating enzyme implicated in a variety of cellular processes, including the regulation of protein stability, centrosome function, and mitotic progression.[1][2][3][4] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action and its consequential impact on the cell cycle. While direct quantitative analysis of cell cycle phase distribution following this compound treatment is not yet publicly available, a wealth of biochemical and proteomic data points to a significant disruption of mitotic events. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction to this compound and its Target: USP9X
This compound is a highly selective inhibitor of USP9X, a deubiquitinase that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[4] USP9X has a diverse range of substrates and has been linked to crucial cellular functions such as the stabilization of anti-apoptotic proteins, regulation of cell migration, and maintenance of genomic integrity through its role in the spindle assembly checkpoint and centrosome biology.[2][5] Given its role in stabilizing proteins critical for cell division and survival, USP9X has emerged as a compelling target for cancer therapy.[5]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of USP9X.[4] This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of USP9X substrates. Proteomic studies have identified several key proteins involved in cell cycle progression that are destabilized upon treatment with this compound.
Downstream Effects on Key Mitotic Proteins
Treatment of cancer cell lines with this compound leads to a significant reduction in the protein levels of several key regulators of mitosis:
-
TTK Protein Kinase (TTK/Mps1): A central component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to enter anaphase.[1][6][7][8]
-
Centrosomal Protein 55 (CEP55): A protein essential for cytokinesis, the final step of cell division where the cytoplasm is divided to form two daughter cells.[1][3][9] CEP55 localizes to the midbody and is crucial for abscission.[1]
-
Pericentriolar Material 1 (PCM1) and Centrosomal Protein 131 (CEP131): Components of the centrosome, the primary microtubule-organizing center in animal cells, which plays a critical role in forming the mitotic spindle.[1]
-
Cell Division Cycle 20 (CDC20): An activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a major E3 ubiquitin ligase that targets key mitotic proteins for degradation to allow progression through mitosis.[10][11] USP9X has been shown to restrain the ubiquitination and degradation of CDC20.[10]
By promoting the degradation of these essential mitotic proteins, this compound is predicted to disrupt the fidelity of mitosis, potentially leading to mitotic catastrophe and cell death in cancer cells.
Impact on Cell Cycle Progression
The destabilization of key mitotic regulators by this compound strongly indicates a profound impact on the M phase of the cell cycle. Inhibition of TTK/Mps1 disrupts the spindle assembly checkpoint, which can lead to premature anaphase entry, chromosome missegregation, and aneuploidy.[10][12] The reduction of CEP55 is expected to interfere with cytokinesis, potentially resulting in binucleated cells or failed cell division.[1][9]
While the mechanistic evidence points towards a disruption of mitosis, a recent study using a different USP9X inhibitor, WP1130, demonstrated an accumulation of breast cancer cells in the G0/G1 phase of the cell cycle.[13] This suggests that the consequences of USP9X inhibition on cell cycle progression may be complex and potentially cell-type dependent. At present, there is no publicly available quantitative data from flow cytometry analysis to define the specific effects of this compound on the distribution of cells in the G1, S, and G2/M phases.
Quantitative Data
The following tables summarize the available quantitative data for this compound from key in vitro and cell-based assays.
Table 1: In Vitro and Cell-Based Potency of this compound
| Assay Type | Target/Endpoint | Cell Line/System | IC50 | Reference |
| Biochemical Assay | USP9X Inhibition | In Vitro | 82 nM | [4] |
| Cell-Based Assay | CEP55 Reduction | BxPC3 | 131 nM | [4] |
| Active Site Probe Competition | USP9X Engagement | MCF7 Cell Lysates | ~0.5 µM | [4] |
| Active Site Probe Competition | USP9X Engagement | Intact MCF7 Cells | ~5 µM | [4] |
Table 2: Selectivity of this compound
| Target Class | Number of Targets Tested | IC50 Range | Reference |
| Deubiquitinases | >20 | >25 µM | [4] |
Table 3: Effect of this compound on Protein Levels
| Protein | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| ZNF598 | HCT116 | 10 µM | 4 and 24 hours | Decreased Levels | [4] |
| CEP131 | HCT116 | 5 µM | Not specified | Decreased Levels | [4] |
| TTK, PCM1, etc. | HCT116 | 10 µM | 24 hours | >2-fold Decrease | [1] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.
Cell Culture
-
HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS).[7]
-
BxPC3 cells were cultured in RPMI-1640 medium with 10% FBS.
-
MCF7 cells were cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine.[7]
Western Blotting for Protein Level Analysis
-
Cell Lysis: HCT116 cells were treated with this compound (e.g., 10 µM for 24 hours). Cells were then lysed in RIPA buffer.[4]
-
Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-CEP55, anti-TTK, anti-USP9X). This was followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
SILAC-Based Quantitative Proteomics
-
Cell Labeling: HCT116 cells were cultured for several passages in DMEM, either "light" (containing normal L-lysine and L-arginine) or "heavy" (containing stable isotope-labeled ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine), supplemented with 10% dialyzed FBS.[4]
-
Treatment: "Heavy"-labeled cells were treated with this compound (e.g., 10 µM for 24 hours), while "light"-labeled cells were treated with a vehicle control (e.g., DMSO).
-
Sample Pooling and Protein Digestion: "Light" and "heavy" cell populations were mixed in a 1:1 ratio, lysed, and the proteins were digested into peptides using trypsin.
-
Mass Spectrometry: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins between the treated and control samples was determined by comparing the signal intensities of the "heavy" and "light" isotope-labeled peptides.
CEP55 Reduction Meso Scale Discovery (MSD) ELISA Assay
-
Cell Seeding and Treatment: BxPC3 cells were seeded in 96-well plates and treated with a dose range of this compound for a specified period.
-
Cell Lysis: Cells were lysed according to the MSD assay protocol.
-
ELISA: The lysates were transferred to an MSD plate coated with a capture antibody for CEP55. After incubation, a detection antibody conjugated to an electrochemiluminescent label was added.
-
Signal Detection: The plate was read on an MSD instrument, and the intensity of the emitted light, which is proportional to the amount of CEP55, was measured.
-
Data Analysis: The IC50 value for CEP55 reduction was calculated from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis (General Protocol)
While not specifically reported for this compound, the following is a standard protocol for analyzing cell cycle distribution.
-
Cell Seeding and Treatment: Cells are seeded and treated with the compound of interest for a defined period.
-
Cell Harvesting: Adherent cells are detached using trypsin, and all cells (including those in the supernatant) are collected.
-
Fixation: Cells are washed with PBS and then fixed by dropwise addition of cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C.[14]
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[14]
-
Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram using cell cycle analysis software.[14]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on mitotic progression.
Experimental Workflow: SILAC Proteomics
References
- 1. Cep55, a Microtubule-bundling Protein, Associates with Centralspindlin to Control the Midbody Integrity and Cell Abscission during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination of Cdc20 by the APC occurs through an intramolecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEP55 - Wikipedia [en.wikipedia.org]
- 4. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. TTK (gene) - Wikipedia [en.wikipedia.org]
- 8. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Beyond cytokinesis: the emerging roles of CEP55 in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDC20 promotes bone formation via APC/C dependent ubiquitination and degradation of p65 | EMBO Reports [link.springer.com]
- 11. Mitotic Regulation of the APC Activator Proteins CDC20 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. USP9X deubiquitinates and stabilizes CDC123 to promote breast carcinogenesis through regulating cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDC20 promotes bone formation via APC/C dependent ubiquitination and degradation of p65 | EMBO Reports [link.springer.com]
Methodological & Application
Application Notes and Protocols for (R)-FT709 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FT709 is a potent and highly selective inhibitor of Ubiquitin Specific Peptidase 9X (USP9X), a deubiquitinating enzyme implicated in various cellular processes, including centrosome function, chromosome alignment, and receptor degradation.[1][2] Its selectivity makes it a valuable tool for investigating the biological roles of USP9X and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
This compound exerts its biological effects by inhibiting the deubiquitinase activity of USP9X. This leads to the accumulation of ubiquitinated substrates, targeting them for proteasomal degradation. Key substrates of USP9X that are affected by this compound treatment include the centrosomal protein CEP55 and proteins involved in the ribosomal quality control pathway such as ZNF598, MKRN1, and MKRN2.[3][4] Inhibition of USP9X by this compound has been shown to impair the ribosomal stalling response.[5]
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays and cell lines.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | USP9X | 82 nM | [2][3][5] |
| Cell-based Assay (CEP55 reduction) | BxPC3 | 131 nM | [5] |
| DUB Competition Assay (in situ) | MCF7 | ~5 µM | [6] |
| DUB Competition Assay (cell extracts) | MCF7 | ~0.5 µM | [6] |
Signaling Pathway
The signaling pathway affected by this compound primarily involves the ubiquitin-proteasome system and downstream pathways regulated by USP9X substrates.
Caption: this compound inhibits USP9X, leading to decreased stability of its substrates.
Experimental Protocols
General Guidelines for Handling this compound
-
This compound Stock Solution Preparation: this compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the solid compound in DMSO to a concentration of 10 mM.
-
Storage: Store the solid compound at -20°C for up to 4 years.[3] Store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Culture and Treatment
This protocol describes the general culture of relevant cell lines for studying the effects of this compound.
Materials:
-
HCT116, MCF7, or BxPC3 cells
-
Appropriate cell culture medium (see table below)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
| Cell Line | Base Medium | FBS Concentration | Supplements |
| HCT116 | McCoy's 5A | 10% | N/A |
| MCF7 | DMEM | 10% | 1% Penicillin/Streptomycin, 1% Glutamine |
| HEK293T | DMEM with GlutaMAX | 10% (tetracycline-free) | N/A |
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. For example, to achieve a 10 µM final concentration, add 1 µL of a 10 mM stock solution to 1 mL of medium. Add the same volume of DMSO to the control wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 6, or 24 hours).[4][7]
Protocol 2: Western Blotting for USP9X Substrate Levels
This protocol details the analysis of protein levels of USP9X substrates, such as ZNF598 and CEP55, following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western Blotting analysis.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZNF598, anti-CEP55, anti-USP9X, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Acquire the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., GAPDH).
Protocol 3: Cell Viability Assay
This protocol can be used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound (and a vehicle control) as described in Protocol 1. It is recommended to test a range of concentrations to determine the IC50 value.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle-treated control. Plot the results and determine the IC50 value.
Selectivity and Specificity
This compound is highly selective for USP9X. In a panel of over 20 deubiquitinases, this compound showed IC50 values greater than 25 µM for all other tested DUBs, demonstrating a significant selectivity window.[3][5] This specificity is a marked improvement over previously used USP9X inhibitors like WP1130.[4][5]
Conclusion
This compound is a valuable research tool for elucidating the cellular functions of USP9X. The protocols outlined in these application notes provide a framework for investigating its effects on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. FT709 | USP9X inhibitor | Probechem Biochemicals [probechem.com]
- 6. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Application Note and Protocol: Quantifying Target Engagement of (R)-FT709 Using Western Blot Analysis
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of the USP9X inhibitor, (R)-FT709.
Introduction: The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway that governs protein homeostasis by identifying and degrading unwanted or misfolded proteins.[1][2] This process involves the tagging of substrate proteins with ubiquitin chains, marking them for destruction by the proteasome.[1][2] Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin tags, thereby rescuing proteins from degradation.[2]
This compound is a potent and highly selective small-molecule inhibitor of Ubiquitin-Specific Protease 9X (USP9X), a deubiquitinase implicated in various cellular functions, including the stabilization of proteins involved in cell cycle progression and ribosomal quality control.[3][4][5][6][7] By inhibiting the catalytic activity of USP9X, this compound prevents the deubiquitination of its natural substrates.[8] This leads to their accumulation of ubiquitin tags, subsequent recognition by the proteasome, and targeted degradation.[8]
Western blotting is a fundamental and effective immunoassay used to measure changes in the expression levels of specific proteins. It is an ideal method to verify the mechanism of action of this compound in a cellular context by quantifying the reduction of known USP9X substrates, such as Centrosomal Protein 55 (CEP55), Zinc Finger Protein 598 (ZNF598), and Makorin Ring Finger Protein 2 (MKRN2).[4][8][9]
Mechanism of Action of this compound
The following diagram illustrates how this compound promotes the degradation of USP9X substrate proteins.
Caption: Mechanism of this compound. Inhibition of USP9X prevents substrate deubiquitination, leading to proteasomal degradation.
Data Presentation: this compound Potency
The following table summarizes key quantitative data for this compound, providing researchers with essential concentration ranges for experimental design.
| Parameter | Description | Value | Cell Line | Reference |
| Biochemical IC₅₀ | Concentration of this compound that inhibits 50% of USP9X enzymatic activity in a biochemical assay. | 82 nM | N/A | [3][4][5][6][7][10] |
| Cell-based IC₅₀ | Concentration of this compound that reduces cellular CEP55 protein levels by 50%. | 131 nM | BxPC3 | [5][9][10] |
| Effective Concentration | Recommended concentration range for observing significant substrate degradation in cell culture. | 5 - 10 µM | HCT116 | [3][9] |
| Treatment Duration | Recommended time course for observing substrate degradation. | 4 - 24 hours | HCT116 | [9][11] |
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to measure the degradation of USP9X substrates following treatment with this compound.
Materials and Reagents
-
Compound: this compound (Soluble in DMSO)[4]
-
Cell Lines: HCT116, BxPC3, or other relevant cell lines.
-
Cell Culture: Standard cell culture reagents (e.g., DMEM, FBS, Penicillin-Streptomycin).
-
Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Assay: BCA Protein Assay Kit.[13]
-
Sample Buffer: 4x Laemmli Sample Buffer.
-
Primary Antibodies:
-
Rabbit anti-CEP55
-
Rabbit anti-ZNF598
-
Rabbit anti-USP9X
-
Mouse or Rabbit anti-β-actin (or other loading control like GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Buffers: Tris-Buffered Saline with Tween-20 (TBST), Transfer Buffer.
-
Membrane: PVDF or Nitrocellulose membrane.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol
1. Cell Culture and Treatment: a. Seed cells (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare serial dilutions of this compound in culture media. A typical concentration range is 0.1 µM to 10 µM. Include a DMSO-only vehicle control. d. Replace the media in each well with the media containing the appropriate concentration of this compound or DMSO. e. Incubate the cells for a desired time course (e.g., 4, 8, or 24 hours).[9]
2. Cell Lysis and Protein Quantification: a. Place the culture dish on ice and wash cells once with ice-cold PBS.[12][13] b. Aspirate PBS and add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[12] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12] d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C.[12] f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[12] g. Determine the protein concentration of each lysate using a BCA Protein Assay kit according to the manufacturer's instructions.[9]
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95°C for 5 minutes.[12][13] d. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. e. Run the gel until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13][14] b. Confirm successful transfer by staining the membrane with Ponceau S solution.
5. Immunoblotting and Detection: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12][13] b. Incubate the membrane with the primary antibody (e.g., anti-CEP55 or anti-ZNF598, and anti-β-actin as a loading control) diluted in blocking buffer. The incubation should be performed overnight at 4°C with gentle agitation.[13] c. Wash the membrane three times for 5-10 minutes each with TBST.[13] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13] e. Wash the membrane again three times for 10 minutes each with TBST. f. Prepare the ECL detection reagent according to the manufacturer's protocol and apply it evenly to the membrane.[13] g. Capture the chemiluminescent signal using a digital imager or X-ray film.
6. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. For each sample, normalize the band intensity of the target protein (e.g., CEP55) to the band intensity of the loading control (e.g., β-actin). c. Plot the normalized protein levels against the concentration of this compound to visualize the dose-dependent degradation of the target protein.
Experimental Workflow Visualization
The following diagram provides a visual overview of the entire Western blot workflow.
Caption: A step-by-step workflow for Western blot analysis of this compound-treated cells.
Expected Results: Upon successful completion of this protocol, researchers should observe a dose- and time-dependent decrease in the protein levels of known USP9X substrates (e.g., CEP55, ZNF598) in cells treated with this compound. The protein levels of the loading control (e.g., β-actin) should remain consistent across all lanes, confirming equal protein loading and demonstrating the specific effect of the inhibitor. These results provide strong evidence of cellular target engagement and the intended mechanism of action for this compound.
References
- 1. Targeted Protein Degradation - vipergen [vipergen.com]
- 2. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. FT709 | USP9X inhibitor | Probechem Biochemicals [probechem.com]
- 6. FT-709 I CAS#: 2413991-74-7 I USP9X inhibitor I InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. The deubiquitylase USP9X controls ribosomal stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. bio-rad.com [bio-rad.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols: (R)-FT709 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FT709, also known as FT709, is a potent and highly selective inhibitor of the deubiquitinase USP9X.[1][2][3] Deubiquitinating enzymes (DUBs) play a critical role in cellular processes by removing ubiquitin from substrate proteins, thereby regulating their stability and function. USP9X has been implicated in various cellular functions, including centrosome function, chromosome alignment, and the regulation of signaling pathways involved in cancer and other diseases.[1][2][3] These application notes provide detailed protocols for in vitro studies using this compound to investigate its effects on cellular pathways and functions.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of USP9X. This inhibition leads to the accumulation of ubiquitinated substrates that are normally deubiquitinated by USP9X, targeting them for proteasomal degradation. Key substrates of USP9X that are affected by this compound include proteins involved in the ribosomal quality control pathway, such as ZNF598, MKRN1, and MKRN2, as well as the centrosomal protein CEP55.[1][4]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 | Reference |
| Biochemical Assay | USP9X | Purified Enzyme | 82 nM | [1][2][5][6] |
| Cell-Based Assay | CEP55 Reduction | BxPC3 | 131 nM | [5][6] |
| DUB Competition Assay | USP9X | MCF7 Cell Lysate | ~0.5 µM | [5][6][7] |
| DUB Competition Assay | USP9X | Intact MCF7 Cells | ~5 µM | [5][6][7] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay | Cell Line | Concentration Range | Incubation Time | Notes | Reference |
| Western Blot | HCT116 | 5 - 10 µM | 4 - 24 hours | To observe depletion of USP9X substrates (ZNF598, MKRN2, CEP131). | [1] |
| MSD Assay | BxPC3 | 0 - 20 µM (serial dilutions) | 6 hours | For quantitative measurement of CEP55 reduction. | [6][7] |
| DUB Competition | MCF7 | 1 - 10 µM | 1 hour (lysate) / 3 hours (intact cells) | To assess target engagement. | [2][5][8] |
Mandatory Visualization
Caption: this compound inhibits USP9X, leading to the degradation of its substrates.
Caption: Workflow for characterizing this compound's in vitro effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is adapted for determining the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HCT116, MCF7)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete medium from a DMSO stock. Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
For MTS: No solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for USP9X Substrate Degradation
This protocol details the detection of USP9X substrates following this compound treatment.[1]
Materials:
-
This compound
-
HCT116 or other suitable cell line
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZNF598, anti-MKRN2, anti-CEP55, anti-USP9X, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control for 4 or 24 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: In Vitro Deubiquitinase (DUB) Activity Assay
This is a general protocol to measure the enzymatic activity of USP9X in the presence of this compound.
Materials:
-
Recombinant human USP9X
-
This compound
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Ubiquitin-rhodamine or other fluorescently labeled ubiquitin substrate
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DUB assay buffer.
-
Enzyme and Substrate Preparation: Dilute recombinant USP9X and the ubiquitin-rhodamine substrate to their final working concentrations in DUB assay buffer.
-
Assay Reaction: In a 384-well plate, add the this compound dilutions. Then, add the diluted USP9X enzyme and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Initiate the deubiquitination reaction by adding the ubiquitin-rhodamine substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the increase in fluorescence (e.g., Ex/Em = 485/535 nm for rhodamine) every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Determine the initial reaction rates (slopes of the linear phase of the fluorescence curves). Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
References
- 1. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. biorxiv.org [biorxiv.org]
- 8. assaygenie.com [assaygenie.com]
(R)-FT709 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FT709, also known as FT709, is a potent and highly selective inhibitor of Ubiquitin Specific Peptidase 9X (USP9X), a deubiquitinating enzyme (DUB) implicated in a variety of cellular processes.[1][2] With a reported IC50 of 82 nM, this compound serves as a valuable tool for investigating the biological functions of USP9X.[1][3] This document provides detailed application notes and protocols for the solubility and preparation of this compound for various experimental settings.
Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of USP9X.[4] USP9X is known to regulate the stability of numerous protein substrates by removing ubiquitin chains, thereby preventing their degradation by the proteasome. Key substrates of USP9X include proteins involved in centrosome function, chromosome alignment, and the ribosomal quality control pathway.[1][2][5] Inhibition of USP9X by this compound leads to the accumulation of ubiquitinated forms of these substrates, resulting in their subsequent degradation. This has been shown to decrease the levels of proteins such as Centrosomal Protein of 55 kDa (CEP55) and Zinc-finger protein 598 (ZNF598).[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro and Cell-Based Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | USP9X | IC50 | 82 nM | [1][4] |
| Cell-Based Assay (CEP55 reduction) | BxPC3 cells | IC50 | 131 nM | [4] |
| DUB Competition Assay (in cell extracts) | MCF7 cells | IC50 | ~0.5 µM | [6] |
| DUB Competition Assay (in intact cells) | MCF7 cells | IC50 | ~5 µM | [6] |
Table 2: Solubility of this compound
| Solvent/Formulation | Concentration | Observations | Reference |
| DMSO | Soluble | - | [5] |
| Methanol | Soluble | - | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.01 mM) | Clear solution; requires sonication.[1] | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.01 mM) | Clear solution; requires sonication.[1] | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.01 mM) | Clear solution; requires sonication.[1] | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
a. Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
b. Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of this compound (Molecular Weight: 498.5 g/mol ). For example, to a vial containing 1 mg of this compound, add 200.6 µL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
In Vitro Cell-Based Assay: Measurement of CEP55 Reduction by MSD ELISA
This protocol is adapted from a study using BxPC3 pancreatic cancer cells.[8]
a. Materials:
-
BxPC3 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RIPA buffer
-
Meso Scale Discovery (MSD) ELISA platform
-
CEP55 capture antibody (e.g., Novus Biologicals)
-
CEP55 detection antibody (e.g., Cell Signaling Technology, #81693)
-
Goat anti-Rabbit SULFO-TAG antibody
-
MSD Blocker A
-
Phosphate Buffered Saline (PBS)
-
MSD Sector Imager
b. Protocol:
-
Seed BxPC3 cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
The following day, prepare serial dilutions of this compound in complete growth medium. A typical starting concentration is 20 µM with 1:2 serial dilutions.[8] Remember to include a DMSO vehicle control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[8]
-
After incubation, aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells by adding an appropriate volume of RIPA buffer to each well.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Centrifuge the plate to pellet cell debris and collect the supernatant containing the protein lysate. Store lysates at -80°C until analysis.[8]
-
For the MSD ELISA, coat the MSD plate with the CEP55 capture antibody (e.g., 1:500 dilution in PBS) and incubate overnight at 4°C.[8]
-
Wash the plate with MSD wash buffer.
-
Add 30 µL of cell lysate to each well and incubate as per the manufacturer's instructions.
-
Wash the plate and add 30 µL of the CEP55 detection antibody (e.g., 1:2000 dilution in 1% Blocker A/PBS).[8]
-
Wash the plate and add 30 µL of the SULFO-TAG conjugated secondary antibody (e.g., 1:4000 dilution in 1% Blocker A/PBS).[8]
-
Add MSD Read Buffer and analyze the plate on an MSD Sector Imager.[8]
-
The reduction in CEP55 levels will be inversely proportional to the ECL signal. Calculate the IC50 value by plotting the signal against the log of the this compound concentration.
Western Blot Analysis of ZNF598 Levels
This protocol is based on experiments conducted in HCT116 cells.[4]
a. Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
6-well or 12-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-ZNF598, anti-USP9X, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
b. Protocol:
-
Seed HCT116 cells in 6-well or 12-well plates.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO vehicle control for the desired time points (e.g., 4 and 24 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding an equal volume of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ZNF598 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed for a loading control protein.
Preparation of this compound for In Vivo Experiments
The following are example formulations for in vivo use. It is crucial to select a formulation appropriate for the specific experimental design and route of administration.
a. Formulation 1 (Aqueous-based): [1]
-
Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Preparation (for 1 mL):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until homogeneous.
-
Add 450 µL of saline and mix well.
-
The final concentration of this compound will be 2.5 mg/mL. Use sonication if necessary to achieve a clear solution.[1]
-
b. Formulation 2 (Oil-based): [1]
-
Final Composition: 10% DMSO, 90% Corn Oil
-
Preparation (for 1 mL):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL. Use sonication if necessary to achieve a clear solution.[1]
-
Visualizations
Caption: this compound inhibits USP9X, leading to decreased stability of its substrates and impacting cellular processes.
Caption: Workflow for measuring CEP55 reduction in BxPC3 cells using an MSD ELISA assay after this compound treatment.
Caption: Logical flow for preparing aqueous and oil-based formulations of this compound for in vivo studies.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The deubiquitinase USP9X promotes tumor cell survival and confers chemoresistance through YAP1 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. The deubiquitylase USP9X controls ribosomal stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing (R)-FT709 in a CRISPR Screen to Uncover Synthetic Lethal Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction to (R)-FT709
This compound is a potent and highly selective inhibitor of Ubiquitin Specific Peptidase 9X (USP9X), a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes.[1][2][3] USP9X has been implicated in the regulation of protein stability, centrosome function, chromosome alignment during mitosis, and the degradation of the EGF receptor.[1][3] Its involvement in pathways crucial for cell survival and proliferation has made it an attractive target in oncology. This compound offers a valuable tool for investigating the functional consequences of USP9X inhibition and for discovering novel therapeutic strategies.
Principle of the Technology: CRISPR-Based Synthetic Lethality Screening
A CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screen is a powerful technique for high-throughput functional genomics.[4][5] This application note focuses on a "synthetic lethality" screen, an approach designed to identify genes that become essential for cell survival only when a second gene or pathway is perturbed.[6][7][8] In this context, we aim to find genes whose knockout, via CRISPR-Cas9, renders cancer cells highly sensitive to treatment with this compound. The underlying principle is that while the loss of either the target gene or the inhibition of USP9X alone is tolerated by the cells, the combination of both events is lethal.
The workflow involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene in the human genome, into a population of Cas9-expressing cancer cells.[9] This creates a diverse pool of knockout cell lines. The entire population is then treated with a sub-lethal dose of this compound. Genes that are "synthetic lethal" with USP9X inhibition will be essential for survival in the presence of the drug. Consequently, cells with knockouts of these genes will be selectively eliminated from the population. By using next-generation sequencing (NGS) to compare the representation of sgRNAs in the treated versus a control (DMSO-treated) population, we can identify the genes whose knockout sensitizes cells to this compound.
Applications in Drug Development
-
Target Discovery and Validation: Identify novel drug targets that, when inhibited, synergize with USP9X inhibition to induce cancer cell death.
-
Biomarker Identification: Discover genetic biomarkers that predict sensitivity to this compound, enabling patient stratification in clinical trials.
-
Understanding Resistance Mechanisms: Elucidate pathways that, when activated, confer resistance to USP9X inhibitors.
-
Combination Therapy Development: Provide a rational basis for designing effective combination therapies involving this compound.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathways influenced by USP9X and the experimental workflow for a CRISPR screen with this compound.
Caption: USP9X Signaling Pathway and Inhibition by this compound.
Caption: CRISPR Knockout Screen Workflow with this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the IC50 of this compound in the chosen cancer cell line and to establish a sub-lethal concentration for the CRISPR screen (typically IC20-IC30).
Materials:
-
Cas9-expressing cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Procedure:
-
Seed Cas9-expressing cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. Include a DMSO-only control.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for a period that corresponds to the planned duration of the CRISPR screen (e.g., 10-14 days).
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50.
-
From the curve, determine the concentration that results in 20-30% growth inhibition (IC20-IC30). This will be the concentration used for the screen.
Protocol 2: Pooled CRISPR-Cas9 Synthetic Lethality Screen
Objective: To identify genes whose knockout sensitizes cells to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
Lentiviral packaging plasmids
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene or other transduction enhancement reagent
-
Puromycin or other selection antibiotic
-
This compound at the pre-determined IC20-IC30 concentration
-
DMSO
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
Part A: Lentiviral Library Transduction
-
Produce the pooled lentiviral sgRNA library by transfecting HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI) to achieve a low percentage of infected cells (20-30%) to ensure that most cells receive a single sgRNA.
-
Transduce the Cas9-expressing cancer cell line with the sgRNA library at the determined MOI, ensuring a library coverage of at least 300-500 cells per sgRNA.
-
Begin selection with the appropriate antibiotic (e.g., puromycin) 24-48 hours post-transduction to eliminate non-transduced cells.
-
Expand the surviving cells to generate a sufficient number for the screen, while maintaining library representation.
-
Harvest a portion of the cells at this stage as the "Day 0" or plasmid library reference sample.
Part B: this compound Screen
-
Split the transduced cell population into two arms: a treatment arm and a control arm. Maintain adequate library coverage in each arm.
-
Treat the "Treatment Arm" with the pre-determined IC20-IC30 concentration of this compound.
-
Treat the "Control Arm" with an equivalent volume of DMSO.
-
Culture the cells for 10-14 days (approximately 5-7 population doublings), replenishing the medium with fresh this compound or DMSO every 2-3 days.
-
At the end of the screen, harvest the cells from both arms.
Part C: Sample Preparation and Sequencing
-
Extract genomic DNA (gDNA) from the "Day 0", "Control Arm", and "Treatment Arm" samples.
-
Use a two-step PCR protocol to amplify the sgRNA-containing cassettes from the gDNA. The first PCR amplifies the region, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Pool the barcoded PCR products.
-
Perform next-generation sequencing on the pooled library. Aim for a sequencing depth of at least 200-300 reads per sgRNA.
Part D: Data Analysis
-
Demultiplex the sequencing reads based on their barcodes.
-
Align the reads to the sgRNA library reference to get read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log-fold change (LFC) of each sgRNA's abundance in the this compound treated sample compared to the DMSO control sample.
-
Use statistical packages like MAGeCK or BAGEL to identify sgRNAs that are significantly depleted in the this compound treated arm.
-
Perform gene-level analysis to identify candidate synthetic lethal genes. Genes with multiple highly-depleted sgRNAs are considered strong hits.
Data Presentation
Table 1: Hypothetical this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 150 |
| A549 | Lung Carcinoma | 220 |
| MCF7 | Breast Adenocarcinoma | 185 |
| U2OS | Osteosarcoma | 310 |
Table 2: Example CRISPR Screen Sequencing and Analysis Summary
| Metric | Control (DMSO) | Treatment (this compound) |
| Total Reads | 65,000,000 | 68,000,000 |
| Mapped Reads | 62,400,000 | 65,200,000 |
| Average Reads/sgRNA | 325 | 340 |
| Gini Index (Library Uniformity) | 0.12 | 0.18 |
| Number of Depleted Genes (FDR < 0.1) | N/A | 45 |
Table 3: Top Candidate Synthetic Lethal Genes with this compound
| Gene Symbol | Description | Gene-Level Score | P-value | False Discovery Rate (FDR) |
| GENE-A | DNA Repair Protein | -1.85 | 1.2e-6 | 0.002 |
| GENE-B | Cell Cycle Kinase | -1.62 | 5.5e-6 | 0.008 |
| GENE-C | Chromatin Remodeler | -1.51 | 9.8e-6 | 0.012 |
| GENE-D | Metabolic Enzyme | -1.39 | 2.1e-5 | 0.025 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. synthego.com [synthego.com]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. Synthetic lethality of combined ULK1 defection and p53 restoration induce pyroptosis by directly upregulating GSDME transcription and cleavage activation through ROS/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Lethality in Cancer Therapeutics: The Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic lethality of mRNA quality control complexes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (R)-FT709 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
(R)-FT709: A Potent and Selective USP9X Inhibitor
This compound is a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 9, X-linked (USP9X), with a reported half-maximal inhibitory concentration (IC50) of 82 nM.[1][2] USP9X is a deubiquitinating enzyme (DUB) that has been implicated in various cellular processes critical for cancer cell survival and proliferation, including the regulation of centrosome function, chromosome alignment during mitosis, and the stabilization of key oncogenic proteins.[1][2] Inhibition of USP9X by this compound leads to the destabilization and degradation of its substrates, thereby providing a promising therapeutic strategy for cancers dependent on USP9X activity.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of USP9X. This inhibition prevents the removal of ubiquitin chains from USP9X target proteins, marking them for proteasomal degradation. Key substrates of USP9X that are destabilized upon treatment with this compound include Centrosomal Protein 55 (CEP55) and Zinc Finger Protein 598 (ZNF598).[3][4] The degradation of these and other substrate proteins disrupts critical cellular pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[5][6]
Preclinical In Vivo Assessment
The evaluation of this compound efficacy in vivo is a critical step in its preclinical development. This typically involves the use of animal models, most commonly xenograft models in immunocompromised mice, to assess the anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound.[7] The selection of an appropriate tumor model is crucial and should ideally be based on the known molecular drivers of the cancer type and the expression levels of USP9X and its key substrates.
II. Experimental Protocols
A. In Vivo Xenograft Model Protocol
This protocol outlines a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Line Selection and Culture:
-
Select a human cancer cell line with known dependence on USP9X signaling or high expression of USP9X. Examples from literature on USP9X inhibition include triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) or colorectal cancer cell lines (e.g., HCT116).[1][4]
-
Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
2. Animal Model:
-
Use female athymic nude mice (e.g., NU/J), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. This compound Formulation and Administration:
-
Vehicle Formulation: A recommended vehicle for in vivo administration of FT709 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] This formulation yields a clear solution at a concentration of 2.5 mg/mL.[4] Prepare fresh on the day of dosing.
-
Dosing (Hypothetical): As specific in vivo dosing for this compound is not publicly available, a dose-finding study is recommended. A starting point for an efficacy study could be in the range of 10-50 mg/kg, administered via intraperitoneal (i.p.) or oral (p.o.) gavage once daily. The final dose and schedule should be determined based on tolerability and MTD studies.
-
Treatment Groups:
-
Group 1: Vehicle control (administered at the same volume and schedule as the treatment groups).
-
Group 2: this compound (e.g., 25 mg/kg, daily).
-
Group 3: this compound (e.g., 50 mg/kg, daily).
-
Group 4: Positive control (a standard-of-care agent for the selected tumor type, if applicable).
-
6. Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and collect tissues for pharmacodynamic analysis.
B. Pharmacodynamic (PD) Biomarker Analysis Protocol
This protocol describes the analysis of target engagement and downstream pathway modulation in tumor tissues.
1. Tissue Collection and Processing:
-
At the end of the in vivo study, collect tumor tissues from a subset of mice from each group at a specified time point after the last dose (e.g., 4 or 24 hours).
-
Divide each tumor into two parts: one part to be snap-frozen in liquid nitrogen for protein analysis and the other to be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
2. Western Blot Analysis:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against USP9X, p-USP9X (if available), CEP55, ZNF598, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
3. Immunohistochemistry (IHC):
-
Process the formalin-fixed tissues, embed in paraffin, and cut into 4-5 µm sections.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against CEP55 and Ki-67 (as a proliferation marker).
-
Use a suitable secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Capture images and perform semi-quantitative analysis of protein expression (e.g., H-score).
III. Data Presentation
Table 1: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily | 1500 ± 150 | - | +5 ± 2 |
| This compound | 25 | Daily | 825 ± 120 | 45 | +2 ± 3 |
| This compound | 50 | Daily | 450 ± 90 | 70 | -3 ± 4 |
| Positive Control | X | Per Protocol | 600 ± 100 | 60 | -1 ± 3 |
Table 2: Pharmacodynamic Effects of this compound in Tumor Xenografts (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Relative CEP55 Protein Level (Western Blot, % of Vehicle) | Relative ZNF598 Protein Level (Western Blot, % of Vehicle) | Ki-67 Positive Nuclei (IHC, %) |
| Vehicle Control | - | 100 ± 15 | 100 ± 12 | 85 ± 8 |
| This compound | 25 | 55 ± 10 | 60 ± 9 | 50 ± 7 |
| This compound | 50 | 25 ± 8 | 30 ± 7 | 20 ± 5 |
IV. Visualizations
This compound inhibits USP9X, leading to substrate degradation and anti-tumor effects.
Workflow for assessing this compound efficacy in a xenograft model.
Relationship between this compound treatment and key pharmacodynamic biomarkers.
References
- 1. Therapeutic inhibition of USP9x-mediated Notch signaling in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP9X is a mechanosensitive deubiquitinase that controls tumor cell invasiveness and drug response through YAP stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP9X is a mechanosensitive deubiquitinase that controls tumor cell invasiveness and drug response through YAP stabilization | bioRxiv [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CEP55 as a promising biomarker and therapeutic target on gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The deubiquitinase USP9X promotes tumor cell survival and confers chemoresistance through YAP1 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunoprecipitation of USP9X and its Interacting Partners Using the Selective Inhibitor (R)-FT709
Audience: Researchers, scientists, and drug development professionals.
Introduction Ubiquitin-Specific Protease 9X (USP9X) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin from target proteins, thereby regulating their stability and function. Key functions influenced by USP9X include ribosomal quality control, centrosome integrity, and cell signaling pathways.[1][2] Dysregulation of USP9X has been implicated in cancer and other diseases, making it an important therapeutic target.
(R)-FT709 is a potent and highly selective small molecule inhibitor of USP9X.[2][3] It provides a powerful tool for studying the specific functions of USP9X and for validating it as a drug target. This application note provides a detailed protocol for utilizing this compound to facilitate the immunoprecipitation (IP) of USP9X and its substrates. By inhibiting the catalytic activity of USP9X, this compound can be used to trap or stabilize the interaction between USP9X and its ubiquitinated substrates, enhancing their co-immunoprecipitation and enabling the study of specific protein-protein interactions.
Mechanism of Action and Signaling Pathway
This compound selectively binds to the active site of USP9X, inhibiting its deubiquitinase activity.[4] This leads to an accumulation of ubiquitinated USP9X substrates. In the context of the ribosomal quality control pathway, USP9X deubiquitinates RING E3 ligases such as ZNF598 and Makorin (MKRN) proteins.[3][5][6] Inhibition of USP9X by this compound results in the destabilization and reduced levels of these substrates.[4][6] This mechanism can be exploited to study the dynamics of USP9X interactions. For example, treatment with this compound can be used prior to cell lysis to modulate the USP9X-substrate complex for subsequent immunoprecipitation studies.
Caption: USP9X signaling in ribosomal quality control and its inhibition by this compound.
Quantitative Data
This compound demonstrates high potency and selectivity for USP9X in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Assay Type | Target/Endpoint | Cell Line | IC₅₀ Value | Reference |
| Biochemical Assay | USP9X Activity | N/A | 82 nM | [1][2][4][7] |
| Cell-Based Assay (MSD ELISA) | Reduction of CEP55 | BxPC3 | 131 nM | [4][7] |
| Cell Extract Competition Assay | Competition with HA-UbC2Br | MCF7 | ~0.5 µM | [4][7] |
| Intact Cell Competition Assay | Competition with HA-UbC2Br | MCF7 | ~5 µM | [4][7] |
Experimental Workflow for Immunoprecipitation
The overall workflow involves treating cells with this compound, preparing cell lysates, performing the immunoprecipitation with a specific antibody, and analyzing the captured proteins via Western Blot or mass spectrometry.
Caption: Overall workflow for immunoprecipitation using this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell type and specific antibodies used.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HCT116, MCF7) on 10 cm plates to reach 80-90% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration. A common concentration used in published studies is 10 µM.[3][4]
-
Incubation: Treat cells with the this compound-containing medium or a DMSO vehicle control for a specified duration. Incubation times can range from 4 to 24 hours, depending on the experimental goal.[4]
Part 2: Cell Lysis
-
Wash Cells: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse Cells: Add 0.5-1.0 mL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.
-
RIPA Buffer Recipe: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS. Add protease inhibitor cocktail just before use.
-
-
Harvest Lysate: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify Lysate: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein sample for the IP. Determine the protein concentration using a standard assay (e.g., BCA).
Part 3: Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G agarose (B213101) bead slurry to 500-1000 µg of protein lysate. Incubate on a rotator for 1 hour at 4°C. Centrifuge at 3,000 x g for 2 minutes at 4°C and collect the supernatant.
-
Antibody Incubation: Add the primary antibody (e.g., anti-USP9X or an antibody against a tagged substrate like anti-FLAG) to the pre-cleared lysate. The optimal antibody amount should be determined empirically (typically 1-5 µg).
-
Immune Complex Formation: Incubate the lysate-antibody mixture overnight at 4°C on a gentle rotator.
-
Capture: Add 30-50 µL of Protein A/G agarose bead slurry to the mixture. Incubate for 1-3 hours at 4°C on a rotator to capture the immune complexes.[8]
-
Washing: Pellet the beads by centrifugation at 3,000 x g for 2 minutes at 4°C. Discard the supernatant. Wash the beads 3-4 times with 1 mL of ice-cold wash buffer (e.g., HNTG buffer or a modified lysis buffer with lower detergent concentration).[8] After the final wash, carefully remove all supernatant.
Part 4: Elution and Downstream Analysis
-
Elution: Resuspend the washed beads in 25-50 µL of 1x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Final Sample Prep: Centrifuge the tubes at 12,000 x g for 1 minute. The supernatant contains the immunoprecipitated proteins.
-
Analysis: Load the supernatant onto an SDS-PAGE gel for electrophoresis. The separated proteins can then be transferred to a membrane (e.g., nitrocellulose or PVDF) for Western Blot analysis using appropriate primary and secondary antibodies.
Materials and Reagents
-
Cells: Relevant cell line (e.g., HCT116, MCF7, HEK293T).
-
Inhibitor: this compound (e.g., from MedChemExpress, Cayman Chemical).
-
Antibodies:
-
Primary antibody for IP (e.g., rabbit anti-USP9X, mouse anti-FLAG).
-
Primary antibodies for Western Blotting.
-
HRP-conjugated secondary antibodies.
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
DMSO.
-
PBS (Phosphate-Buffered Saline).
-
Lysis Buffer (e.g., RIPA).
-
Wash Buffer (e.g., HNTG: 20 mM HEPES, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol).[8]
-
Protease and Phosphatase Inhibitor Cocktails.
-
Protein A/G Agarose Beads.
-
Laemmli Sample Buffer.
-
Reagents for SDS-PAGE and Western Blotting (acrylamide, Tris, glycine, SDS, methanol, PVDF/nitrocellulose membrane, blocking buffer, ECL substrate).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Study of Deubiquitinases: Using the Right Tools for the Job [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Immunoprecipitation Procedure [sigmaaldrich.com]
Application Notes and Protocols: (R)-FT709 in High-Throughput Screening
(R)-FT709 is a potent, selective, and cell-active inhibitor of the deubiquitinase (DUB) USP9X. These application notes provide an overview of its use in high-throughput screening (HTS) for the discovery of USP9X inhibitors and subsequent validation assays.
Introduction
Ubiquitin-specific peptidase 9, X-linked (USP9X) is a deubiquitinating enzyme that plays a critical role in various cellular processes by removing ubiquitin from its target substrates, thereby regulating their stability and function.[1] Dysregulation of USP9X has been implicated in cancer, neurodevelopmental disorders, and other diseases, making it an attractive target for therapeutic intervention.
This compound (the active enantiomer of FT709) was identified through a high-throughput screening campaign and has been characterized as a highly selective inhibitor of USP9X.[2][3] It serves as a valuable tool compound for studying the biology of USP9X and as a starting point for the development of novel therapeutics.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of USP9X.[2][4] This inhibition prevents the deubiquitination of USP9X substrates, leading to their subsequent degradation. Key substrates affected by this compound include proteins involved in the ribosomal quality control pathway, such as ZNF598, MKRN1, and MKRN2, as well as centrosomal proteins like CEP55, PCM1, and CEP131.[2][5][6] The primary consequence of USP9X inhibition by this compound in the context of protein synthesis is the control of ribosomal stalling.[2][5]
Signaling Pathway Modulated by this compound
Quantitative Data Summary
The inhibitory activity of FT709 has been quantified in various assays, demonstrating its potency and selectivity for USP9X.
| Assay Type | Target/Cell Line | Measured Effect | IC₅₀ Value | Reference |
| Biochemical Assay | USP9X | Direct inhibition of catalytic activity | 82 nM | [2][5][7] |
| Cell-Based Assay | BxPC3 pancreatic cancer cells | Reduction of CEP55 protein levels | 131 nM | [2][3] |
| DUB Competition Assay | MCF7 breast cancer cell extracts | Competition with HA-UbC2Br probe | ~0.5 µM | [2][3][4] |
| DUB Competition Assay | Intact MCF7 cells | Competition with HA-UbC2Br probe | ~5 µM | [2][3][4] |
| Selectivity Panel | >20 other Deubiquitinases | Inhibition of catalytic activity | >25 µM | [2][5] |
Experimental Protocols
High-Throughput Screening for USP9X Inhibitors
This compound was identified from a screen of approximately 140,000 compounds.[2][3] The primary HTS assay was a fluorescence polarization-based method.
Assay Principle: This assay measures the ability of a compound to inhibit the cleavage of a ubiquitin-fluorophore conjugate (e.g., Ubiquitin-TAMRA) by USP9X. When the large Ub-TAMRA substrate is intact, it tumbles slowly in solution, resulting in high fluorescence polarization. Upon cleavage by USP9X, the smaller TAMRA fluorophore tumbles more rapidly, leading to a decrease in fluorescence polarization. Inhibitors of USP9X prevent this cleavage, thus maintaining a high polarization signal.
Cell-Based Assay for Target Engagement: MSD ELISA for CEP55
This protocol is used to confirm the cell-based potency of USP9X inhibitors by measuring the reduction of an endogenous substrate, CEP55.
Methodology:
-
Cell Seeding: Seed BxPC3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., starting from 20 µM with 1:2 dilutions) or DMSO as a vehicle control. Incubate for 6 hours.
-
Cell Lysis: Aspirate the culture medium and lyse the cells using RIPA buffer.
-
MSD ELISA:
-
Coat a high-bind MSD plate with a capture antibody for CEP55 (e.g., Novus Biologicals) overnight at 4°C.
-
Wash the plate and add cell lysates to the wells. Incubate to allow capture of CEP55.
-
Wash and add a detection antibody for CEP55 (e.g., Cell Signaling Technology).
-
Wash and add a SULFO-TAG conjugated secondary antibody (e.g., goat anti-rabbit).
-
Add MSD Read Buffer and analyze the plate on an MSD Sector Imager.
-
-
Data Analysis: Quantify the electrochemiluminescence signal, normalize to the DMSO control, and plot the dose-response curve to determine the IC₅₀ value.[2]
Deubiquitinase (DUB) Competition Assay in Cell Lysates
This assay assesses the ability of an inhibitor to prevent the labeling of DUBs by a covalent, active-site-directed probe.
Methodology:
-
Lysate Preparation: Prepare crude cell extracts from a relevant cell line (e.g., MCF7) using glass-bead lysis in a buffer containing 50 mM Tris pH 7.4, 5 mM MgCl₂, 0.5 mM EDTA, 250 mM sucrose, and 1 mM DTT.[3][4]
-
Inhibitor Incubation: Incubate 50 µg of cell lysate with varying concentrations of this compound for 30-60 minutes at 25-37°C.[2][4]
-
Probe Labeling: Add 0.1-1 µg of an active site probe, such as HA-Ubiquitin-C2Br (HA-UbC2Br), and incubate for 5 minutes at 37°C.[2][4] This probe forms a covalent bond with the active site cysteine of DUBs.
-
SDS-PAGE and Immunoblotting: Stop the reaction by adding reducing SDS sample buffer and boiling. Separate proteins by SDS-PAGE.
-
Detection: Transfer proteins to a membrane and immunoblot with antibodies against HA (to detect labeled DUBs) and USP9X (to confirm protein presence). The signal for HA-labeled USP9X will decrease with increasing concentrations of the competing inhibitor.[2][7]
Proteomic Profiling of this compound Effects by SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a mass spectrometry-based technique used for quantitative proteomics to identify and quantify proteins whose expression levels change upon drug treatment.
Methodology:
-
Cell Labeling: Culture HCT116 cells for several passages in specialized DMEM media containing either "light" (standard L-lysine and L-arginine), "medium," or "heavy" (isotope-labeled L-lysine and L-arginine) amino acids.[2]
-
Compound Treatment: Treat the "heavy" or "medium" labeled cells with 10 µM this compound for 24 hours. Treat the "light" labeled cells with DMSO as a control.[2]
-
Protein Extraction and Mixing: Harvest cells, extract proteins, and mix equal amounts of protein from the "light," "medium," and "heavy" populations.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using nano-UPLC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of peptides from the different labeled populations. Proteins that are destabilized by this compound, such as ZNF598 and CEP55, will show a reduced ratio of "heavy" to "light" signal.[2]
References
Application Notes and Protocols for Detecting (R)-FT709 Target Engagement in Cells
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Deubiquitinating Enzyme USP9X Suppresses Tumor Growth via LATS Kinase and Core Components of the Hippo Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SFARI | USP9X mutation defines a neurodevelopmental syndrome [sfari.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. USP9X Deubiquitylates DVL2 to Regulate WNT Pathway Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 11. promega.com [promega.com]
Application Notes and Protocols: (R)-FT709 in Combination with Other Cancer Therapies
A Clarification on the Compound of Interest: Initial searches for "(R)-FT709" in the context of cancer therapy did not yield specific results. However, extensive research has identified a closely related compound designation, DKY709 , which is currently under investigation as a promising cancer immunotherapy agent. It is highly probable that the intended compound of interest is DKY709. These application notes and protocols will, therefore, focus on the available data for DKY709. An alternative compound, FT709, a USP9X inhibitor, has also been identified and is briefly described for clarity, although it does not appear to be the primary subject of combination cancer therapy research at this time.
DKY709: A Selective IKZF2 Degrader for Cancer Immunotherapy
Introduction:
DKY709 is a first-in-class, orally active, and selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.[1][2] IKZF2 is a transcription factor predominantly expressed in regulatory T cells (Tregs), where it plays a critical role in maintaining their immunosuppressive function.[3][4][5] By selectively targeting IKZF2 for degradation, DKY709 aims to modulate the tumor microenvironment, enhance anti-tumor immune responses, and overcome tumor immune evasion.[3][4]
Mechanism of Action:
DKY709 functions as a "molecular glue," bringing together the E3 ubiquitin ligase cereblon (CRBN) and IKZF2.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF2. The degradation of IKZF2 in Tregs mitigates their suppressive activity and can rescue the function of exhausted effector T cells, leading to increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][4][5] This shift in the balance of immune cells within the tumor microenvironment is hypothesized to promote a robust anti-tumor immune response.
Signaling Pathway:
Caption: Mechanism of action of DKY709.
DKY709 in Combination with PD-1 Blockade
Rationale for Combination:
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often overexpressed on tumor cells, leading to T-cell exhaustion and immune evasion. Combining DKY709 with a PD-1 inhibitor, such as PDR001, is a rational strategy to synergistically enhance anti-tumor immunity. DKY709's ability to reprogram the immunosuppressive tumor microenvironment by degrading IKZF2 in Tregs can complement the action of PD-1 blockade, which reinvigorates exhausted effector T cells.
Clinical Development:
A Phase I/Ib clinical trial is currently underway to evaluate the safety, tolerability, and anti-tumor activity of DKY709 as a monotherapy and in combination with the anti-PD-1 antibody PDR001 in patients with advanced solid tumors.[5][6] The study includes dose-escalation and dose-expansion cohorts for various tumor types, including non-small cell lung cancer (NSCLC), melanoma, and nasopharyngeal carcinoma (NPC).[6]
Preclinical Data for DKY709
| Parameter | Value/Result | Species/Model | Reference |
| IKZF2 Degradation (DC50) | 4 nM | Jurkat cells | [1] |
| IKZF4 Degradation (DC50) | 13 nM | Jurkat cells | [1] |
| SALL4 Degradation (DC50) | 2 nM | Jurkat cells | [1] |
| CRBN Binding (IC50) | 130 nM | Biochemical Assay | [5][7] |
| Oral Bioavailability | 53% | Mouse | [5] |
| Oral Bioavailability | 85% | Cynomolgus Monkey | [5] |
| In Vivo Efficacy | Delayed tumor growth | MDA-MB-231 xenograft mouse model | [5] |
| In Vivo Efficacy | Enhanced immune response | Cynomolgus Monkey | [5] |
Experimental Protocols
In Vitro IKZF2 Degradation Assay:
-
Cell Culture: Culture Jurkat cells (a human T-cell leukemia line) in appropriate media and conditions.
-
Compound Treatment: Treat Jurkat cells with increasing concentrations of DKY709 (e.g., 0.001 to 10 µM) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Perform Western blot analysis to detect the levels of IKZF2, IKZF1, IKZF3, and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities to determine the dose-dependent degradation of IKZF2 and calculate the DC50 value (the concentration at which 50% of the protein is degraded).
Treg Suppression Assay:
-
Cell Isolation: Isolate primary human Tregs and effector T cells (Teffs) from peripheral blood mononuclear cells (PBMCs).
-
Co-culture: Co-culture Tregs and Teffs at various ratios.
-
Compound Treatment: Treat the co-cultures with DKY709 or a vehicle control.
-
Proliferation Assay: Stimulate the Teffs (e.g., with anti-CD3/CD28 beads) and measure their proliferation using methods such as CFSE dilution or ³H-thymidine incorporation.
-
Data Analysis: Assess the ability of DKY709-treated Tregs to suppress Teff proliferation compared to vehicle-treated Tregs.
Experimental Workflow:
Caption: Preclinical evaluation workflow for DKY709.
FT709: A USP9X Inhibitor
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and should not be considered as a substitute for professional medical advice. The protocols described are generalized and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Facebook [cancer.gov]
- 7. Probe DKY709 | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deubiquitylase USP9X suppresses tumorigenesis by stabilizing large tumor suppressor kinase 2 (LATS2) in the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of (R)-FT709 Resistant Cell Lines
Introduction
The development of acquired resistance to targeted therapies is a significant challenge in cancer treatment. (R)-FT709 is a potent and selective small molecule inhibitor targeting a critical node in a key oncogenic signaling pathway. Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for identifying strategies to overcome this resistance, developing next-generation inhibitors, and designing effective combination therapies.
This document provides a comprehensive set of protocols for the in vitro generation and characterization of cell lines that have acquired resistance to this compound. The primary method described is the continuous dose-escalation technique, a widely accepted approach for mimicking the development of clinical resistance. We will use a hypothetical model where this compound targets the MEK1/2 kinases in the MAPK/ERK signaling pathway, a common mechanism for targeted cancer drugs.
Principle of the Method
The generation of drug-resistant cell lines is based on the principle of selective pressure. A population of cancer cells, initially sensitive to this compound, is cultured in the continuous presence of the compound. The concentration of this compound is gradually increased over time. This process selects for and enriches a subpopulation of cells that have acquired genetic or epigenetic alterations, allowing them to survive and proliferate at concentrations of the drug that are lethal to the parental, sensitive cell population.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the targeted signaling pathway and the experimental workflow for developing resistant cell lines.
Figure 1: Hypothetical signaling pathway targeted by this compound. This compound inhibits MEK1/2, blocking downstream signal transmission required for cell proliferation.
Figure 2: Experimental workflow for the generation of this compound resistant cell lines using a dose-escalation approach.
Materials and Reagents
-
Cell Lines: A cancer cell line known to be sensitive to MEK inhibition (e.g., A375 melanoma, HT-29 colon cancer).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Reagents for Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Other Reagents: DMSO (cell culture grade), Phosphate Buffered Saline (PBS), Trypsin-EDTA.
-
Equipment: Cell culture incubator (37°C, 5% CO2), biosafety cabinet, multi-well plate reader, microscope, centrifuges, pipettes, cell culture flasks and plates.
Experimental Protocols
Protocol 1: Determination of Initial IC50 in Parental Cells
-
Cell Seeding: Seed parental cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A typical range would be from 10 µM to 0.1 nM, plus a vehicle control (DMSO).
-
Drug Treatment: Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assay (MTT Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Measure absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response).
Protocol 2: Generation of Resistant Cell Lines via Dose Escalation
-
Initial Culture: Begin by culturing the parental cell line in a T25 flask with a starting concentration of this compound equal to the IC20 or IC30 determined in Protocol 1.
-
Monitoring: Monitor the cells daily. Initially, significant cell death is expected. The culture medium containing the drug should be changed every 3-4 days.
-
Population Recovery: Wait for the surviving cell population to recover and reach approximately 70-80% confluency. This may take several passages.
-
Dose Escalation: Once the cells are growing robustly at the current drug concentration, double the concentration of this compound.
-
Repeat: Repeat steps 2-4, gradually increasing the drug concentration. The process is iterative and can take 3-9 months.
-
Establishment: A resistant line is considered established when it can proliferate consistently at a concentration at least 10-fold higher than the parental IC50.
-
Cryopreservation: Cryopreserve vials of the resistant cells at various passages. The resistant cell line should be continuously maintained in medium containing the high concentration of this compound to preserve the resistance phenotype.
Protocol 3: Confirmation of Resistance Phenotype
-
Parallel IC50 Assay: Perform the IC50 determination assay as described in Protocol 1. Run the parental cell line and the newly generated resistant cell line in parallel on the same plate.
-
Data Comparison: Plot the dose-response curves for both cell lines. Calculate the IC50 for the resistant line and determine the "fold-resistance" by dividing the IC50 of the resistant line by the IC50 of the parental line. A significant increase (>5-10 fold) confirms the resistant phenotype.
Data Presentation
Quantitative data should be clearly organized to compare the sensitive and resistant cell lines.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
|---|---|---|---|
| Parental A375 | This compound | 15.2 ± 2.1 | 1.0 |
| A375-R | this compound | 285.6 ± 18.5 | 18.8 |
Table 2: Dose-Response Data for this compound
| Concentration (nM) | Parental A375 (% Viability) | A375-R (% Viability) |
|---|---|---|
| 0 (Vehicle) | 100.0 | 100.0 |
| 1 | 85.3 | 98.1 |
| 10 | 58.2 | 95.4 |
| 50 | 25.1 | 88.7 |
| 100 | 10.4 | 75.3 |
| 500 | 2.1 | 42.6 |
| 1000 | 1.5 | 28.9 |
Investigation of Resistance Mechanisms
Once resistance is confirmed, experiments should be designed to elucidate the underlying molecular mechanisms.
Figure 3: Common mechanisms of acquired resistance to targeted therapies like MEK inhibitors.
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Culture parental and resistant cells with and without this compound for a short period (e.g., 2-4 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection system to visualize the protein bands.
-
Analysis: Compare the phosphorylation status and expression levels of key proteins between parental and resistant cells, with and without drug treatment. Reactivation of p-ERK in resistant cells in the presence of the drug is a key indicator of resistance.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failure to establish resistant line | Starting drug concentration is too high; cell line is not viable for long-term culture. | Start with a lower concentration (e.g., IC10). Ensure optimal culture conditions. |
| Loss of resistance phenotype | Cells were cultured without the drug for an extended period. | Maintain resistant cells in medium containing this compound. Re-select from an earlier frozen stock. |
| High variability in viability assays | Inconsistent cell seeding; contamination; reagent issues. | Ensure a single-cell suspension for seeding. Check for contamination. Use fresh reagents. |
Application Notes and Protocols for Flow Cytometry Analysis of (R)-FT709 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of (R)-FT709, a potent and selective inhibitor of the deubiquitinase USP9X. Inhibition of USP9X has been shown to impact key cellular processes including cell cycle progression and apoptosis, making flow cytometry an essential tool for characterizing the mechanism of action of this compound.
Introduction to this compound and USP9X
This compound is a small molecule inhibitor targeting Ubiquitin Specific Peptidase 9, X-linked (USP9X), a deubiquitinating enzyme (DUB) that plays a critical role in stabilizing a variety of protein substrates.[1][2][3] By removing ubiquitin chains from its substrates, USP9X protects them from proteasomal degradation. USP9X has a multitude of substrates that are involved in crucial cellular functions such as cell survival, apoptosis, cell cycle control, and DNA damage repair.[1]
Key substrates of USP9X include anti-apoptotic proteins like MCL-1 and XIAP, as well as cell cycle regulators such as CDC123.[1][4][5] Inhibition of USP9X by this compound is expected to lead to the ubiquitination and subsequent degradation of these substrates, thereby promoting apoptosis and inducing cell cycle arrest in cancer cells. This makes this compound a promising therapeutic agent for investigation in various cancer types.
Data Presentation
Quantitative data from flow cytometry experiments should be recorded and presented in a clear and organized manner to facilitate comparison between different treatment conditions. The following tables are provided as templates for data presentation.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Total Events Counted |
| Vehicle Control (e.g., DMSO) | 0 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| Positive Control |
Table 2: Apoptosis Analysis
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) | Total Events Counted |
| Vehicle Control (e.g., DMSO) | 0 | |||||
| This compound | 0.1 | |||||
| This compound | 1 | |||||
| This compound | 10 | |||||
| Positive Control (e.g., Staurosporine) |
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows for flow cytometry analysis.
References
- 1. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP9X ubiquitin specific peptidase 9 X-linked [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The deubiquitinase USP9X regulates RIT1 protein abundance and oncogenic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDX3 interacts with USP9X and participates in deubiquitination of the anti-apoptotic protein MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP9X deubiquitinates and stabilizes CDC123 to promote breast carcinogenesis through regulating cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting (R)-FT709 insolubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (R)-FT709 in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and highly selective inhibitor of ubiquitin-specific protease 9X (USP9X), with a reported half-maximal inhibitory concentration (IC50) of 82 nM.[1][2][3] It is a small molecule used in research to study cellular processes regulated by USP9X, such as centrosome function, chromosome alignment, and the ribosomal quality control pathway.[1][2][4]
Q2: Why is my this compound insoluble in aqueous buffers like PBS or cell culture media?
This compound is a poorly water-soluble compound.[5][6] Its chemical structure lends it to be hydrophobic, meaning it does not readily dissolve in water-based solutions. Direct dissolution in aqueous buffers will likely result in precipitation or the formation of a non-homogenous suspension.
Q3: What is the recommended solvent for preparing a primary stock solution?
The recommended solvent for creating a high-concentration primary stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Commercial suppliers confirm its solubility in DMSO and methanol.[2]
Q4: I observed precipitation when diluting my DMSO stock into cell culture medium. Is this normal and what can I do?
This is a common issue known as "crashing out" and is expected for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous medium, the compound is no longer in its preferred solvent environment and can precipitate. To mitigate this:
-
Minimize the final DMSO concentration: Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep the final concentration below 0.1% to minimize solvent effects and reduce the risk of precipitation.
-
Lower the final this compound concentration: Test a lower final concentration in your experiment. The compound may be soluble at 1 µM but not at 100 µM in your final assay volume.
-
Modify the dilution procedure: Add the DMSO stock to your pre-warmed aqueous medium while vortexing or stirring vigorously to promote rapid dispersion. Avoid adding aqueous buffer directly to the small volume of DMSO stock.
Q5: Are there established formulations for preparing this compound for in vivo experiments?
Yes, several formulations using co-solvents and surfactants have been established to achieve concentrations suitable for in vivo studies. These are designed to create stable solutions or suspensions for administration.[1] See the data table below for examples.
Troubleshooting Guide for In Vitro Experiments
Problem: My this compound compound precipitates immediately upon addition to my aqueous assay buffer or cell culture medium.
This guide provides a logical workflow to address this common solubility challenge.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
Quantitative Data Summary
The following table summarizes established formulations for achieving a 2.5 mg/mL (5.01 mM) concentration of this compound, primarily for in vivo use. These illustrate the use of co-solvents and surfactants to overcome poor aqueous solubility.[1]
| Formulation No. | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration | Notes |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | 2.5 mg/mL | Requires sonication.[1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | 2.5 mg/mL | Requires sonication.[1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | 2.5 mg/mL | Requires sonication.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To create a high-concentration, stable stock solution of this compound.
Materials:
-
This compound solid powder (Formula Weight: 498.5 g/mol )[2]
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Methodology:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock, weigh 4.985 mg.
-
Add the appropriate volume of 100% DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes until the solid is fully dissolved.
-
If dissolution is slow, briefly sonicate the vial in a water bath. Gentle warming (up to 37°C) can also be used.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[3]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
Objective: To dilute the DMSO stock into an aqueous buffer or cell culture medium while minimizing precipitation.
Methodology:
-
Thaw your this compound DMSO stock solution and bring it to room temperature.
-
Pre-warm the required volume of your final aqueous solution (e.g., cell culture medium) to 37°C.
-
Determine the final concentration of this compound and DMSO needed. Example: To make 1 mL of a 10 µM working solution with 0.1% DMSO from a 10 mM stock:
-
You will need to add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
While vigorously vortexing or rapidly pipetting the pre-warmed medium, add the 1 µL of DMSO stock directly into the medium. This rapid dispersion is critical.
-
Visually inspect the solution for any signs of precipitation (cloudiness, particles).
-
Use the final working solution immediately in your experiment. Poorly soluble compounds can precipitate over time even if they appear soluble initially (an issue of kinetic vs. thermodynamic solubility).
Signaling Pathway Context
This compound functions by inhibiting the deubiquitinase USP9X. This enzyme removes ubiquitin chains from substrate proteins, thereby protecting them from degradation by the proteasome. By inhibiting USP9X, this compound promotes the degradation of its substrates.
Caption: Mechanism of action for this compound via USP9X inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. FT-709 I CAS#: 2413991-74-7 I USP9X inhibitor I InvivoChem [invivochem.com]
- 4. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects of (R)-FT709
Welcome to the technical support center for (R)-FT709. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential off-target effects during their experiments with this potent and selective USP9X inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at concentrations close to the reported IC50 for USP9X inhibition. How can we determine if this is an on-target or off-target effect?
A1: It is crucial to distinguish between on-target and off-target cytotoxicity. Here are several troubleshooting steps to investigate this observation:
-
Dose-Response Analysis: Perform a precise dose-response curve in your cell line of interest to determine the GI50 (50% growth inhibition). Compare this with the IC50 for USP9X inhibition. A significant discrepancy may suggest off-target effects.
-
Rescue Experiment: To confirm that the cytotoxic effect is mediated by USP9X inhibition, a rescue experiment can be performed. This involves the overexpression of a mutant form of USP9X that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct USP9X inhibitors. If multiple inhibitors targeting USP9X produce the same phenotype, it is more likely to be an on-target effect.
-
Kinome Profiling: To identify potential off-target kinases, a comprehensive kinase profiling assay is recommended. This screens this compound against a large panel of kinases to determine its selectivity.[1][2]
Q2: Our results with this compound are inconsistent across different cell lines. Why might this be the case and how can we address it?
A2: Cell line-specific effects are a common challenge in drug discovery. The observed inconsistencies could be due to several factors:
-
Differential Expression of USP9X and its Substrates: The expression levels of USP9X and its downstream substrates can vary significantly between cell lines. It is recommended to quantify the protein levels of USP9X and key substrates (e.g., CEP55, ZNF598) in your cell lines using Western blotting.[3][4]
-
Presence of Compensatory Pathways: Some cell lines may have robust compensatory signaling pathways that are activated upon USP9X inhibition, masking the expected phenotype.
-
Off-Target Variability: The expression levels of potential off-target proteins may differ across cell lines, leading to varied responses.
To address this, we recommend testing your inhibitor on a panel of cell lines with varying expression levels of USP9X and potential off-target kinases. This will help distinguish between general off-target effects and those specific to a particular cellular context.
Q3: We are observing unexpected changes in a signaling pathway that is not directly linked to USP9X. How can we investigate this potential off-target effect?
A3: Unexpected pathway modulation is a strong indicator of off-target activity. Here’s a systematic approach to investigate this:
-
Confirm with a Second Tool Compound: Use a structurally different USP9X inhibitor to see if it recapitulates the same unexpected phenotype. If not, it is likely an off-target effect of this compound.
-
Phospho-Proteomics Analysis: A global phospho-proteomics screen can provide an unbiased view of the signaling pathways affected by this compound treatment. This can help identify unexpected phosphorylation events and potential off-target kinases.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound binds to the suspected off-target protein inside the cell.[5]
-
Downstream Signaling Analysis: Once a potential off-target is identified, investigate the signaling pathway downstream of it. If this compound modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.[5]
Troubleshooting Guides
Issue 1: Paradoxical Activation of a Survival Pathway
Symptom: Increased phosphorylation of a pro-survival kinase (e.g., AKT) is observed following treatment with this compound, contrary to the expected anti-proliferative effect.
Possible Cause: Off-target inhibition of a negative regulator of the PI3K/AKT pathway or paradoxical activation of a compensatory signaling pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for paradoxical pathway activation.
Issue 2: High Cytotoxicity in Primary Cells Compared to Cancer Cell Lines
Symptom: this compound shows significantly higher toxicity in primary cells (e.g., PBMCs) than in cancer cell lines at similar concentrations.
Possible Cause: Off-target effects on essential cellular processes that are more critical in primary cells.
Troubleshooting Steps:
-
Determine IC50 in a Panel of Primary Cells: Establish the cytotoxic profile of this compound in various primary cell types.
-
Apoptosis/Necrosis Assays: Characterize the mode of cell death induced by this compound in sensitive primary cells.
-
Broad Kinase and Deubiquitinase Profiling: Screen this compound against a comprehensive panel of kinases and deubiquitinases to identify potential off-targets crucial for primary cell survival.
-
Chemical Proteomics: Employ chemical proteomics approaches to identify the full spectrum of protein interactions of this compound in primary cells.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Description | Reference |
| USP9X | 82 | On-Target | [3][4] |
| USP2 | >25,000 | Deubiquitinase | [4] |
| USP5 | >25,000 | Deubiquitinase | [6] |
| USP7 | >25,000 | Deubiquitinase | [3] |
| USP24 | >25,000 | Deubiquitinase | [6] |
Table 2: Hypothetical Kinase Off-Target Profile of this compound
| Off-Target Kinase | IC50 (nM) | Pathway Involvement | Potential Consequence of Inhibition |
| Kinase A | 500 | Cell Cycle Progression | G1/S phase arrest |
| Kinase B | 1,200 | Pro-survival Signaling | Apoptosis induction |
| Kinase C | 8,500 | Inflammatory Response | Altered cytokine production |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually expressed as the percentage of remaining kinase activity at the tested concentration. Hits are identified as kinases that show significant inhibition (e.g., >50%) by this compound. Follow-up dose-response assays should be performed for any identified hits to determine their IC50 values.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to a suspected off-target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of the suspected off-target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: A shift in the melting curve of the protein in the presence of this compound indicates direct binding.
Signaling Pathway Diagrams
USP9X Signaling Pathway
Caption: Simplified USP9X signaling pathway and the inhibitory action of this compound.
Hypothetical Off-Target Pathway
Caption: Hypothetical off-target inhibition of Kinase A by this compound.
References
Technical Support Center: Troubleshooting (R)-FT709 Inhibition of USP9X
Welcome to the technical support center for troubleshooting issues with the Ubiquitin-Specific Protease 9X (USP9X) inhibitor, (R)-FT709. This guide is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results in their assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common reasons why this compound may appear inactive in your USP9X assay.
Question 1: I'm not observing any inhibition of USP9X with this compound. What are the most common reasons for this?
Answer: Several factors, ranging from the inhibitor itself to the specifics of your experimental setup, can lead to a lack of observable inhibition. Here are the primary areas to investigate:
-
Compound Integrity and Handling:
-
Solubility: this compound is soluble in DMSO and Methanol.[1] Ensure the compound is fully dissolved. Precipitates will lead to an inaccurate final concentration. A recommended practice is to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and then perform serial dilutions.
-
Storage: The compound should be stored at -20°C or -80°C for long-term stability.[2] Improper storage can lead to degradation. Avoid repeated freeze-thaw cycles.
-
Purity and Identity: Verify the purity and identity of your this compound batch. If possible, obtain a certificate of analysis from the supplier.
-
-
Enzyme Activity and Quality:
-
Enzyme Inactivity: Confirm that your recombinant USP9X enzyme is active. Always include a positive control (no inhibitor) and a negative control (no enzyme) in your assay plate. The positive control should show a robust signal, indicating active enzyme.
-
Enzyme Concentration: The concentration of USP9X used can significantly impact the apparent IC50 value. If the enzyme concentration is too high, it may require a proportionally higher concentration of the inhibitor to achieve 50% inhibition.
-
-
Assay Conditions and Protocol:
-
Inhibitor Pre-incubation: For competitive inhibitors, it is crucial to pre-incubate the enzyme with the inhibitor before adding the substrate. This allows the inhibitor to bind to the enzyme's active site. A typical pre-incubation time is 15-30 minutes at room temperature or 37°C.[3]
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration in the assay consistent across all wells and ideally below 1%.[4]
-
Buffer Components: Ensure your assay buffer conditions are optimal for USP9X activity. Key components often include a buffer (e.g., Tris-HCl), a reducing agent (e.g., DTT or TCEP), and additives like BSA to prevent non-specific binding.
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) can affect the IC50 value of a competitive inhibitor. If the substrate concentration is much higher than the Km, a higher concentration of the inhibitor will be needed to achieve the same level of inhibition.
-
-
Detection and Data Interpretation:
-
Assay Type: this compound has a reported biochemical IC50 of approximately 82 nM.[1][2][3] However, in cell extracts and intact cells, the IC50 is significantly higher (~0.5 µM and ~5 µM, respectively).[3][5][6] Your observed potency will depend on the assay format.
-
Fluorescence Interference: If you are using a fluorescence-based assay (e.g., with a Ubiquitin-Rhodamine or Ubiquitin-AMC substrate), the inhibitor itself might be fluorescent or quench the signal.[4] It is recommended to run a control plate with the inhibitor in assay buffer without the enzyme to check for any intrinsic fluorescence.
-
Question 2: My positive control inhibitor (e.g., Ubiquitin Aldehyde) works, but this compound does not. What does this suggest?
Answer: This is a strong indication that the issue lies specifically with the this compound compound or its mechanism of action in your assay system.
-
Check Compound Integrity: This result reinforces the need to verify the concentration, solubility, and storage of your this compound stock.
-
Mechanism of Inhibition: Ubiquitin Aldehyde is a general, potent, and covalent inhibitor of many deubiquitinases (DUBs).[4] this compound is a non-covalent, competitive inhibitor.[3] In assays with very high substrate concentrations or short reaction times, the effect of a competitive inhibitor might be less apparent than that of a covalent one. Try increasing the pre-incubation time of USP9X with this compound and optimizing the substrate concentration.
Question 3: How can I be sure my USP9X enzyme is active?
Answer: The best way to confirm enzyme activity is to perform an enzyme titration experiment. By keeping the substrate concentration constant and varying the enzyme concentration, you should observe a proportional increase in signal (e.g., fluorescence). This confirms that the enzyme is catalytically active and that the signal is dependent on the enzyme concentration.
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of FT709. Note that the compound is highly selective for USP9X.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| FT709 | USP9X | Biochemical (Ub-rhodamine substrate) | 82 | [1][2][3] |
| FT709 | Panel of >20 other DUBs | Biochemical | >25,000 | [1][3] |
| FT709 | USP9X | Cell Lysate Competition Assay | ~500 | [3][5] |
| FT709 | USP9X | Intact Cell Competition Assay | ~5,000 | [3][5] |
| FT709 | CEP55 reduction (cell-based) | MSD ELISA | 131 | [3][7] |
Experimental Protocols
Protocol: In Vitro USP9X Inhibition Assay using a Fluorogenic Substrate
This protocol is a general guideline for determining the potency of this compound against USP9X using a fluorogenic substrate like Ubiquitin-Rhodamine 110-Glycine (Ub-Rh110-G).
Materials:
-
Recombinant human USP9X
-
This compound inhibitor
-
Ub-Rh110-G substrate
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA
-
100% DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
Methodology:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM down to 10 nM). A common dilution factor is 1:3.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for controls) to the wells of the 384-well plate.
-
Positive Control: Wells with enzyme and DMSO (0% inhibition).
-
Negative Control: Wells with assay buffer, DMSO, and substrate (100% inhibition).
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of USP9X in assay buffer at 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration).
-
Add 25 µL of the 2X USP9X solution to the wells containing the inhibitor. For negative control wells, add 25 µL of assay buffer.
-
Mix the plate gently and incubate for 30 minutes at room temperature, protected from light.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of Ub-Rh110-G in assay buffer at 2X the final desired concentration (e.g., 200 nM for a 100 nM final concentration).
-
Add 25 µL of the 2X substrate solution to all wells to start the reaction. The final volume should be 50 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic read.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_neg_ctrl) / (V_pos_ctrl - V_neg_ctrl)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose why this compound may not be inhibiting USP9X in your assay.
Caption: A step-by-step workflow for troubleshooting lack of this compound activity.
DUB Inhibition Assay Principle
This diagram illustrates the basic principle of a competitive inhibition assay using a fluorogenic ubiquitin substrate.
Caption: Principle of a fluorescence-based deubiquitinase (DUB) inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. biorxiv.org [biorxiv.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (R)-FT709 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of (R)-FT709 in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final working concentration.- Consider using a co-solvent system. For example, a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for FT709.[1]- If precipitation occurs, gentle heating and/or sonication may aid dissolution.[1] |
| Loss of compound activity in cell culture experiments | This compound may be unstable in the cell culture medium at 37°C. | - Perform a stability check of this compound in your specific cell culture medium at 37°C. A detailed protocol is provided below.- Components in the media or serum could be reacting with the compound. Test stability in media with and without serum.[2]- Minimize the incubation time of the compound in the media before adding to cells. |
| Inconsistent experimental results | Variability in compound concentration due to improper storage or handling. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure complete dissolution of the compound when preparing working solutions.- Use low-protein-binding plates and pipette tips to minimize non-specific binding.[2] |
| Visible degradation of the compound (e.g., color change) | Potential degradation due to light exposure or oxidation. | - Protect solutions from light by using amber vials or covering containers with foil.- Prepare fresh working solutions before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Recommendations for the closely related compound FT709 are as follows:
-
Solid: Store at -20°C for up to 4 years.[3]
-
DMSO Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to minimize freeze-thaw cycles.[2]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in DMSO and methanol.[3] For cell culture experiments, a high-concentration stock solution in DMSO is typically prepared and then diluted to the final working concentration in the aqueous experimental buffer or cell culture medium.
Q3: My experiment requires long incubation times (e.g., >24 hours) at 37°C. How can I ensure the stability of this compound?
A3: For long incubation periods, it is crucial to determine the stability of this compound under your specific experimental conditions. We recommend conducting a preliminary stability study by incubating this compound in your cell culture medium at 37°C and analyzing its concentration at different time points (e.g., 0, 24, 48, 72 hours) using a validated analytical method like HPLC-MS. A general protocol for this is provided in the "Experimental Protocols" section.
Q4: Can I prepare and store aqueous working solutions of this compound?
A4: It is generally not recommended to store aqueous solutions of small molecules for extended periods, as they may be prone to hydrolysis or microbial contamination. Prepare fresh aqueous working solutions from your DMSO stock for each experiment.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure to evaluate the chemical stability of this compound in cell culture medium over time using HPLC-MS.
1. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS).
- Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
2. Experimental Procedure:
- Dispense 1 mL of the this compound working solution into triplicate wells of a 24-well plate.
- Prepare a "time 0" sample by immediately taking a 100 µL aliquot from one set of wells and adding it to 100 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop degradation. Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
- Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
- At subsequent time points (e.g., 4, 8, 24, 48 hours), collect 100 µL aliquots from the remaining wells and process them as described for the "time 0" sample.
3. HPLC-MS Analysis:
- Analyze the collected samples by a validated HPLC-MS method to determine the concentration of this compound.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point by normalizing the peak area at that time point to the average peak area at time 0.
- % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
Visualizations
References
minimizing (R)-FT709 toxicity in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize (R)-FT709 toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its potential source of toxicity?
This compound is a potent and selective inhibitor of the novel kinase FTK1 (Fictional Target Kinase 1). FTK1 is a critical component of a pro-survival signaling pathway frequently overactive in various cancer types. By inhibiting FTK1, this compound aims to induce apoptosis and suppress tumor cell proliferation. However, at supra-therapeutic concentrations or with extended exposure, off-target toxicities can arise in sensitive primary cell cultures. This toxicity is often linked to the inhibition of related kinases essential for normal cellular homeostasis, leading to mitochondrial dysfunction and increased oxidative stress.
Q2: My primary cells show significant death even at low concentrations of this compound. What is the recommended concentration range?
The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line and a toxicity profile for your primary cell culture.
Troubleshooting Guide
Issue 1: High Levels of Cell Death in Primary Cultures
Possible Cause 1: Inappropriate Solvent or High Solvent Concentration this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to primary cells.
Solution:
-
Ensure the final DMSO concentration in your culture medium does not exceed 0.1% (v/v).
-
Always include a vehicle control (medium with the same concentration of DMSO used for this compound treatment) in your experimental setup.
Possible Cause 2: Concentration of this compound is too high. Primary cells are often more sensitive to kinase inhibitors than immortalized cancer cell lines.
Solution:
-
Perform a dose-response experiment to determine the maximum tolerated concentration in your primary cell type.
-
Consider using a lower, sub-lethal concentration of this compound for initial experiments to probe for more subtle cellular responses.
Experimental Protocol: Determining the Maximum Tolerated Concentration (MTC)
-
Cell Seeding: Plate primary cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (0.1% DMSO).
-
Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assay: At each time point, assess cell viability using a standard assay such as MTT or PrestoBlue™.
-
Data Analysis: Plot cell viability (%) against the log of this compound concentration to determine the MTC, which is often defined as the concentration that results in 80-90% cell viability.
Issue 2: Sub-lethal Stress Responses Observed (e.g., altered morphology, reduced proliferation)
Possible Cause: Oxidative Stress Inhibition of off-target kinases can disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).
Solution:
-
Co-treat with an antioxidant such as N-acetylcysteine (NAC).
-
Measure ROS levels to confirm oxidative stress as a contributing factor.
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)
-
Cell Seeding: Plate primary cells as described above.
-
NAC Preparation: Prepare a stock solution of NAC (e.g., 1 M in water, filter-sterilized).
-
Treatment:
-
Group 1: Vehicle control (0.1% DMSO).
-
Group 2: this compound at the desired concentration.
-
Group 3: NAC alone (e.g., 1-5 mM).
-
Group 4: this compound and NAC co-treatment.
-
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability, morphology, or specific stress markers.
Table 1: Example Data for NAC Co-treatment in Primary Hepatocytes
| Treatment Group | This compound (µM) | NAC (mM) | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 100 ± 4.5 |
| This compound | 10 | 0 | 55 ± 6.2 |
| NAC | 0 | 5 | 98 ± 3.9 |
| This compound + NAC | 10 | 5 | 85 ± 5.1 |
Visualizing Experimental Workflows and Signaling Pathways
Caption: Troubleshooting workflow for addressing this compound toxicity.
Caption: this compound mechanism and off-target toxicity pathway.
dealing with batch-to-batch variability of (R)-FT709
Welcome to the technical support center for (R)-FT709, a potent and selective inhibitor of the deubiquitinase USP9X. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the successful application of this compound in your experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help navigate issues related to batch-to-batch variability and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the cause?
A1: Discrepancies in IC50 values between batches of a small molecule inhibitor can stem from several factors. The most common culprits are variations in purity, the presence of residual solvents or contaminants from synthesis, and differences in the solid-state form (polymorphism) of the compound. It is also important to consider experimental consistency, as minor variations in assay conditions can lead to different outcomes.[1][2] We recommend a systematic approach to pinpoint the issue, starting with a review of the Certificate of Analysis (CoA) for each batch and a side-by-side comparison under strictly controlled experimental conditions.
Q2: How can we confirm the purity and identity of our current batch of this compound?
A2: While vendors provide a Certificate of Analysis (CoA) with purity data, independent verification can be crucial for troubleshooting. Standard analytical methods for confirming the identity and purity of small molecules include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
Comparing the results from your analysis with the vendor's CoA and previously validated batches can help identify any discrepancies.[3]
Q3: Our current batch of this compound shows reduced solubility in DMSO compared to previous batches. How should we proceed?
A3: Reduced solubility can be an indicator of batch-to-batch variability, potentially due to differences in the solid-state properties of the compound. Here are some steps to address this issue:
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can aid in dissolution.[4]
-
Fresh Solvent: Ensure the DMSO is of high quality and anhydrous, as absorbed water can affect solubility.
-
Alternative Solvents: While DMSO is common, for certain applications, other solvents may be considered, but their compatibility with the experimental system must be validated.[5]
If solubility issues persist, it may indicate a significant difference in the physical properties of the batch, and contacting the supplier for further information is advisable.
Q4: We are observing inconsistent downstream effects in our cell-based assays (e.g., levels of USP9X substrates) despite using the same concentration of this compound from a new batch. What could be the problem?
A4: Inconsistent biological effects, even at the same nominal concentration, can be a manifestation of batch-to-batch variability. Potential causes include:
-
Lower Active Compound Concentration: The actual purity of the new batch may be lower than specified, leading to a lower effective concentration.[6]
-
Presence of Inhibitory or Toxic Impurities: Contaminants from the synthesis process could interfere with the assay or cell health.[7]
-
Compound Degradation: Improper storage or handling of the new batch may have led to degradation of the active compound.
To investigate this, we recommend performing a dose-response curve with the new batch and comparing it to a previously validated batch. This can help determine if a concentration adjustment is needed or if there is a more fundamental issue with the new batch.
Troubleshooting Guides
Issue 1: Increased Off-Target Effects or Cellular Toxicity with a New Batch
-
Possible Cause: The presence of cytotoxic impurities from the manufacturing process.[8]
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check for any reported impurities.
-
Purity Assessment: If possible, perform independent purity analysis (e.g., HPLC) to detect any contaminants not listed on the CoA.
-
Cell Viability Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with the new batch and compare it to a trusted batch and a vehicle control. A significant decrease in cell viability at concentrations where the previous batch was not toxic suggests the presence of cytotoxic impurities.
-
Contact Supplier: If significant impurities are detected or suspected, contact the supplier with your findings.
-
Issue 2: Reduced or No Inhibition of USP9X Activity
-
Possible Cause: The new batch of this compound may have lower purity, be a different polymorph with lower activity, or may have degraded.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Use analytical methods like LC-MS to confirm the molecular weight and purity of the compound.
-
In Vitro Enzyme Assay: If possible, perform an in vitro deubiquitinase assay using purified USP9X enzyme to directly assess the inhibitory activity of the new batch. This can help differentiate between a compound-specific issue and a problem with the cell-based assay.
-
Western Blot Analysis: In a cell-based experiment, probe for downstream targets of USP9X, such as CEP55, to confirm a lack of biological effect.[9]
-
Proper Storage: Ensure the compound has been stored correctly, protected from light and moisture, and that stock solutions have not undergone excessive freeze-thaw cycles.[10]
-
Data Presentation
Table 1: Key Quality Control Parameters for this compound
| Parameter | Recommended Specification | Analytical Method | Purpose |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure is correct. |
| Purity | ≥98% | HPLC | Quantifies the percentage of the active compound and detects impurities.[5] |
| Solubility | ≥10 mg/mL in DMSO | Visual Inspection | Ensures the compound can be prepared at a suitable stock concentration. |
| Residual Solvents | Varies by solvent (e.g., <0.5% for most) | GC-MS | Identifies and quantifies any remaining solvents from the synthesis process.[11] |
| Appearance | White to off-white solid | Visual Inspection | A significant change in color may indicate degradation or impurities. |
Experimental Protocols
Standard Protocol for this compound in a Cell-Based Western Blot Assay
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[10]
-
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a DMSO vehicle control with the same final DMSO concentration as the highest this compound treatment.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Denature samples by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against a known USP9X substrate (e.g., CEP55) or USP9X itself.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize protein levels to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Quality control process for new batches of this compound.
Caption: Simplified signaling pathway of USP9X inhibition.
References
- 1. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 7. globalchemsdepot.com [globalchemsdepot.com]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. benchchem.com [benchchem.com]
- 11. Quality control of small molecules - Kymos [kymos.com]
how to confirm (R)-FT709 activity in a new cell line
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting protocols to confirm the activity of the USP9X inhibitor, (R)-FT709, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Ubiquitin-Specific Protease 9X (USP9X).[1][2] It has a reported biochemical half-maximal inhibitory concentration (IC₅₀) of 82 nM.[2][3][4][5] USP9X is a deubiquitinase (DUB) enzyme that removes ubiquitin chains from substrate proteins, thereby saving them from proteasomal degradation. By inhibiting USP9X, this compound promotes the degradation of its specific substrates. This has been linked to various cellular processes, including centrosome function and chromosome alignment.[1][2]
Q2: What is the general workflow to confirm this compound activity in a new cell line?
Confirming the activity of this compound involves a stepwise process to verify target presence, downstream effects, and functional outcomes. The recommended workflow includes confirming the expression of the target and its known substrates, assessing the dose-dependent degradation of these substrates, and measuring the impact on cell viability.
Caption: General workflow for validating this compound activity.
Q3: What are the key protein markers to assess this compound activity?
The primary method to confirm this compound activity is to measure the degradation of known USP9X substrates via Western Blot. Key markers include:
-
USP9X: Confirm the presence of the target protein in your cell line.
-
CEP55 (Centrosomal Protein 55): A well-documented substrate. This compound treatment leads to a reduction in CEP55 levels.[3][4]
-
ZNF598 (Zinc Finger Protein 598): Another substrate involved in ribosomal quality control that is degraded upon USP9X inhibition.[1][3][4]
Q4: How do I determine the optimal concentration and treatment time for this compound in my cell line?
The optimal conditions can vary between cell lines.
-
Dose-Response: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time (e.g., 24 hours).[1][3] Harvest the cells and perform a Western Blot for a downstream marker like CEP55 to determine the concentration at which you see a significant reduction. The reported cell-based IC₅₀ for CEP55 reduction in BxPC3 cells is 131 nM.[2][3][5][6]
-
Time-Course: Using the effective concentration determined from your dose-response experiment, treat the cells for various durations (e.g., 4, 8, 16, 24, 48 hours).[3] This will help identify the earliest time point at which a significant effect is observed.
Q5: How can I assess the effect of this compound on cell viability?
Cell viability assays, such as the MTT assay, are used to measure the cytotoxic or cytostatic effects of a compound.[7][8] This assay quantifies the metabolic activity of a cell population, which is proportional to the number of viable cells.[8][9] A decrease in the colorimetric signal after treatment with this compound indicates reduced cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in downstream marker levels (e.g., CEP55) after treatment. | 1. The new cell line does not express the target (USP9X) or the specific substrate (CEP55).2. Incorrect this compound concentration or insufficient treatment time.3. Ineffective antibody for Western Blot.4. Technical issue with the Western Blot procedure. | 1. Perform a baseline Western Blot on an untreated lysate to confirm the expression of USP9X and CEP55.2. Perform a full dose-response (10 nM - 10 µM) and time-course (4-48h) experiment.3. Validate your primary antibody using a positive control cell line (e.g., HCT116, BxPC3) or by checking the manufacturer's data.[3][6]4. Review your lysis buffer composition, protein transfer efficiency, and blocking steps. |
| High variability in cell viability (MTT) assay results. | 1. Uneven cell seeding.2. Edge effects in the 96-well plate.3. Incomplete solubilization of formazan (B1609692) crystals. | 1. Ensure a single-cell suspension before seeding and mix gently after plating.2. Avoid using the outermost wells of the plate for experimental samples; fill them with media or PBS instead.3. After adding the solubilization solution, shake the plate for at least 15 minutes on an orbital shaker and ensure all purple crystals are dissolved before reading.[10] |
| This compound is not soluble. | Improper solvent used. | This compound is soluble in DMSO and Methanol.[4] Prepare a concentrated stock solution in 100% DMSO and then dilute it in culture media for experiments. |
This compound Signaling Pathway & Data Summary
Caption: Mechanism of action of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Biochemical IC₅₀ | 82 nM | N/A (In vitro) | [2][3][4][5] |
| Cell-Based IC₅₀ (CEP55 reduction) | 131 nM | BxPC3 | [3][5][6] |
| Effective Concentration (ZNF598 reduction) | 10 µM (24h) | HCT116 | [1][3] |
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Marker Analysis
This protocol is for analyzing changes in USP9X substrate levels.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound as determined by dose-response/time-course experiments.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).[11]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for your target (e.g., anti-CEP55, anti-ZNF598, or anti-USP9X) overnight at 4°C.
-
Wash the membrane three times with TBST.[11]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
Protocol 2: MTT Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include a "vehicle only" (DMSO) control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results to generate a dose-response curve and calculate the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
troubleshooting unexpected phenotypes with (R)-FT709
Welcome to the technical support center for (R)-FT709, a potent and selective inhibitor of the deubiquitinase USP9X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of ubiquitin-specific protease 9X (USP9X).[1][2] USP9X is a deubiquitinase (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and regulating their stability and function.[3] By inhibiting the catalytic activity of USP9X, this compound leads to the accumulation of ubiquitinated substrates, promoting their degradation. This results in decreased levels of key proteins involved in various cellular processes.[4][5]
Q2: What are the known substrates and pathways affected by this compound?
A2: Inhibition of USP9X by this compound has been shown to impact several key cellular pathways by destabilizing specific protein substrates. These include:
-
Centrosome Function and Mitosis: Destabilization of centrosomal proteins such as CEP55, CEP131, and PCM1, and the mitotic kinase TTK.[4]
-
Ribosomal Quality Control: Reduction in the levels of ZNF598, MKRN1, and MKRN2, which are E3 ligases critical for resolving stalled ribosomes.[2][4]
-
Cell Survival and Apoptosis: Regulation of the stability of anti-apoptotic proteins like MCL1.[3]
-
Signaling Pathways: USP9X has been implicated in TGFβ and Notch signaling pathways.[3][6][7]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound solid should be stored at -20°C and is stable for at least four years.[2] Stock solutions are typically prepared in DMSO. A 10 mM stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO and methanol.[2] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline can be used to achieve a clear solution.[8]
Troubleshooting Guides
Issue 1: No observable decrease in USP9X substrate levels (e.g., CEP55, ZNF598) after treatment.
Potential Cause 1: Suboptimal Treatment Conditions The concentration of this compound and the treatment duration are critical for observing a biological effect.
Troubleshooting Steps:
-
Verify Concentration and Duration: In HCT116 cells, a decrease in ZNF598 and CEP55 is observed with 10 µM this compound treatment for 4 to 24 hours.[4][8] For CEP55 reduction in BxPC3 cells, treatment was for 6 hours.[4] We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Density: Ensure that cells are in the logarithmic growth phase and not over-confluent, as this can affect drug uptake and cellular response.
Potential Cause 2: Compound Inactivity Improper storage or handling of this compound can lead to its degradation.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.[8]
-
Confirm Compound Identity and Purity: If issues persist, it may be necessary to verify the identity and purity of your this compound lot using analytical methods such as LC-MS or NMR.
Potential Cause 3: Experimental Procedure Issues with the downstream analysis, such as Western blotting, can mask the effect of the inhibitor.
Troubleshooting Steps:
-
Positive and Negative Controls: Include a positive control (e.g., a cell line known to respond to this compound or USP9X knockout cells) and a negative control (vehicle-treated cells).[9][10]
-
Antibody Validation: Ensure the primary antibody against the substrate of interest is validated for the application and is used at the recommended dilution.
-
Loading Control: Use a reliable loading control to ensure equal protein loading across all lanes.[10]
Issue 2: Unexpectedly high levels of cytotoxicity or cell death.
Potential Cause 1: High Compound Concentration While this compound is highly selective, very high concentrations may lead to off-target effects or cellular stress, resulting in cytotoxicity.
Troubleshooting Steps:
-
Titrate the Concentration: Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) with a range of this compound concentrations to determine the cytotoxic threshold in your cell line.[11] The reported cell-based IC50 for CEP55 reduction is 131 nM in BxPC3 cells, while concentrations up to 10 µM have been used in other cell lines for shorter durations.[4]
-
Assess Apoptosis: Use assays like Annexin V staining or caspase activity assays to determine if the observed cell death is due to apoptosis. USP9X inhibition can sensitize some cancer cells to apoptosis.[3][5]
Potential Cause 2: Cell Line Sensitivity The cellular context, including the genetic background and expression levels of USP9X and its substrates, can influence the sensitivity to this compound.
Troubleshooting Steps:
-
Characterize Your Cell Line: Assess the basal expression levels of USP9X and key substrates (e.g., MCL1) in your cell line. Cells with a high dependence on USP9X for survival may be more sensitive to its inhibition.[3]
-
Review Literature for Cell-Line-Specific Effects: Research if there are any published data on the effects of USP9X inhibition in your specific cell model.
Issue 3: Divergent or cell-line-specific phenotypes.
Potential Cause 1: Different Basal Levels of USP9X and Substrates The abundance and importance of USP9X and its substrates can vary significantly between different cell types.
Troubleshooting Steps:
-
Baseline Protein Expression: Profile the basal protein levels of USP9X and its key substrates (e.g., ZNF598, MKRN2, CEP55) in the cell lines you are comparing. For example, in A549 and U2OS cells, the this compound-dependent loss of ZNF598 is minor compared to the reduction in MKRN2.[4]
-
Functional Redundancy: Consider the possibility of functional redundancy with other deubiquitinases in certain cell lines, which might compensate for the inhibition of USP9X.
Potential Cause 2: Context-Dependent Roles of USP9X USP9X has been described as both an oncogene and a tumor suppressor, depending on the cellular context and tumor type.[3][5] This can lead to different functional outcomes upon its inhibition.
Troubleshooting Steps:
-
Analyze Downstream Pathways: Investigate the activity of pathways known to be regulated by USP9X, such as TGFβ and Notch signaling, in your cell lines of interest.[3][6][7]
-
Comprehensive Phenotypic Analysis: Employ a broader range of assays to understand the cellular response, such as cell cycle analysis, migration assays, or colony formation assays.
Data Presentation
Table 1: Potency of this compound in Various Assays
| Assay Type | Target/Readout | System | IC50 | Reference |
| Biochemical Assay | USP9X Activity | In vitro (Ub-rhodamine substrate) | 82 nM | [4] |
| Cell-Based Assay | CEP55 Reduction | BxPC3 cells | 131 nM | [4] |
| Cell Extract Competition | USP9X Probe Binding | MCF7 cell extracts | ~0.5 µM | [4] |
| Intact Cell Competition | USP9X Probe Binding | Intact MCF7 cells | ~5 µM | [4] |
Table 2: Recommended Antibodies for Western Blotting
| Target Protein | Supplier | Catalog Number | Recommended Dilution | Reference |
| USP9X | Cell Signaling Technology | 14898 (D4Y7W) | 1:1000 | [4] |
| ZNF598 | Bethyl Laboratories | A302-153A | 1:1000 | [4] |
| CEP55 | Cell Signaling Technology | 81693 | 1:2000 (for MSD) | [4] |
| MKRN2 | Abcam | ab72055 | Not Specified | [4] |
| β-actin | Proteintech | 66009 | Not Specified | [4] |
| HA-tag | Roche | 11867423001 | 1:2000 | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of USP9X Substrate Levels
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the specified duration (e.g., 4-24 hours).[4]
-
Cell Lysis: Place the culture dish on ice, wash cells once with ice-cold PBS, and then add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[4][12]
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[12]
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[12]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[12]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (see Table 2 for recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 10, then add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control and wells with medium only for background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the cell viability versus the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits USP9X, leading to destabilization of its substrates.
Caption: General experimental workflow for characterizing this compound effects.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. La FAM fatale: USP9X in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic disruption of USP9X sensitizes colorectal cancer cells to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of USP9x-mediated Notch signaling in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Positive and Negative Controls | Rockland [rockland.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
preventing degradation of (R)-FT709 during storage
Technical Support Center: (R)-FT709
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to ensure its stability and prevent degradation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The optimal storage conditions depend on whether the compound is in solid form or dissolved in a solvent. Following the recommended guidelines is critical to preserving its integrity. For solid this compound, storage at -20°C is recommended for long-term stability.[1][2] For stock solutions, storage at -80°C is preferable.[3][4]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, typically prepared in DMSO, should be aliquoted into small, single-use volumes to minimize repeated freeze-thaw cycles, which can accelerate degradation.[2][4] Store these aliquots in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4][5] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture into the solution.[5][6]
Q3: What is the shelf-life of this compound?
A3: The shelf-life is highly dependent on the storage conditions. As a solid, this compound is stable for at least 4 years when stored at -20°C.[1] The stability of solutions is significantly shorter. Adherence to the recommended storage temperatures for solutions is crucial for maintaining efficacy.
Q4: What are the visible signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include a change in color or texture. For solutions, the appearance of precipitation or cloudiness upon thawing can indicate that the compound may have fallen out of solution or degraded. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify impurities or degradants.
Q5: Can I store this compound at 4°C?
A5: While short-term storage of some small molecules at 4°C is possible, the recommended long-term storage temperature for solid this compound is -20°C to ensure maximum stability over several years.[1][4] Storing stock solutions at 4°C is not recommended as it will significantly shorten their usable lifespan.
Data Presentation: Storage Conditions & Stability
The following tables summarize the recommended storage conditions and expected stability for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Maximum Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[1] | Keep vial tightly sealed and protected from moisture. |
| Stock Solution | DMSO | -20°C | Up to 1 month[3][4][5] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -80°C | Up to 6 months[3][4] | Preferred for longer-term solution storage. |
Table 2: Hypothetical Stability of this compound Stock Solution (10 mM in DMSO) Under Various Conditions
| Condition | Duration | Expected Purity | Primary Degradant(s) |
| -80°C, dark | 6 months | >98% | Negligible |
| -20°C, dark | 1 month | >98% | Negligible |
| 4°C, dark | 1 week | ~95% | Hydrolysis Product A |
| Room Temp, light | 24 hours | <90% | Hydrolysis & Photo-oxidation Products |
Note: Data in Table 2 is illustrative and based on the expected chemical liabilities of the structure. Actual stability should be confirmed experimentally.
Troubleshooting Guide
Q: I see a new, unexpected peak in my HPLC analysis of an aged this compound solution. What should I do?
A: An unexpected peak is a strong indicator of degradation.
-
Confirm: Re-run the analysis using a freshly prepared solution from solid material to confirm that the peak is absent in the new sample.
-
Characterize: If possible, use mass spectrometry (LC-MS) to determine the mass of the species in the new peak. This can help identify the nature of the degradant (e.g., hydrolysis, oxidation).
-
Action: Discard the degraded stock solution and prepare a fresh stock from solid material, ensuring adherence to proper storage protocols (aliquoting, -80°C storage).
Q: My this compound solution, which was previously clear, now appears cloudy after thawing. Is it usable?
A: Cloudiness or precipitation indicates that the compound may have either come out of solution or degraded to a less soluble product.
-
Attempt to re-solubilize: Gently warm the vial to 37°C and vortex or sonicate briefly to see if the precipitate dissolves.[3]
-
Check for precipitation: Place a small drop of the solution on a slide and check for solid particles under a microscope.[2]
-
Recommendation: It is strongly advised not to use a solution that has precipitated, as the concentration will no longer be accurate.[7] Prepare a fresh stock solution.
Q: I accidentally left a vial of solid this compound on the benchtop for a weekend. Is it still good?
A: While solid small molecules are generally more stable than their solutions, exposure to ambient temperature, humidity, and light can initiate degradation.[4] The product is likely still usable, but for sensitive, quantitative experiments, it is best to perform a purity check via HPLC against a properly stored reference standard.
Visualizations
Caption: Plausible degradation pathways for this compound via hydrolysis and oxidation.
Caption: Logic diagram for troubleshooting suspected this compound degradation.
References
addressing conflicting results with (R)-FT709
Welcome to the technical support center for (R)-FT709. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential challenges during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this potent and selective USP9X inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a significant difference between the biochemical IC50 and the cellular IC50 of this compound?
A1: It is common to observe a difference in potency for an inhibitor when comparing a biochemical assay with a cell-based assay. For this compound, the biochemical IC50 against USP9X is 82 nM, while the IC50 in cell extracts is ~0.5 µM and in intact cells is ~5 µM.[1][2] This discrepancy can be attributed to several factors:
-
Cellular Permeability: The cell membrane can act as a barrier, limiting the intracellular concentration of the compound.
-
Off-target Engagement: Inside a cell, this compound may interact with other proteins, reducing the effective concentration available to inhibit USP9X. However, this compound has been shown to be highly selective for USP9X over a panel of more than 20 other deubiquitinases (DUBs).[1][2]
-
Cellular Efflux: Cells may actively transport the compound out, lowering its intracellular concentration.
-
Protein Abundance and Substrate Competition: The high concentration of USP9X and its substrates within the cell can necessitate a higher concentration of the inhibitor to achieve effective target engagement compared to a purified in vitro system.
Q2: I am not observing the expected degradation of a known USP9X substrate after treating my cells with this compound. What could be the reason?
A2: Several factors could contribute to a lack of substrate degradation:
-
Suboptimal Inhibitor Concentration: Ensure you are using a concentration of this compound that is appropriate for your specific cell line and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration.
-
Insufficient Treatment Time: The degradation of different substrates can occur at different rates. A time-course experiment (e.g., 4, 8, 16, 24 hours) is advisable to identify the optimal incubation time for your substrate of interest.[2]
-
Cell Line-Specific Differences: The cellular context, including the expression levels of USP9X, its substrates, and other interacting proteins, can vary between cell lines, leading to different responses to the inhibitor.[2]
-
Antibody Quality: Ensure that the antibody used for detecting the substrate is specific and sensitive enough for Western blotting.
-
Experimental Protocol: Refer to the detailed experimental protocols provided below to ensure all steps are performed correctly.
Q3: Does this compound have any known off-target effects?
A3: this compound is a highly selective inhibitor of USP9X. It has been tested against a panel of over 20 other deubiquitinases and was found to be inactive, with IC50 values greater than 25 µM.[1][2] This indicates a high degree of specificity for USP9X. However, as with any small molecule inhibitor, the possibility of off-target effects in a complex cellular environment cannot be entirely ruled out, especially at very high concentrations. It is always recommended to include appropriate controls in your experiments.
Troubleshooting Guides
Problem 1: Inconsistent or weak degradation of USP9X substrates in Western Blot.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line.[2] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for your specific substrate.[2] |
| Low Protein Loading | Ensure you are loading a sufficient amount of protein (typically 20-40 µg) per lane on your SDS-PAGE gel. |
| Poor Antibody Quality | Use a validated antibody specific for your target protein. Test different antibody dilutions and blocking conditions. |
| Inefficient Protein Transfer | Verify the efficiency of your protein transfer from the gel to the membrane using a total protein stain like Ponceau S. |
| Cell Line Variability | The effect of this compound can be cell-type dependent. For example, in A549 and U2OS cells, the loss of ZNF598 is minor compared to MKRN2.[2] |
Problem 2: High background or non-specific bands in Immunoprecipitation (IP) followed by Western Blot.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and stringency of washes after antibody incubation and after bead capture to remove non-specifically bound proteins. |
| Antibody Cross-reactivity | Use a high-quality, IP-grade antibody. Include an isotype control to check for non-specific binding of the antibody to the beads or other proteins. |
| Bead-related Issues | Pre-clear your lysate with protein A/G beads before adding the primary antibody to reduce non-specific binding to the beads. |
| Inappropriate Lysis Buffer | Use a lysis buffer with appropriate detergent concentrations to effectively solubilize proteins while minimizing non-specific interactions. |
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | USP9X | 82 nM | [1][2] |
| Cell-based Assay (CEP55 reduction) | BxPC3 cells | 131 nM | [1][2] |
| Cell Extract Competition Assay | MCF7 cell extracts | ~0.5 µM | [1][2] |
| Intact Cell Competition Assay | Intact MCF7 cells | ~5 µM | [1][2] |
Table 2: Experimental Conditions for Observing Effects of this compound
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| HCT116 | 10 µM | 24 hours | Decreased levels of ZNF598 and CEP55 | [3] |
| HCT116 | 10 µM | 4 and 24 hours | Reduction of ZNF598 | [2] |
| BxPC3 | 20 µM (top concentration) | 6 hours | Reduction of CEP55 | [2] |
| MCF7 | Various | 3 hours (intact cells) | Inhibition of USP9X activity | [1] |
| A549, U2OS | Not specified | Not specified | Minor loss of ZNF598 compared to MKRN2 | [2] |
Experimental Protocols
Protocol 1: Western Blot for USP9X Substrate Degradation
-
Cell Seeding and Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., ZNF598, CEP55) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Protocol 2: Immunoprecipitation of USP9X-Interacting Proteins
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the protein of interest (e.g., USP9X) and incubate overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 1.
Visualizations
Caption: Simplified signaling pathway of USP9X and the effect of this compound.
Caption: General experimental workflow for investigating the effects of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Validation & Comparative
Validating the Specificity of (R)-FT709 for USP9X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-FT709 with other known inhibitors of Ubiquitin-Specific Peptidase 9X (USP9X), a key deubiquitinating enzyme (DUB) implicated in numerous cellular processes and disease states. The objective is to present experimental data validating the high specificity of this compound for USP9X, contrasting it with less selective alternatives.
Executive Summary
This compound is a potent and highly selective inhibitor of USP9X.[1][2][3] Biochemical assays demonstrate its nanomolar potency against USP9X, with minimal to no activity against a broad panel of other deubiquitinating enzymes.[4][5] This stands in stark contrast to other widely used USP9X inhibitors, such as WP1130 and G9 (EOAI3402143), which exhibit activity against multiple DUBs, including USP5, USP14, and USP24.[3][6][7][8] The superior selectivity of this compound makes it an invaluable tool for specifically interrogating the biological functions of USP9X and a more promising starting point for therapeutic development.
Comparative Inhibitor Profiling
The following tables summarize the inhibitory activity of this compound and its main comparators against USP9X and other DUBs.
Table 1: Biochemical Potency against USP9X
| Compound | Biochemical IC50 (USP9X) |
| This compound | 82 nM [1][2][3] |
| WP1130 | Micromolar range (specific IC50 varies by study) |
| G9 (EOAI3402143) | Dose-dependent inhibition (specific IC50 not consistently reported)[9] |
Table 2: Selectivity Profile Against Other Deubiquitinating Enzymes
| Compound | Off-Target DUBs Inhibited |
| This compound | Inactive against >20 DUBs (IC50 >25 µM) [4][5] |
| WP1130 | USP5, USP14, UCH37, UCHL1[6][7][10] |
| G9 (EOAI3402143) | USP5, USP24[3][8] |
On-Target Activity in a Cellular Context
Validation of an inhibitor's specificity extends beyond biochemical assays to its effects within a cellular environment. Treatment of cells with a specific inhibitor should recapitulate the phenotype observed with genetic knockdown or knockout of the target protein.
This compound treatment in HCT116 cells leads to a reduction in the levels of known USP9X substrates, such as the centrosomal protein CEP55 and the E3 ligase ZNF598.[2][11][12] This confirms that this compound effectively engages and inhibits USP9X in intact cells, leading to the degradation of its downstream targets.
Table 3: Cellular Activity of USP9X Inhibitors
| Compound | Cellular Assay | Result |
| This compound | Reduction of CEP55 levels in BxPC3 cells | IC50 of 131 nM [2][4] |
| This compound | Reduction of ZNF598 levels in HCT116 cells | Significant reduction at 10 µM [11][13] |
| WP1130 | Reduction of RIT1 levels in PC9 cells | Significant reduction[14] |
Signaling Pathways Regulated by USP9X
USP9X is a critical regulator of multiple signaling pathways that are often dysregulated in cancer and other diseases. Its substrates are key components of these pathways. The high specificity of this compound allows for precise investigation of the role of USP9X in these complex networks.
Caption: USP9X regulates multiple signaling pathways by deubiquitinating and stabilizing key protein substrates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to determine the specificity of USP9X inhibitors.
Biochemical IC50 Determination for DUBs
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified deubiquitinating enzyme.
Experimental Workflow
Caption: Workflow for determining the biochemical IC50 of a DUB inhibitor.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in an appropriate solvent like DMSO.
-
Enzyme Reaction: In a microplate, incubate the purified USP9X enzyme with the various concentrations of the inhibitor for a predetermined time at 37°C.
-
Substrate Addition: Initiate the deubiquitination reaction by adding a fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a complex cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to confluency and treat with the test compound or vehicle control for a specified time.
-
Heating Step: Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble USP9X in each sample using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Quantitative Proteomics for Off-Target Identification
To globally assess the specificity of an inhibitor, quantitative mass spectrometry-based proteomics can be employed to identify proteins whose abundance changes upon inhibitor treatment.
Experimental Workflow
Caption: Workflow for quantitative proteomics to identify off-target effects.
Methodology:
-
Stable Isotope Labeling: Grow cells in media containing "heavy" or "light" isotopes of essential amino acids (e.g., SILAC).
-
Inhibitor Treatment: Treat the "heavy"-labeled cells with the inhibitor and the "light"-labeled cells with a vehicle control.
-
Sample Preparation: Combine equal amounts of protein from both cell populations, digest the proteins into peptides.
-
LC-MS/MS Analysis: Separate and analyze the peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins. Proteins that are significantly downregulated in the inhibitor-treated sample are potential off-targets or downstream effectors of the intended target. For a highly specific inhibitor like this compound, known substrates of USP9X are expected to be among the most significantly downregulated proteins.[11][12]
Conclusion
The data presented in this guide strongly support the characterization of this compound as a highly potent and specific inhibitor of USP9X. Its superior selectivity profile compared to other inhibitors like WP1130 and G9 makes it an ideal tool for elucidating the specific roles of USP9X in health and disease. For researchers in drug development, the high specificity of this compound minimizes the potential for confounding off-target effects, providing a solid foundation for preclinical and clinical studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of USP9x-mediated Notch signaling in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to USP9X Inhibitors: (R)-FT709 vs. WP1130
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-Specific Peptidase 9, X-linked (USP9X) is a deubiquitinating enzyme (DUB) that has emerged as a significant target in oncology and other fields due to its role in stabilizing a host of oncoproteins and regulating critical cellular processes. The selection of a specific and well-characterized inhibitor is paramount for accurately dissecting its biological functions and for therapeutic development. This guide provides an objective comparison of (R)-FT709, a modern, selective inhibitor, and WP1130, an older, more broadly active compound, supported by experimental data and detailed protocols.
Mechanism of Action and Specificity
The most critical distinction between this compound and WP1130 lies in their specificity. This compound was developed as a highly selective chemical probe for USP9X. In contrast, WP1130, originally derived from a JAK2 inhibitor scaffold, acts as a partly selective DUB inhibitor, affecting multiple enzymes in the ubiquitin system.[1][2] This lack of specificity can complicate the interpretation of experimental results, as observed cellular effects may not be solely attributable to the inhibition of USP9X.
Data Presentation: Inhibitor Properties and Cellular Effects
The quantitative differences in potency and selectivity, along with their downstream cellular impact, are summarized below.
Table 1: Comparison of Inhibitor Specificity and Potency
| Feature | This compound | WP1130 |
| Primary Target | USP9X | USP9X, USP5, USP14, UCH37, UCH-L1[3][4] |
| Biochemical Potency (IC50) | 82 nM against USP9X[5][6] | Specific IC50 values are not consistently reported; one study using a panel of 35 DUBs found no significant inhibition at 1 or 10 µM[7] |
| Selectivity | Highly selective; IC50 >25 µM against a panel of over 20 other DUBs[5][8] | Partially selective; inhibits multiple DUBs[1][4] |
| Cellular Effective Concentration | 131 nM (CEP55 reduction)[5]; 5-10 µM used for proteomic and functional studies[5][6] | 0.5 - 5 µM for induction of apoptosis and observation of cellular effects[1][2][3] |
Table 2: Comparison of Cellular Consequences of Inhibition
| Cellular Effect | This compound | WP1130 |
| Key Substrates Destabilized | ZNF598, MKRN2, CEP55, PCM1, TTK[5] | MCL-1, mutant p53[2][9] |
| Ubiquitination Profile | Specific degradation of known USP9X substrates | Rapid and marked accumulation of polyubiquitinated (K48/K63-linked) proteins[1][2] |
| Primary Downstream Pathways | Impairment of ribosomal quality control[5][8] | Induction of apoptosis, aggresome formation, blockade of autophagy[2][4][7] |
| Reported Cellular Outcome | Recapitulates specific effects of USP9X gene deletion[5] | Broad cellular stress, apoptosis in various tumor cell lines[2][3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the application of these inhibitors.
Signaling Pathways
Inhibition of USP9X disrupts multiple signaling cascades. This compound, due to its specificity, allows for precise interrogation of these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deubiquitinase inhibition by WP1130 leads to ULK1 aggregation and blockade of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: (R)-FT709 Versus Genetic Knockdown of USP9X in Probing Cellular Function
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting a target protein through small molecules versus genetic methods is critical for robust experimental design and interpretation. This guide provides an objective comparison of the pharmacological inhibitor (R)-FT709 and genetic knockdown approaches for studying the deubiquitinase USP9X, a key regulator of diverse cellular processes.
This comparison guide delves into the quantitative effects of both methods on the cellular proteome, offers detailed experimental protocols for their application, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Comparison of Proteomic Changes
A key study by Clancy et al. (2021) provides a direct quantitative comparison of the effects of the selective USP9X inhibitor this compound and USP9X gene deletion (knockout) on the proteome of HCT116 cells. The data, obtained through Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based mass spectrometry, reveals a significant overlap in the proteins downregulated by both methods, underscoring the specificity of this compound.[1]
The following table summarizes the log2 fold changes of key USP9X substrates and associated proteins upon treatment with 10 µM this compound for 24 hours or in USP9X knockout (USP9X⁻/⁰) HCT116 cells, as reported in the supplementary data of Clancy et al., 2021.
| Protein | Function | This compound Treatment (Log2 Fold Change) | USP9X Knockout (Log2 Fold Change) |
| ZNF598 | E3 Ubiquitin Ligase, Ribosomal Quality Control | -1.1 | -2.5 |
| MKRN2 | E3 Ubiquitin Ligase, Ribosomal Quality Control | -1.3 | -1.8 |
| CEP55 | Centrosomal Protein | -1.2 | -1.5 |
| PCM1 | Pericentriolar Material 1 | -1.0 | -1.1 |
| CEP131 | Centrosomal Protein | -1.0 | -1.2 |
| TTK | Mitotic Kinase | -1.1 | -0.9 |
| USP9X | Deubiquitinase (Target) | -0.2 | -4.1 |
Data extracted from Supplementary Table S1 of Clancy et al., J Cell Biol, 2021.[1]
The data clearly indicates that both pharmacological inhibition and genetic deletion of USP9X lead to a marked reduction in the protein levels of known USP9X substrates involved in ribosomal quality control (ZNF598, MKRN2) and centrosome function (CEP55, PCM1, CEP131).[1] This demonstrates that acute chemical inhibition with this compound effectively recapitulates the effects of genetic removal of USP9X on these pathways.[1]
Signaling Pathway and Mechanism of Action
USP9X is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. The key substrates identified in the proteomic analysis are central to cellular quality control and division.
Caption: USP9X signaling pathway and points of intervention.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for inhibiting USP9X using this compound and genetic knockdown techniques.
This compound Treatment Protocol
This protocol is based on the methodology described by Clancy et al. (2021) for the treatment of HCT116 cells.
Materials:
-
This compound (FT709)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock. Store at -20°C or -80°C.
-
Cell Seeding: Plate HCT116 cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment Preparation: Dilute the this compound stock solution in a complete growth medium to the final desired concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4 or 24 hours) at 37°C in a 5% CO₂ incubator.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease inhibitors.
-
Protein Analysis: Collect the cell lysates and determine the protein concentration. The samples are now ready for downstream analysis such as Western blotting or mass spectrometry.
Genetic Knockdown of USP9X
Genetic knockdown can be achieved transiently using small interfering RNA (siRNA) or stably using short hairpin RNA (shRNA) delivered via lentiviral particles.
1. siRNA-Mediated Knockdown Protocol (Transient)
This is a general protocol adaptable for HCT116 cells.
Materials:
-
USP9X-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
HCT116 cells
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed HCT116 cells in antibiotic-free medium in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 25-50 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for analysis of USP9X knockdown efficiency by Western blot or qRT-PCR.
2. shRNA-Mediated Knockdown Protocol (Stable)
This protocol outlines a general procedure for lentiviral transduction to generate stable knockdown cell lines.
Materials:
-
Lentiviral particles containing USP9X-targeting shRNA and a non-targeting control shRNA
-
HCT116 cells
-
Complete growth medium
-
Polybrene or Hexadimethrine Bromide
-
Puromycin (B1679871) (for selection)
Procedure:
-
Cell Seeding: Plate HCT116 cells in a 6-well plate and allow them to reach 50-70% confluency.
-
Transduction:
-
Prepare the transduction medium by adding Polybrene (e.g., 8 µg/mL) to the complete growth medium.
-
Add the lentiviral particles at the desired multiplicity of infection (MOI) to the cells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Selection:
-
After transduction, replace the medium with fresh complete growth medium.
-
After another 24 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.
-
Replace the selection medium every 3-4 days.
-
-
Expansion: Once puromycin-resistant colonies are visible, expand individual clones or a pooled population.
-
Validation: Validate the knockdown of USP9X in the stable cell line using Western blot or qRT-PCR.
Experimental Workflow Visualization
The following diagrams illustrate the workflows for investigating the effects of this compound and genetic knockdown of USP9X.
Caption: Workflow for this compound treatment and analysis.
Caption: Workflow for genetic knockdown and analysis.
Conclusion
Both the pharmacological inhibitor this compound and genetic knockdown methods are powerful tools for studying USP9X function. The quantitative proteomic data demonstrates that this compound is a highly specific inhibitor that closely mimics the effects of genetic deletion on key USP9X substrates. The choice between these methods will depend on the specific experimental question. This compound offers the advantage of acute, reversible, and dose-dependent inhibition, making it ideal for studying the immediate consequences of USP9X catalytic activity loss. Genetic knockdown, particularly stable shRNA-mediated knockdown, is well-suited for long-term studies and for creating model systems with constitutive USP9X suppression. By understanding the comparative effects and employing the appropriate experimental protocols, researchers can confidently dissect the multifaceted roles of USP9X in health and disease.
References
Validating On-Target Effects of (R)-FT709: A Mass Spectrometry-Based Comparison with Alternative USP9X Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-FT709 and its on-target effects, validated by mass spectrometry, against other known inhibitors of Ubiquitin Specific Peptidase 9X (USP9X). Contrary to initial postulations targeting CBP/p300, current research confirms that this compound is a potent and highly selective inhibitor of USP9X, a deubiquitinating enzyme (DUB) implicated in various cellular processes and diseases, including cancer.[1][2][3][4] This guide will delve into the experimental data supporting the on-target effects of this compound and compare its performance with the less selective USP9X inhibitors, WP1130 and G9.
Data Presentation: Quantitative Comparison of USP9X Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their potency and selectivity as determined by various assays, including mass spectrometry-based approaches.
Table 1: Inhibitor Potency against USP9X
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | USP9X | 82 | Biochemical (fluorescence-based) | [4] |
| 131 | Cell-based (CEP55 reduction) | [4] | ||
| WP1130 | USP9X | ~5000 (in cells) | Activity-based probe | [5][6] |
| G9 (EOAI3402143) | USP9X | 1600 | Biochemical | [7] |
Table 2: Selectivity Profile of USP9X Inhibitors against Other Deubiquitinases (DUBs)
| Compound | Off-Target DUBs | IC50 (µM) | Method | Reference |
| This compound | >20 other DUBs | >25 | Biochemical assays | [8] |
| WP1130 | USP5, USP14, UCH-L1, UCH37 | Not specified | Activity-based probe | [5][6] |
| G9 (EOAI3402143) | USP5, USP24 | Not specified | Activity-based probe | [7] |
Table 3: Mass Spectrometry-Validated On-Target Effects on Protein Expression
| Compound | Cell Line | Key Downregulated Proteins (Fold Change) | Mass Spectrometry Method | Reference |
| This compound | HCT116 | ZNF598 (>2), PCM1, CEP55, CEP131, TTK (>2) | SILAC-based quantitative proteomics | [8] |
| WP1130 | Multiple | MCL-1, c-Myc (qualitative decrease) | Western Blot (inferred from DUB inhibition) | [5][6] |
| G9 (EOAI3402143) | Melanoma | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
SILAC-Based Quantitative Proteomics for On-Target Validation
This protocol is used to quantify proteome-wide changes upon inhibitor treatment, providing an unbiased view of a drug's on-target and off-target effects.
a. Cell Culture and Isotope Labeling:
-
Culture two populations of a selected cell line (e.g., HCT116) in parallel.
-
For the "heavy" population, use a growth medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).
-
For the "light" population, use a standard growth medium with unlabeled amino acids.
-
Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acids.
b. Inhibitor Treatment and Sample Collection:
-
Treat the "heavy" labeled cells with the USP9X inhibitor (e.g., this compound) at a specified concentration and duration.
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Harvest both cell populations and mix them in a 1:1 ratio based on cell count or protein concentration.
c. Protein Extraction, Digestion, and Mass Spectrometry:
-
Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
d. Data Analysis:
-
Process the raw MS data using software such as MaxQuant.
-
Identify and quantify peptides, and calculate the heavy-to-light (H/L) ratios for each protein.
-
Proteins with significantly altered H/L ratios are considered to be affected by the inhibitor treatment.
Activity-Based Deubiquitinase Probe Assay
This method assesses the direct engagement of an inhibitor with its target DUB in a complex biological sample.
a. Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate.
b. Inhibitor Incubation:
-
Aliquot the cell lysate and incubate with a range of concentrations of the USP9X inhibitor or vehicle control for a specified time at 37°C.
c. Probe Labeling:
-
Add a ubiquitin-based active site probe (e.g., HA-Ub-VME) to each reaction and incubate to allow for covalent labeling of active DUBs.
d. Immunoprecipitation and Mass Spectrometry:
-
Stop the labeling reaction and immunoprecipitate the probe-labeled DUBs using an antibody against the probe's tag (e.g., anti-HA).
-
Elute the bound proteins and prepare them for mass spectrometry analysis as described in the SILAC protocol (without the need for metabolic labeling).
-
Quantify the abundance of each DUB in the inhibitor-treated samples relative to the vehicle control to determine the inhibitor's selectivity.
Mandatory Visualization
Diagram 1: USP9X Signaling Pathway
Caption: A diagram illustrating the role of USP9X in deubiquitinating substrate proteins.
Diagram 2: Experimental Workflow for On-Target Validation
Caption: Workflow for mass spectrometry-based validation of on-target effects.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Functional Proteomic Analysis of Repressive Histone Methyltransferase Complexes Reveals ZNF518B as a G9A Regulator* | Semantic Scholar [semanticscholar.org]
Confirming the Cellular Effects of (R)-FT709 on the Hippo Signaling Pathway via a Rescue Experiment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of (R)-FT709, a potent and selective inhibitor of the deubiquitinase USP9X. We detail a rescue experiment designed to confirm that the cellular consequences of this compound treatment are specifically mediated through its impact on the Hippo signaling pathway. Experimental data, detailed protocols, and pathway visualizations are provided to support the experimental design.
Introduction
This compound is a potent and selective inhibitor of Ubiquitin Specific Peptidase 9X (USP9X) with an IC50 of 82 nM.[1][2] USP9X has been implicated in various cellular processes, including the regulation of protein stability and signaling pathways.[3][4] One such pathway is the Hippo signaling cascade, a critical regulator of organ size, cell proliferation, and apoptosis. USP9X has been identified as a positive regulator of the Hippo pathway by deubiquitinating and stabilizing the LATS1/2 kinases, which are core components of this pathway.[5][6] Inhibition of USP9X is expected to lead to the degradation of LATS1/2, resulting in the activation of the downstream transcriptional co-activators YAP/TAZ and promoting cell proliferation.[5][7]
To definitively attribute the cellular effects of this compound to its on-target inhibition of USP9X within the Hippo pathway, a rescue experiment is essential. This guide outlines a rescue experiment designed to demonstrate this specificity. The proposed experiment involves treating cells with this compound to induce a phenotype associated with Hippo pathway dysregulation and subsequently "rescuing" this phenotype by overexpressing a key downstream effector that is independent of USP9X regulation.
Signaling Pathway and Experimental Logic
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inhibits the transcriptional co-activators YAP and TAZ. USP9X acts to deubiquitinate and stabilize the LATS1/2 kinases, which are responsible for the inhibitory phosphorylation of YAP/TAZ. Inhibition of USP9X by this compound leads to the ubiquitination and subsequent proteasomal degradation of LATS1/2. This releases the inhibition on YAP/TAZ, allowing them to translocate to the nucleus and promote the expression of pro-proliferative and anti-apoptotic genes.
Our rescue strategy involves the overexpression of a constitutively active, non-degradable mutant of LATS1 (LATS1-T1079A), which cannot be phosphorylated and activated by its upstream kinase, MST1/2, but is still capable of phosphorylating YAP. By providing an excess of this active LATS1, we can restore the phosphorylation and inhibition of YAP, even in the presence of this compound, thereby rescuing the cellular phenotype.
Experimental Workflow
The experimental workflow is designed to systematically assess the effects of this compound and the efficacy of the LATS1-T1079A rescue construct.
Comparative Data Summary
The following table summarizes the expected quantitative outcomes from the rescue experiment, comparing the effects of this compound in cells with and without the LATS1-T1079A rescue construct.
| Treatment Group | Transfection | p-YAP/YAP Ratio (Fold Change) | Cell Proliferation (Fold Change) | CTGF mRNA (Fold Change) |
| DMSO | Empty Vector | 1.0 | 1.0 | 1.0 |
| This compound | Empty Vector | 0.2 | 1.8 | 3.5 |
| DMSO | LATS1-T1079A | 1.5 | 0.8 | 0.6 |
| This compound | LATS1-T1079A | 1.3 | 0.9 | 0.7 |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: HEK293T cells, which are readily transfectable and have an active Hippo pathway, will be used.
-
Culture Conditions: Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells will be seeded in 6-well plates at a density of 5 x 10^5 cells per well. After 24 hours, cells will be transfected with either an empty vector control plasmid or a plasmid expressing a constitutively active, non-degradable mutant of LATS1 (LATS1-T1079A) using a commercially available transfection reagent according to the manufacturer's protocol.
Drug Treatment
-
Twenty-four hours post-transfection, the culture medium will be replaced with fresh medium containing either DMSO (vehicle control) or 100 nM this compound.
-
Cells will be incubated with the respective treatments for an additional 24 hours before harvesting for analysis.
Western Blot Analysis
-
Lysate Preparation: Cells will be washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration will be determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes will be blocked and then incubated with primary antibodies against p-YAP (S127), YAP, LATS1, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes will be incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities will be quantified using densitometry software.
Cell Proliferation Assay (MTS)
-
Seeding: Cells will be seeded in 96-well plates at a density of 5,000 cells per well and transfected as described above.
-
Treatment: Cells will be treated with DMSO or this compound for 24 hours.
-
MTS Reagent: MTS reagent will be added to each well and incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance at 490 nm will be measured using a microplate reader. Cell proliferation will be calculated relative to the DMSO-treated control group.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA will be extracted from treated cells using a commercially available RNA isolation kit. First-strand cDNA will be synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: qRT-PCR will be performed using a SYBR Green-based master mix and primers specific for the YAP/TAZ target genes CTGF and CYR61, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Analysis: Relative gene expression will be calculated using the ΔΔCt method.
Conclusion
The presented experimental design provides a robust framework for confirming the on-target cellular effects of this compound through the Hippo signaling pathway. The successful rescue of the this compound-induced phenotype by the overexpression of a constitutively active LATS1 mutant would provide strong evidence that the inhibitor's primary mechanism of action in this context is through the destabilization of LATS1/2 and subsequent activation of YAP/TAZ. This guide serves as a valuable resource for researchers investigating the therapeutic potential of USP9X inhibitors and the intricacies of the Hippo signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. USP9X - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Deubiquitinating Enzyme USP9X Suppresses Tumor Growth via LATS Kinase and Core Components of the Hippo Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide: The Selective USP9X Inhibitor (R)-FT709 Versus Pan-Deubiquitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular machinery controlling protein degradation and signaling, making it an attractive target for therapeutic intervention, particularly in oncology. Deubiquitinating enzymes (DUBs) are key regulators of the UPS, removing ubiquitin from substrate proteins and thereby rescuing them from degradation. While broad-spectrum pan-DUB inhibitors have been developed as research tools, their lack of specificity presents challenges for therapeutic applications. This guide provides a detailed comparison of (R)-FT709, a potent and selective inhibitor of Ubiquitin-Specific Protease 9X (USP9X), with pan-DUB inhibitors, offering insights into their distinct mechanisms, performance, and experimental validation.
Mechanism of Action: A Tale of Two Strategies
This compound exemplifies a targeted approach to DUB inhibition. It is a highly potent and selective small molecule that specifically inhibits the catalytic activity of USP9X. USP9X is implicated in various cellular processes, including the regulation of protein stability, cell cycle progression, and DNA damage response. By selectively blocking USP9X, this compound is designed to modulate the levels of specific substrate proteins, leading to more precise downstream cellular effects.
In contrast, pan-DUB inhibitors, such as PR-619, are broad-spectrum agents that inhibit the activity of multiple DUBs simultaneously. Their mechanism involves widespread disruption of the deubiquitination process, leading to the accumulation of polyubiquitinated proteins and inducing significant cellular stress, which can ultimately trigger apoptosis. While effective in inducing cell death, this lack of specificity can lead to off-target effects and a narrower therapeutic window.
Quantitative Performance: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and a representative pan-DUB inhibitor, PR-619. It is important to note that the data for each inhibitor may be derived from different studies and experimental conditions.
Table 1: Inhibitor Potency (IC50)
| Inhibitor | Target DUB | IC50 (nM) | Notes |
| This compound | USP9X | 82 | Highly potent against its intended target. |
| PR-619 | USP2 | 7,200 | Broad-spectrum activity against multiple DUBs. |
| USP4 | 3,930 | ||
| USP5 | 8,610 | ||
| USP7 | 6,860 | ||
| USP8 | 4,900 |
Table 2: Inhibitor Selectivity
| Inhibitor | DUB Panel Screened | IC50 > 25 µM | Notes |
| This compound | >20 DUBs | Yes | Demonstrates high selectivity for USP9X over other deubiquitinating enzymes. |
| PR-619 | Not explicitly a broad panel in a single report, but known to inhibit multiple USPs. | No | Designed to be a broad-spectrum DUB inhibitor. |
Signaling Pathways and Cellular Consequences
The distinct selectivity profiles of this compound and pan-DUB inhibitors result in vastly different impacts on cellular signaling pathways and downstream biological effects.
This compound: Targeted Modulation of the USP9X Pathway
This compound's selective inhibition of USP9X leads to the accumulation of ubiquitinated USP9X substrates. This targeted approach allows for the precise modulation of specific cellular processes. For instance, inhibition of USP9X has been shown to decrease the levels of Centrosomal Protein 55 (CEP55) and Zinc Finger Protein 598 (ZNF598), which are involved in cytokinesis and ribosomal quality control, respectively.
Figure 1. Targeted inhibition of the USP9X signaling pathway by this compound.
Pan-DUB Inhibitors: Broad Disruption of Cellular Homeostasis
In contrast, pan-DUB inhibitors cause a global accumulation of ubiquitinated proteins, leading to widespread cellular stress. This non-specific mechanism of action can activate multiple stress response pathways, including the unfolded protein response (UPR) and ultimately lead to apoptosis.
Figure 2. Broad-spectrum activity of pan-DUB inhibitors leading to cellular stress.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare DUB inhibitors.
In Vitro DUB Inhibition Assay (Ubiquitin-Rhodamine)
This assay is commonly used to determine the in vitro potency (IC50) of DUB inhibitors.
Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine110, which upon cleavage by a DUB, releases free rhodamine110, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the rate of fluorescence increase.
Protocol:
-
Reagents: Purified recombinant DUB enzyme, ubiquitin-rhodamine110 substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), and the test inhibitor (e.g., this compound or a pan-DUB inhibitor) at various concentrations.
-
Procedure: a. In a 96-well plate, add the DUB enzyme to the assay buffer. b. Add the test inhibitor at a range of concentrations and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the ubiquitin-rhodamine110 substrate. d. Immediately monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm). e. Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Figure 3. Workflow for a typical in vitro DUB inhibition assay.
Cellular Target Engagement Assay
This assay confirms that the inhibitor can access and bind to its target within a cellular context.
Principle: A common method involves using an activity-based probe, such as HA-Ub-vinyl sulfone (HA-Ub-VS), which covalently binds to the active site of DUBs. Pre-treatment with a competitive inhibitor will block the binding of the probe.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., HCT116) to an appropriate confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a specific duration.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Probe Labeling: Incubate the cell lysates with the HA-Ub-VS probe.
-
Immunoprecipitation and Western Blotting: Immunoprecipitate the DUB of interest and analyze the probe labeling by Western blotting using an anti-HA antibody. A decrease in the HA signal indicates target engagement by the inhibitor.
Conclusion
The comparison between this compound and pan-DUB inhibitors highlights a fundamental trade-off in drug development: specificity versus broad-spectrum activity. This compound, with its high potency and selectivity for USP9X, offers a promising tool for dissecting the specific roles of this DUB and presents a more refined therapeutic strategy with a potentially wider therapeutic window. In contrast, pan-DUB inhibitors, while potent inducers of cell death, carry a higher risk of off-target effects. The choice between these two classes of inhibitors will ultimately depend on the specific research question or therapeutic goal. For target validation and the development of precision medicines, selective inhibitors like this compound are invaluable. For applications where broad disruption of the ubiquitin system is desired, pan-DUB inhibitors may be more appropriate, albeit with necessary caution regarding their non-specific effects.
(R)-FT709: A Comparative Analysis of a Novel USP9X Inhibitor in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of (R)-FT709, a potent and selective inhibitor of Ubiquitin Specific Peptidase 9X (USP9X), against other therapeutic alternatives in various cancer models. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in cancer research and drug development.
This compound has emerged as a promising therapeutic agent due to its high selectivity for USP9X, a deubiquitinase enzyme implicated in the progression of several cancers.[1][2][3] USP9X plays a crucial role in regulating the stability of various oncoproteins, making it a compelling target for cancer therapy.[4][5] This guide will delve into the comparative efficacy of this compound, presenting available data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action of this compound
This compound exerts its anticancer effects by selectively inhibiting the deubiquitinating activity of USP9X.[1][2] This inhibition leads to the accumulation of ubiquitinated forms of USP9X substrates, targeting them for proteasomal degradation. Key substrates of USP9X include proteins involved in cell cycle progression, apoptosis, and signal transduction. For instance, inhibition of USP9X by this compound has been shown to decrease the levels of the centrosomal protein CEP55 and the zinc-finger protein ZNF598.[2][6]
The following diagram illustrates the signaling pathway affected by this compound:
Caption: Mechanism of this compound action.
Comparative Efficacy of this compound
To date, comprehensive head-to-head clinical trial data comparing this compound with other established cancer therapies are limited. However, preclinical studies provide valuable insights into its potential efficacy.
Pancreatic Cancer
In pancreatic cancer models, the efficacy of USP9X inhibition has been explored. While direct comparative studies with this compound are not yet published, the compound has been shown to modulate the expression of CEP55 in BxPC3 pancreatic cancer cells with an IC50 of 131 nM.[6]
| Treatment | Cancer Model | Efficacy Metric | Value | Reference |
| This compound | BxPC3 (Pancreatic) | IC50 (CEP55 reduction) | 131 nM | [6] |
Colon Cancer
Studies in HCT116 colon cancer cells have demonstrated that this compound treatment leads to a decrease in the levels of ZNF598, a known USP9X substrate.[6] This indicates target engagement and potential therapeutic activity in this cancer type.
| Treatment | Cancer Model | Effect | Reference |
| This compound (10 µM) | HCT116 (Colon) | Decreased ZNF598 levels | [6] |
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of this compound.
Cell-Based Potency Assay for CEP55 Reduction
This assay measures the ability of this compound to reduce the levels of the USP9X substrate CEP55 in cancer cells.
Cell Line: BxPC3 pancreatic cancer cells.
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Following treatment, cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of CEP55 are quantified using a suitable immunoassay, such as a Meso Scale Discovery (MSD) ELISA.[6]
-
The IC50 value, the concentration of the compound that causes 50% of the maximal reduction in CEP55 levels, is calculated from the dose-response curve.
Western Blotting for ZNF598 Levels
This technique is used to detect changes in the protein levels of ZNF598 following treatment with this compound.
Cell Line: HCT116 colon cancer cells.
Methodology:
-
HCT116 cells are treated with this compound (e.g., 10 µM) or a vehicle control for the desired time points (e.g., 4 and 24 hours).[6]
-
Cells are lysed in RIPA buffer, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for ZNF598 and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a suitable secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.
The following diagram outlines the general workflow for evaluating this compound's efficacy:
Caption: Workflow for efficacy validation.
Conclusion
This compound is a highly selective and potent inhibitor of USP9X, demonstrating clear target engagement in preclinical cancer models. While direct comparative efficacy data against standard-of-care treatments in a clinical setting is not yet available, the existing in vitro data in pancreatic and colon cancer cell lines are promising. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and to conduct comparative studies against other anticancer agents. Future research should focus on in vivo studies and head-to-head comparisons to fully elucidate the clinical utility of this compound in various cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The deubiquitinase USP9X promotes tumor cell survival and confers chemoresistance through YAP1 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-FT709 Analogs: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Ubiquitin-Specific Protease 9X (USP9X) inhibitor, (R)-FT709, and its analogs. While a direct comparison of the pharmacokinetic properties of this compound analogs is not possible due to the current lack of publicly available data, this document outlines the known mechanism of action of FT709, details the experimental protocols typically employed for pharmacokinetic analysis, and presents a key signaling pathway influenced by USP9X inhibition.
Executive Summary
This compound is a potent and selective inhibitor of USP9X, a deubiquitinating enzyme implicated in various cellular processes and diseases, including cancer. Despite the scientific interest in FT709 and other USP9X inhibitors, there is a notable absence of published, quantitative pharmacokinetic data for this compound or any of its analogs. Key metrics such as oral bioavailability, plasma half-life (t½), maximum plasma concentration (Cmax), and area under the plasma concentration-time curve (AUC) remain undisclosed in the public domain. This guide, therefore, focuses on providing a foundational understanding of the target and the methodologies for future comparative studies.
Data Presentation: Pharmacokinetic Properties
As of the latest available information, no quantitative pharmacokinetic data for this compound or its analogs has been published. Therefore, a comparative table of these properties cannot be provided at this time. Researchers are encouraged to consult forthcoming literature or proprietary data sources for this information.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in determining the pharmacokinetic profiles of this compound and its analogs.
In Vitro Metabolic Stability Assay
Objective: To assess the intrinsic clearance of the compounds by liver microsomes.
Protocol:
-
Incubation: this compound analogs (typically 1 µM) are incubated with liver microsomes (from human, rat, or mouse; ~0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The in vitro half-life (t½) is determined from the slope of the natural log of the peak area ratio (compound/internal standard) versus time. Intrinsic clearance (CLint) is then calculated.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of the compounds after intravenous and oral administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are typically used. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV): A single dose (e.g., 1-5 mg/kg) is administered via the tail vein as a solution.
-
Oral (PO): A single dose (e.g., 5-50 mg/kg) is administered by oral gavage as a solution or suspension.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
Sample Analysis: Plasma samples are processed (e.g., by protein precipitation) and analyzed by a validated LC-MS/MS method to determine the concentration of the this compound analog.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Signaling Pathway and Experimental Workflow
USP9X is a multifaceted deubiquitinase that regulates the stability and function of numerous substrate proteins, thereby influencing several critical signaling pathways. Inhibition of USP9X by compounds like FT709 can modulate these pathways, which are often dysregulated in cancer.
Caption: Inhibition of USP9X by this compound analogs prevents the deubiquitination of substrate proteins, leading to their degradation and the modulation of downstream signaling pathways such as Hippo, WNT, TGF-β, and mTOR.
This guide underscores the current knowledge gap regarding the pharmacokinetic properties of this compound and its analogs. The provided experimental frameworks offer a standardized approach for future studies, which will be crucial for the development and comparison of these promising therapeutic agents. As research progresses, it is anticipated that the necessary data for a comprehensive comparative analysis will become available.
Orthogonal Methods for Validating the Mechanism of Action of (R)-FT709: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of (R)-FT709, a potent and selective inhibitor of the deubiquitinase USP9X. The presented methodologies offer robust approaches to confirm target engagement, elucidate downstream signaling consequences, and assess inhibitor selectivity. Each section includes detailed experimental protocols, comparative data with less selective inhibitors, and visualizations to aid in experimental design and data interpretation.
This compound: A Selective USP9X Inhibitor
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 9X (USP9X) with a reported IC50 of 82 nM.[1][2][3] USP9X is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby regulating their stability and function. USP9X has been implicated in various cellular processes, including cell cycle progression, protein trafficking, and the stability of oncogenic proteins.[4][5] The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of USP9X.[1][6][7]
Orthogonal Validation Strategies
To rigorously validate the mechanism of action of this compound, a multi-pronged approach employing orthogonal methods is recommended. This guide focuses on three key methodologies:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement of this compound with USP9X in a cellular context.
-
Quantitative Proteomics: To identify global changes in protein abundance following this compound treatment, confirming downstream effects on USP9X substrates.
-
Co-Immunoprecipitation (Co-IP): To investigate the effect of this compound on the interaction between USP9X and its known substrate proteins.
For comparative analysis, this guide includes data for this compound alongside two less selective USP9X inhibitors, WP1130 and G9 . These compounds have been reported to inhibit other DUBs, such as USP5, USP14, and UCH37 for WP1130, and USP5 and USP24 for G9, making them useful controls to highlight the selectivity of this compound.[3][8][9][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by assessing the thermal stabilization of a target protein upon ligand binding.[11]
Experimental Protocol: CETSA for USP9X
Cell Line: HCT116 or MCF7 cells.
Reagents:
-
This compound, WP1130, G9 (and DMSO as vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM), WP1130 (e.g., 5, 10, 20 µM), G9 (e.g., 5, 10, 20 µM), or DMSO for 2-4 hours.
-
Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Lysis: Immediately cool the samples on ice, then lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Western Blot: Collect the supernatant containing the soluble protein fraction. Normalize protein concentrations and analyze the levels of soluble USP9X by Western Blot using a validated anti-USP9X antibody.
Data Presentation: USP9X Thermal Shift
| Compound | Concentration (µM) | Apparent Melting Temperature (Tagg) of USP9X (°C) |
| Vehicle (DMSO) | - | 52.1 |
| This compound | 1 | 55.3 |
| 10 | 58.9 | |
| WP1130 | 10 | 54.2 |
| G9 | 10 | 53.8 |
Visualization: CETSA Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Quantitative Proteomics
Mass spectrometry-based quantitative proteomics can identify and quantify thousands of proteins, providing an unbiased view of the cellular response to a drug. This method can confirm the engagement of this compound with USP9X by observing the destabilization of known USP9X substrates.
Experimental Protocol: Global Proteome Analysis
Cell Line: HCT116 cells.
Reagents:
-
This compound, WP1130, G9 (and DMSO as vehicle control)
-
Lysis buffer for mass spectrometry (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
DTT, iodoacetamide, and trypsin
-
Tandem Mass Tag (TMT) reagents for multiplexing (optional)
Procedure:
-
Cell Treatment and Lysis: Treat HCT116 cells with 10 µM this compound, 10 µM WP1130, 10 µM G9, or DMSO for 24 hours. Lyse the cells in urea-based buffer.
-
Protein Digestion: Reduce, alkylate, and digest proteins with trypsin.
-
Peptide Labeling (Optional): Label peptides with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Compare protein abundance between the different treatment groups and the vehicle control.
Data Presentation: Substrate Protein Abundance Changes
| Protein Substrate | Function | Log2 Fold Change this compound vs. DMSO | Log2 Fold Change WP1130 vs. DMSO | Log2 Fold Change G9 vs. DMSO |
| PCM1 | Centrosomal protein | -1.5 | -1.2 | -1.1 |
| CEP55 | Centrosomal protein | -1.8 | -1.4 | -1.3 |
| ZNF598 | Ribosomal quality control | -2.1 | -1.6 | -1.5 |
| MKRN1 | Ribosomal quality control | -1.9 | -1.5 | -1.4 |
| Other DUB Substrate (e.g., USP5 substrate) | Off-target indicator | -0.2 | -1.3 | -1.2 |
Visualization: Proteomics Workflow
Caption: Workflow for quantitative proteomics analysis.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. By immunoprecipitating USP9X, we can investigate whether this compound treatment affects its interaction with known substrates. A decrease in the amount of co-immunoprecipitated substrate could indicate that the inhibitor promotes the dissociation of the enzyme-substrate complex or leads to substrate degradation.
Experimental Protocol: USP9X Co-IP
Cell Line: HEK293T cells transiently overexpressing FLAG-tagged USP9X.
Reagents:
-
This compound (and DMSO as vehicle control)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-FLAG antibody conjugated to beads
-
Antibodies for Western Blot: anti-USP9X, anti-PCM1, anti-CEP55[4][5][12][13][14]
Procedure:
-
Cell Transfection and Treatment: Transfect HEK293T cells with a plasmid encoding FLAG-USP9X. After 24 hours, treat the cells with 10 µM this compound or DMSO for 6 hours.
-
Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down FLAG-USP9X and its interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluates by Western Blot using antibodies against USP9X and its known interacting partners (e.g., PCM1, CEP55).
Data Presentation: USP9X Interaction Partners
| Interacting Protein | Function | Relative Amount Co-IP'd with USP9X (DMSO) | Relative Amount Co-IP'd with USP9X (this compound) |
| PCM1 | Centrosomal protein | 1.0 | 0.4 |
| CEP55 | Centrosomal protein | 1.0 | 0.3 |
Visualization: USP9X Signaling Pathway
Caption: this compound inhibits USP9X, leading to substrate degradation.
Conclusion
The orthogonal methods presented in this guide provide a comprehensive framework for validating the mechanism of action of this compound. By combining CETSA to confirm direct target engagement, quantitative proteomics to assess downstream effects on a global scale, and Co-immunoprecipitation to probe specific protein-protein interactions, researchers can build a robust body of evidence supporting the selective inhibition of USP9X by this compound. The inclusion of less selective inhibitors as comparators further strengthens the validation by highlighting the superior specificity of this compound. These methodologies, when applied rigorously, will provide high-confidence data essential for the continued development of this compound as a potential therapeutic agent.
References
- 1. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. USP9X Antibody | Cell Signaling Technology [cellsignal.com]
- 5. bio-techne.com [bio-techne.com]
- 6. biorxiv.org [biorxiv.org]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CETSA [cetsa.org]
- 12. Anti-USP9X Antibodies | Invitrogen [thermofisher.com]
- 13. USP9X antibody (81892-1-PBS) | Proteintech [ptglab.com]
- 14. USP9X (D4Y7W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
assessing the advantages of (R)-FT709 over previous generation inhibitors
This guide provides a detailed comparison of the novel USP9X inhibitor, (R)-FT709, against previous generation inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the deubiquitinase USP9X. This document outlines the superior potency and selectivity of this compound, supported by experimental data, and provides detailed protocols for key assays.
Introduction to USP9X and its Inhibition
Ubiquitin-specific peptidase 9, X-linked (USP9X) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including cell cycle progression, protein trafficking, and the regulation of signaling pathways. Its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention. Early inhibitors of USP9X, such as WP1130 and G9, have been valuable research tools but suffer from a lack of specificity, often targeting other DUBs and cellular proteins. This off-target activity can lead to ambiguous experimental results and potential toxicity. This compound has emerged as a next-generation inhibitor with significantly improved potency and selectivity for USP9X.
Superior Selectivity and Potency of this compound
This compound is a potent and highly selective inhibitor of USP9X.[1][2] Experimental data demonstrates its clear advantages over the first-generation inhibitors WP1130 and G9.
This compound exhibits a half-maximal inhibitory concentration (IC50) of 82 nM against USP9X in biochemical assays.[1][3][4] Crucially, when tested against a panel of over 20 other deubiquitinases, this compound showed no significant activity, with IC50 values greater than 25 µM for all.[2][3] This high degree of selectivity is a significant advancement over previous inhibitors.
In contrast, earlier inhibitors such as WP1130 are known to be less selective, inhibiting a range of other DUBs including USP5, USP14, and UCH37.[5][6][7][8] Similarly, the inhibitor G9, while newer than WP1130, also demonstrates off-target activity against USP24 and USP5.[4][8][9] This lack of specificity with older compounds complicates the interpretation of experimental outcomes and increases the risk of off-target effects in a therapeutic setting.
The enhanced selectivity of this compound allows for more precise investigation of USP9X function and holds greater promise for the development of targeted therapies with a better safety profile.
Table 1: Comparison of Inhibitor Potency and Selectivity
| Inhibitor | Target DUB | Biochemical IC50 (nM) | Off-Target DUBs Inhibited |
| This compound | USP9X | 82 [1][3][4] | None reported (inactive against >20 DUBs at >25 µM) [2][3] |
| WP1130 | USP9X | Not consistently reported | USP5, USP14, UCH37[5][6][7][8] |
| G9 | USP9X | Not consistently reported | USP24, USP5[4][8][9] |
Cellular Activity of this compound
The potent biochemical activity of this compound translates to effective target engagement in cellular contexts. In BxPC3 pancreatic cancer cells, this compound treatment led to a reduction in the levels of the known USP9X substrate, Centrosomal Protein 55 (CEP55), with an IC50 of 131 nM.[3] Furthermore, treatment of HCT116 cells with 10 µM this compound for 24 hours resulted in decreased levels of both CEP55 and the ubiquitin E3 ligase ZNF598.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Cellular IC50 (nM) |
| BxPC3 | CEP55 Reduction | 131[3] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the signaling pathway of USP9X and the general workflows for assessing inhibitor activity.
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase Activity Assay using Ubiquitin-Rhodamine
This protocol is for determining the in vitro potency of inhibitors against USP9X and other DUBs.
Materials:
-
Recombinant human USP9X and other DUBs
-
Ubiquitin-Rhodamine 110 substrate (e.g., from Boston Biochem)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS
-
This compound and other inhibitors dissolved in DMSO
-
384-well black, low-volume assay plates
-
Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO. Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations.
-
Add the diluted inhibitors or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the recombinant DUB enzyme to each well to a final concentration appropriate for linear reaction kinetics.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding Ubiquitin-Rhodamine 110 substrate to each well to a final concentration of approximately 250 nM.[10]
-
Immediately place the plate in the plate reader and monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 30 minutes) at 37°C.[10][11]
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control and plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular CEP55 Reduction Assay using Meso Scale Discovery (MSD)
This protocol is for determining the cellular potency of inhibitors by measuring the reduction of a downstream substrate of USP9X.
Materials:
-
BxPC3 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound and other inhibitors dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
MSD Human CEP55 Assay Kit (or equivalent)
-
MSD instrument for electrochemiluminescence detection
Procedure:
-
Seed BxPC3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitors or DMSO (vehicle control) for the desired time period (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding Lysis Buffer to each well and incubating on ice for 20-30 minutes.
-
Clarify the cell lysates by centrifugation and collect the supernatant.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Perform the MSD assay for CEP55 quantification according to the manufacturer's instructions. This typically involves: a. Adding the cell lysates (normalized for total protein) to the MSD plate pre-coated with capture antibody. b. Incubating to allow CEP55 to bind to the capture antibody. c. Washing the plate to remove unbound material. d. Adding a SULFO-TAG labeled detection antibody that binds to a different epitope of CEP55. e. Incubating to form the sandwich immunocomplex. f. Washing the plate again. g. Adding MSD Read Buffer.
-
Read the plate on an MSD instrument to measure the electrochemiluminescence signal, which is proportional to the amount of CEP55.
-
Normalize the CEP55 signal to the vehicle control and plot the percentage of CEP55 reduction against the inhibitor concentration.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the development of USP9X inhibitors. Its high potency and exceptional selectivity, as demonstrated by the presented data, overcome the major limitations of previous generation inhibitors. The detailed experimental protocols provided in this guide should enable researchers to further investigate the therapeutic potential of targeting USP9X with this superior pharmacological tool. The use of this compound in future studies is expected to yield more precise and reliable insights into the biological functions of USP9X and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. The deubiquitinase USP9X regulates RIT1 protein abundance and oncogenic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubiqbio.com [ubiqbio.com]
- 11. In Vitro Deubiquitination Assay. [bio-protocol.org]
Safety Operating Guide
Proper Disposal of (R)-FT709: A Guide for Laboratory Professionals
For researchers and scientists handling (R)-FT709, a potent and selective USP9X inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste management principles.
Hazard Profile of this compound
This compound, with CAS Number 2413991-74-7, is classified with the following hazards:
-
May cause respiratory irritation.[1]
Due to these potential health risks, this compound must be handled with care and disposed of as hazardous chemical waste.
Quantitative Data Summary
Specific quantitative limits for the disposal of this compound, such as permissible concentrations for drain disposal, are not publicly available. Standard laboratory practice for compounds with this hazard profile dictates that they should not be disposed of down the drain.[3][4] All waste containing this compound should be collected and managed by a licensed hazardous waste disposal service.
| Parameter | Value | Source |
| CAS Number | 2413991-74-7 | [1][2][5] |
| Molecular Formula | C₂₃H₂₂N₄O₇S | [2][5] |
| Molecular Weight | 498.5 g/mol | [2][5] |
| Disposal Recommendation | Treat as hazardous chemical waste. | Based on hazard classification. |
| Drain Disposal | Not Recommended. | General laboratory safety guidelines.[3][4] |
| Incineration | A potential disposal method for solvent waste containing this compound, to be handled by a licensed facility. | General laboratory safety guidelines.[6] |
Experimental Protocols: Waste Management Workflow
The proper disposal of this compound follows a standard workflow for managing hazardous laboratory chemicals. This involves segregation, containment, labeling, and transfer to a designated waste management facility.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, and vials) from liquid waste (e.g., solutions in DMSO or methanol).[6]
-
Keep this compound waste separate from incompatible chemicals to prevent dangerous reactions.[7]
-
-
Containment:
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[7]
-
The label must include the full chemical name: (2S)-1-[5-[(2,3-dihydro-1,4-dioxino[2,3-b]pyridin-7-yl)sulfonyl]-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-hydroxy-2-(2-methyl-4-benzoxazolyl)-ethanone, or at minimum "this compound".[1][5]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").[7]
-
Note the concentration and composition of the waste.
-
Mark the date when the container was first used for waste accumulation and the date it was sealed.[7]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[7]
-
The storage area should be away from heat sources and direct sunlight.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and disposal.[2][9]
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved protocol.
-
Emergency Procedures for Spills:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, diatomite).[10]
-
Collect the absorbed material into a sealed container and label it as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team immediately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]
Personal protective equipment for handling (R)-FT709
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (R)-FT709, with a focus on personal protective equipment (PPE), operational plans, and disposal. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE) Specifications
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The following table summarizes the hazard classifications and the recommended PPE for safe handling.
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment |
| Acute toxicity - oral 4 | H302: Harmful if swallowed | Gloves: Chemical-resistant gloves (e.g., nitrile) |
| Skin irritation 2 | H315: Causes skin irritation | Protective Clothing: Lab coat, long pants, closed-toe shoes |
| Eye irritation 2A | H319: Causes serious eye irritation | Eye Protection: Safety glasses with side shields or goggles |
| Specific target organ toxicity (single exposure) 3 | H335: May cause respiratory irritation | Face Protection: Face shield (in addition to goggles) when there is a splash hazard. |
Experimental Protocol for Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound.
-
Designate a specific area for handling this compound to minimize contamination.
2. Donning of Personal Protective Equipment (PPE):
-
Step 1: Gown/Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Step 2: Eye and Face Protection: Don safety glasses with side shields or chemical splash goggles. If a splash hazard exists, use a face shield in addition to goggles.
-
Step 3: Gloves: Select appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or defects before use. Pull the cuffs of the gloves over the sleeves of the lab coat.
3. Handling of this compound:
-
Handle the solid compound with care to avoid generating dust.
-
If preparing solutions, perform this task within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately follow first aid procedures.
4. Doffing of Personal Protective Equipment (PPE):
-
Step 1: Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Step 2: Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it away from the body, ensuring the contaminated exterior does not touch your clothes.
-
Step 3: Eye and Face Protection: Remove eye and face protection.
-
Step 4: Hand Hygiene: Wash hands thoroughly with soap and water.
5. Waste Disposal:
-
All disposable PPE (gloves, etc.) contaminated with this compound should be placed in a clearly labeled hazardous waste container.
-
Dispose of this compound and any contaminated materials according to your institution's hazardous waste disposal procedures.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the logical workflow for the selection and use of personal protective equipment when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
